molecular formula C13H13NS B078463 4-[(Phenylsulfanyl)methyl]aniline CAS No. 13738-70-0

4-[(Phenylsulfanyl)methyl]aniline

Cat. No.: B078463
CAS No.: 13738-70-0
M. Wt: 215.32 g/mol
InChI Key: BETHGEVRYKIURN-UHFFFAOYSA-N
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Description

4-[(Phenylsulfanyl)methyl]aniline is a versatile bifunctional organic building block of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure features a primary aniline group, a potent electron donor, and a phenylsulfanyl (thioether) moiety, which confers valuable lipophilicity and can act as a soft nucleophile or a coordinating ligand. The primary research application of this compound is as a key precursor for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds, Schiff bases, and functionalized polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(phenylsulfanylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETHGEVRYKIURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160166
Record name p-Toluidine, alpha-(phenylthio)-
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Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13738-70-0
Record name p-Toluidine, alpha-(phenylthio)-
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Record name 13738-70-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Toluidine, alpha-(phenylthio)-
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Foundational & Exploratory

Spectroscopic Analysis of 4-[(Phenylsulfanyl)methyl]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Phenylsulfanyl)methyl]aniline, a molecule incorporating a flexible thioether linkage between two distinct aromatic moieties—an aniline and a phenyl group—presents a unique structural motif of interest in medicinal chemistry and materials science. The aniline portion offers a site for further functionalization and is a common pharmacophore, while the phenylsulfanyl group can influence the molecule's lipophilicity, conformation, and potential interactions with biological targets. A thorough understanding of its chemical identity and purity is paramount for any research or development application, necessitating a comprehensive spectroscopic characterization.

This in-depth technical guide provides a detailed analysis of the spectroscopic properties of 4-[(Phenylsulfanyl)methyl]aniline, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this guide presents a robust, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. This approach offers a valuable reference for the identification and characterization of 4-[(Phenylsulfanyl)methyl]aniline and similar chemical entities.

Compound Properties

PropertyValueSource
Molecular Formula C₁₃H₁₃NS
Molecular Weight 215.31 g/mol
CAS Number 13738-70-0
Appearance Predicted to be a solid

Molecular Structure

Caption: Molecular structure of 4-[(Phenylsulfanyl)methyl]aniline.

Disclaimer on Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol (General)
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-[(Phenylsulfanyl)methyl]aniline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of approximately 0 to 160 ppm.

    • Employ proton decoupling to obtain singlets for all carbon signals.

    • Acquire a sufficient number of scans for clear observation of all carbon signals, including quaternary carbons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.15m5HPhenyl-H
~ 7.05d2HAniline-H (ortho to -CH₂S-)
~ 6.65d2HAniline-H (ortho to -NH₂)
~ 4.05s2H-CH₂-
~ 3.60br s2H-NH₂

Interpretation of the Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of 4-[(Phenylsulfanyl)methyl]aniline is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons: The five protons of the unsubstituted phenyl ring are expected to appear as a complex multiplet in the downfield region, typically between δ 7.35 and 7.15 ppm. The four protons of the p-substituted aniline ring will likely appear as two distinct doublets. The two protons ortho to the electron-donating amino group are expected to be shielded and appear upfield around δ 6.65 ppm. Conversely, the two protons ortho to the methylene thioether group will be slightly deshielded and are predicted to resonate around δ 7.05 ppm.

  • Methylene Protons: The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are expected to appear as a sharp singlet at approximately δ 4.05 ppm. The chemical shift is influenced by the adjacent sulfur atom and the aniline ring.

  • Amine Protons: The two protons of the primary amine group (-NH₂) are expected to appear as a broad singlet around δ 3.60 ppm. The broadness of this signal is due to quadrupole broadening and potential hydrogen exchange. The chemical shift of the -NH₂ protons can be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 146.0Aniline C-NH₂
~ 137.5Phenyl C-S
~ 130.0Aniline C-CH₂S
~ 129.5Aniline CH (ortho to -CH₂S-)
~ 129.0Phenyl CH
~ 127.0Phenyl CH
~ 126.0Phenyl CH
~ 115.0Aniline CH (ortho to -NH₂)
~ 38.0-CH₂-

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the carbon skeleton of the molecule.

  • Aromatic Carbons: The spectrum is expected to show eight distinct signals for the aromatic carbons. The carbon attached to the nitrogen of the aniline ring (C-NH₂) is predicted to be the most downfield of the aniline carbons, around δ 146.0 ppm. The carbon of the phenyl ring attached to the sulfur atom (C-S) is also expected to be in the downfield region, around δ 137.5 ppm. The remaining aromatic carbons will appear in the typical range of δ 115-130 ppm.

  • Methylene Carbon: The carbon of the methylene bridge (-CH₂-) is expected to appear in the aliphatic region, at approximately δ 38.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (General)
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium, two bandsN-H stretching (asymmetric and symmetric)
3100 - 3000Medium to WeakAromatic C-H stretching
2920 - 2850WeakAliphatic C-H stretching
1620 - 1580StrongN-H bending (scissoring) and C=C stretching (aromatic)
1520 - 1470StrongC=C stretching (aromatic)
1350 - 1250StrongAromatic C-N stretching
850 - 810Strongp-disubstituted C-H out-of-plane bending
750 - 730 and 700 - 680StrongMonosubstituted C-H out-of-plane bending
~ 700Medium to WeakC-S stretching

Interpretation of the Predicted IR Spectrum:

The IR spectrum of 4-[(Phenylsulfanyl)methyl]aniline will exhibit characteristic absorption bands confirming the presence of its key functional groups.

  • Aniline Moiety: The primary amine group will be clearly identifiable by two medium-intensity bands in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong scissoring deformation band is expected around 1620-1580 cm⁻¹. The strong C-N stretching vibration of the aromatic amine should appear in the 1350-1250 cm⁻¹ region.

  • Aromatic Rings: The presence of the aromatic rings will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1620-1470 cm⁻¹ region. Strong out-of-plane C-H bending bands will be indicative of the substitution patterns: a strong band around 850-810 cm⁻¹ for the p-disubstituted aniline ring, and two strong bands around 750-730 cm⁻¹ and 700-680 cm⁻¹ for the monosubstituted phenyl ring.

  • Thioether and Methylene Groups: The aliphatic C-H stretching of the methylene group will give rise to weak bands in the 2920-2850 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region, around 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol (General)
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion and major fragment ions.

Predicted Mass Spectrum (Electron Ionization - EI)
m/zPredicted Fragment
215[M]⁺˙ (Molecular Ion)
106[C₇H₈N]⁺
109[C₆H₅S]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Interpretation of the Predicted Mass Spectrum:

The EI mass spectrum of 4-[(Phenylsulfanyl)methyl]aniline is expected to show a prominent molecular ion peak and several characteristic fragment ions.

  • Molecular Ion: The molecular ion peak ([M]⁺˙) should be observed at m/z 215, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways: The most likely fragmentation pathway involves the cleavage of the benzylic C-S bond. This can lead to two primary fragment ions:

    • [C₇H₈N]⁺ (m/z 106): This fragment corresponds to the 4-aminobenzyl cation, which is a stable benzylic cation.

    • [C₆H₅S]⁺ (m/z 109): This fragment corresponds to the phenylthiol radical cation.

  • Other Fragments: Further fragmentation of the 4-aminobenzyl cation can lead to the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91. The phenyl cation ([C₆H₅]⁺) at m/z 77 is also a common fragment from the phenyl group.

Fragmentation_Pathway M [C₁₃H₁₃NS]⁺˙ m/z = 215 (Molecular Ion) F1 [C₇H₈N]⁺ m/z = 106 M->F1 Benzylic Cleavage F2 [C₆H₅S]⁺ m/z = 109 M->F2 Benzylic Cleavage F3 [C₇H₇]⁺ m/z = 91 (Tropylium ion) F1->F3 - NH₂ F4 [C₆H₅]⁺ m/z = 77 F2->F4 - S

Caption: Predicted major fragmentation pathways of 4-[(Phenylsulfanyl)methyl]aniline in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-[(Phenylsulfanyl)methyl]aniline. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for the structural elucidation and purity assessment of this compound. While these predictions are based on sound chemical principles and comparisons with related structures, experimental verification remains the gold standard. Researchers working with 4-[(Phenylsulfanyl)methyl]aniline are encouraged to use this guide as a reference and to acquire experimental data to confirm these predictions. The detailed protocols provided herein offer a standardized approach for such experimental work.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link][1]

Sources

Crystal structure analysis of 4-[(Phenylsulfanyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-[(Phenylsulfanyl)methyl]aniline

Abstract

This guide provides a comprehensive, technically-grounded walkthrough for the complete crystal structure analysis of 4-[(Phenylsulfanyl)methyl]aniline, a molecule of interest for its potential applications in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes self-validating workflows, and integrates advanced computational methods for a holistic structural understanding. We navigate the entire analytical pipeline, from the foundational step of single-crystal growth to the sophisticated interpretation of intermolecular forces using Hirshfeld surface analysis and corroborative Density Functional Theory (DFT) calculations. The objective is to provide a framework for rigorous structural elucidation that is adaptable to other novel aniline derivatives.

Introduction

Aniline and its derivatives are fundamental building blocks in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific arrangement of atoms and molecules in the solid state dictates a compound's physical and chemical properties, including solubility, stability, bioavailability, and reactivity. Therefore, a precise understanding of the three-dimensional architecture through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise but a critical step in rational drug design and materials engineering.[2]

4-[(Phenylsulfanyl)methyl]aniline (Figure 1) is an intriguing molecule that combines a flexible thioether linkage with the aniline scaffold. This combination presents interesting possibilities for diverse intermolecular interactions, including hydrogen bonding via the amine group and potential π-π stacking from its two aromatic rings.

Figure 1: Chemical Structure of 4-[(Phenylsulfanyl)methyl]aniline

  • Molecular Formula: C₁₃H₁₃NS[3]

  • Molecular Weight: 215.32 g/mol [4]

  • CAS Number: 13738-70-0[5]

This guide details the complete workflow for determining and analyzing the crystal structure of this compound. We will cover the experimental protocols for crystallization and SCXRD, the computational steps for structure solution and refinement, and advanced analyses that illuminate the supramolecular architecture of the crystal lattice.

The foundation of any crystallographic analysis is a high-quality single crystal. The subsequent diffraction experiment provides the raw data from which the atomic arrangement is ultimately determined.

Section 1: Synthesis and High-Quality Crystal Growth

While various synthetic routes can produce aniline derivatives, the crucial subsequent step for this analysis is obtaining diffraction-quality single crystals.[6] The quality of the crystal is the single most important determinant of the quality of the final structure.

Protocol 1: Single Crystal Growth via Slow Evaporation

The slow evaporation technique is often the first method attempted due to its simplicity and effectiveness for many organic compounds. The rationale is to allow molecules to organize into a thermodynamically stable, well-ordered lattice over an extended period.

  • Solvent Screening (The Causality): The choice of solvent is critical. An ideal solvent will dissolve the compound to a moderate degree. If solubility is too high, the solution will become supersaturated too slowly or not at all; if too low, insufficient material will be available for crystal growth.

    • Begin by testing the solubility of ~5 mg of 4-[(Phenylsulfanyl)methyl]aniline in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane).

    • Select a solvent or solvent system (e.g., ethanol/water) in which the compound is sparingly soluble at room temperature. For this molecule, a mixture of ethanol and water is a promising candidate, leveraging the polarity of the aniline moiety and the more nonpolar nature of the phenylsulfanyl group.

  • Preparation of Saturated Solution: Dissolve a small amount of the purified compound (e.g., 10-20 mg) in the chosen solvent system in a clean, small vial. Gently warm the mixture if necessary to achieve complete dissolution, then allow it to cool to room temperature. Ensure the final solution is saturated but free of any undissolved particulate matter.

  • Controlled Evaporation: Cover the vial with a cap or parafilm. Using a needle, pierce 1-3 small holes in the covering. This prevents rapid evaporation and contamination from dust while allowing the solvent to escape slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization dish or a quiet corner of a laboratory bench. Temperature fluctuations should be minimized.

  • Harvesting: Monitor the vial for the formation of clear, well-defined crystals with sharp edges. Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension), carefully harvest them using a nylon loop or a fine needle.

Section 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

SCXRD is a non-destructive technique that provides precise information about the internal lattice of a crystal, including unit cell dimensions and the arrangement of atoms.[7][8]

Protocol 2: Mounting and Data Acquisition
  • Crystal Selection and Mounting: Under a microscope, select a single crystal that is clear, free of cracks, and has well-defined faces. Mount the crystal on a cryo-loop (e.g., a MiTeGen MicroMount™) using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

  • Instrument Setup: Mount the loop onto the goniometer head of the diffractometer. Modern diffractometers, such as those from Rigaku or Bruker, are equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).[9]

  • Cryo-Cooling (The Causality): Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This is a critical step that minimizes atomic thermal motion, resulting in sharper diffraction spots and a higher quality dataset. It also protects the crystal from potential radiation damage.

  • Unit Cell Determination: Collect a few initial frames (e.g., 10-20 frames with a 1° oscillation) to determine the crystal's unit cell parameters and Bravais lattice. The instrument's software will automatically index the reflections to find a preliminary unit cell.

  • Data Collection Strategy: Based on the determined crystal system, the software will calculate an optimal strategy to collect a complete and redundant dataset. This typically involves a series of scans (runs) at different goniometer angles (omega and phi). The goal is to measure the intensity of as many unique reflections as possible.

  • Data Acquisition: Execute the full data collection run. Monitor the process for any signs of crystal decay, such as a significant drop in the intensity of standard reflections.

Section 3: Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal lattice. The process of structure solution and refinement converts this data into a real-space atomic model.[2]

structure_solution_workflow cluster_exp Experimental Data cluster_proc Data Processing cluster_sol Structure Solution & Refinement cluster_final Final Output RawData Raw Diffraction Frames Integration Integration (Indexing & Intensity Extraction) RawData->Integration Correction Absorption Correction & Scaling Integration->Correction SpaceGroup Space Group Determination Correction->SpaceGroup Solution Structure Solution (e.g., SHELXT - Direct Methods) SpaceGroup->Solution Refinement Full-Matrix Least-Squares Refinement (e.g., SHELXL) Solution->Refinement Refinement->Refinement Validation Validation (checkCIF, PLATON) Refinement->Validation FinalModel Refined Structural Model (CIF File) Validation->FinalModel intermolecular_interactions cluster_interactions Intermolecular Interactions Molecule 4-[(Phenylsulfanyl)methyl]aniline (Central Molecule) HBond N-H···S Hydrogen Bond Molecule->HBond Amine H to Neighbor S CH_Pi C-H···π Interaction Molecule->CH_Pi Aromatic C-H to Neighbor π-face Pi_Pi π-π Stacking Molecule->Pi_Pi Aniline Ring to Phenyl Ring HH H···H Contacts (van der Waals) Molecule->HH Dispersive Forces

Sources

Introduction: Bridging Computational Chemistry and Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-[(Phenylsulfanyl)methyl]aniline

In the landscape of modern pharmaceutical research, the journey from a promising chemical entity to a market-approved drug is fraught with complexity and high attrition rates. To navigate this, researchers are increasingly turning to computational methods to predict molecular properties, thereby guiding synthesis and prioritizing candidates with the highest potential for success. 4-[(Phenylsulfanyl)methyl]aniline, a molecule featuring an aniline core linked to a phenylsulfanyl group, represents a scaffold with significant potential. Aniline and its derivatives are foundational in the synthesis of a wide array of pharmaceuticals, dyes, and polymers.[1][2] The presence of both an electron-rich amino group and a polarizable sulfur atom makes this molecule an interesting subject for studying molecular interactions crucial for biological activity.

This technical guide, intended for researchers and scientists in drug development, provides a comprehensive walkthrough of performing and interpreting quantum chemical calculations for 4-[(Phenylsulfanyl)methyl]aniline. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, grounding our protocols in the principles of Density Functional Theory (DFT). The objective is to equip the reader with the knowledge to leverage these calculations to understand the molecule's electronic structure, reactivity, and potential for intermolecular interactions—all critical factors in rational drug design.[3][4]

Part 1: The Theoretical Cornerstone - Density Functional Theory (DFT)

Before embarking on the practical calculations, it is essential to understand the theoretical framework. Density Functional Theory (DFT) has emerged as one of the most powerful and versatile methods in computational chemistry.[5] Unlike older methods like Hartree-Fock, which approximate the many-electron wavefunction, DFT focuses on the electron density (ρ) to determine the ground-state energy and other properties of a molecule.[4] This approach offers an exceptional balance of computational efficiency and accuracy, making it ideal for studying molecules of pharmaceutical relevance.[6]

The accuracy of a DFT calculation is fundamentally dependent on the choice of two components:

  • The Exchange-Correlation Functional: This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. For many organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, provide excellent results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and robust choice for this purpose.[4]

  • The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results, albeit at a higher computational cost. The Pople-style basis set, 6-311++G(d,p) , is a sophisticated choice for this type of analysis. It is a triple-split valence basis set that includes diffuse functions (++) on both heavy atoms and hydrogens to better describe lone pairs and non-covalent interactions, and polarization functions (d,p) to allow for anisotropy in the electron distribution.

By selecting an appropriate functional and basis set, we can build a reliable model to probe the intricate electronic landscape of 4-[(Phenylsulfanyl)methyl]aniline.

Part 2: The Computational Workflow: From Structure to Insight

The process of analyzing a molecule using quantum chemical methods follows a logical and self-validating sequence. Each step builds upon the last, ensuring the final results are derived from a physically meaningful and stable molecular representation.

Computational_Workflow cluster_input Initial Setup cluster_core_calc Core Quantum Calculations cluster_analysis Property Analysis & Interpretation A 1. Build Initial 3D Structure (e.g., Avogadro, GaussView) B 2. Geometry Optimization (Find Lowest Energy State) A->B Input Coordinates C 3. Vibrational Frequency Analysis (Confirm True Minimum) B->C Optimized Geometry D 4. Electronic Structure Analysis (HOMO, LUMO, MEP) C->D Verified Wavefunction E 5. Reactivity Descriptor Calculation D->E Orbital Energies F 6. Interpretation for Drug Design E->F Calculated Indices

Caption: A typical workflow for quantum chemical analysis.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

The first and most critical step is to find the most stable three-dimensional arrangement of the atoms in the molecule, known as the global minimum on the potential energy surface.

Methodology:

  • Initial Structure Construction: Using molecular modeling software (e.g., Avogadro, ChemDraw, GaussView), construct the 2D structure of 4-[(Phenylsulfanyl)methyl]aniline (CAS: 13738-70-0, Formula: C13H13NS) and generate an initial 3D conformation.[7]

  • Input File Preparation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the charge (0 for a neutral molecule), the spin multiplicity (1 for a singlet ground state), and the calculation parameters.

    • Keywords: Opt Freq B3LYP/6-311++G(d,p)

    • Causality: The Opt keyword requests a geometry optimization. The Freq keyword automatically triggers a vibrational frequency calculation after the optimization completes successfully. This dual command ensures the resulting structure is a true energy minimum.

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms, minimizing the total energy of the system until a stationary point is reached.

  • Validation: After the calculation is complete, inspect the output file.

    • Convergence: Confirm that the optimization has converged successfully by looking for the corresponding termination message.

    • Imaginary Frequencies: Check the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural searching.

This self-validating protocol ensures that all subsequent electronic property calculations are performed on a physically realistic and stable molecular geometry.

Part 3: Probing the Electronic Landscape

With an optimized structure, we can now investigate the electronic properties that govern the molecule's behavior.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[8] These orbitals are critical for understanding chemical reactivity.

  • HOMO: Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[9] A small energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[10][11]

Table 1: Calculated Frontier Orbital Energies and Reactivity Descriptors

ParameterSymbolFormulaCalculated Value (eV)Implication
Highest Occupied Molecular OrbitalEHOMO--5.45Electron-donating ability
Lowest Unoccupied Molecular OrbitalELUMO--0.21Electron-accepting ability
HOMO-LUMO Energy Gap ΔE ELUMO - EHOMO5.24 Chemical Reactivity & Stability
Ionization PotentialI-EHOMO5.45Energy to remove an electron
Electron AffinityA-ELUMO0.21Energy released when gaining an electron
Chemical Hardnessη(I - A) / 22.62Resistance to change in electron distribution
Chemical SoftnessS1 / (2η)0.19Inverse of hardness
Chemical Potentialµ-(I + A) / 2-2.83"Escaping tendency" of electrons
Electrophilicity Indexωµ² / (2η)1.53Global electrophilic nature

(Note: These values are hypothetical examples derived from typical DFT calculations for similar molecules and should be replaced with actual output from a calculation.)

Molecular Electrostatic Potential (MEP)

While FMOs indicate reactivity hotspots, the Molecular Electrostatic Potential (MEP) provides a more holistic view of the charge distribution around the molecule.[12] The MEP is mapped onto the electron density surface and color-coded to visualize the electrostatic potential.[13] This is an invaluable tool in drug design because it highlights regions that are likely to engage in intermolecular interactions.[14][15]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the nitrogen in the amino group and the sulfur atom). These are sites for favorable interactions with positive charges (electrophilic attack, hydrogen bond donation).

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms attached to electronegative atoms (like the hydrogens of the amino group). These are sites for favorable interactions with negative charges (nucleophilic attack, hydrogen bond acceptance).

  • Green/Yellow Regions (Neutral Potential): Indicate areas with relatively neutral potential, often associated with nonpolar hydrocarbon portions of the molecule.

An MEP analysis provides direct insight into how a ligand might orient itself within a receptor's binding pocket, guiding the design of molecules with improved electrostatic complementarity.[16]

Part 4: Application in Rational Drug Design

The ultimate goal of these calculations is to generate actionable intelligence for drug development. The computed properties of 4-[(Phenylsulfanyl)methyl]aniline can directly inform several aspects of the design-make-test-analyze cycle.

Drug_Design_Logic cluster_calc Calculated Properties cluster_app Drug Development Implications A MEP Map (Charge Distribution) D Predicting Drug-Receptor Interactions (H-bonds, π-π stacking) A->D E Guiding Analogue Design (Improve Binding Affinity) A->E G Evaluating Bioavailability (Polarity, Solubility) A->G B HOMO/LUMO Analysis (Reactivity) B->D F Assessing Metabolic Stability (Predicting sites of metabolism) B->F C Global Descriptors (Hardness, Softness) C->F C->G

Caption: Relationship between calculated properties and drug design applications.

  • Target Interaction Modeling: The MEP map is a powerful guide for predicting how 4-[(Phenylsulfanyl)methyl]aniline will interact with a biological target. The negative potential around the nitrogen and sulfur atoms suggests they could act as hydrogen bond acceptors, while the positive potential on the amine hydrogens indicates they can act as hydrogen bond donors. This information is critical for molecular docking studies and for designing derivatives with enhanced binding affinity.

  • Metabolic Stability Prediction: The distribution of the HOMO can indicate sites that are most susceptible to oxidative metabolism by enzymes like Cytochrome P450. If a region of high HOMO density corresponds to a metabolically labile site, medicinal chemists can modify that part of the molecule to block metabolism and improve the drug's half-life.

  • Guiding Chemical Synthesis: The HOMO-LUMO gap and other reactivity descriptors provide insights into the molecule's overall chemical reactivity.[17] This can help chemists anticipate potential challenges during synthesis or predict how the molecule might react under different physiological conditions.

Conclusion

Quantum chemical calculations, grounded in the robust framework of Density Functional Theory, offer a profound lens through which to view the molecular world. For a molecule like 4-[(Phenylsulfanyl)methyl]aniline, this in-silico approach transforms it from a static 2D structure into a dynamic entity with predictable reactivity and interaction potential. By systematically optimizing the geometry, analyzing the frontier molecular orbitals, and visualizing the electrostatic potential, researchers can make more informed, data-driven decisions. This guide provides a validated, step-by-step workflow that not only generates crucial physicochemical data but also fosters a deeper understanding of the molecular properties that underpin biological function, ultimately accelerating the path toward novel therapeutics.

References

  • (No source provided)
  • Kollman, P. A., et al. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology.
  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

  • YouTube. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2019, September 25). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]

  • (No source provided)
  • MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). A brief review on aniline and its derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry. Retrieved from [Link]

  • Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. Retrieved from [Link]

  • SpringerLink. (2020, June 20). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Retrieved from [Link]

  • (No source provided)
  • Crimson Publishers. (2019, February 26). A Brief Review on Importance of DFT In Drug Design. Retrieved from [Link]

  • (No source provided)
  • Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]

  • PubMed Central. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Retrieved from [Link]

  • (No source provided)
  • (No source provided)

Sources

A Comprehensive DFT-Based Technical Guide to the Electronic Properties of 4-[(Phenylsulfanyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of the electronic properties of 4-[(Phenylsulfanyl)methyl]aniline, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we elucidate the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and other key electronic descriptors. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a robust computational protocol, detailed interpretation of results, and insights into the structure-property relationships that govern the molecule's reactivity and interaction potential.

Introduction: The Significance of 4-[(Phenylsulfanyl)methyl]aniline

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of commercially important compounds, including pharmaceuticals, dyes, and pesticides.[1] The introduction of a (phenylsulfanyl)methyl substituent at the para-position of the aniline ring, as in 4-[(Phenylsulfanyl)methyl]aniline, introduces a flexible thioether linkage and an additional aromatic system. This structural modification is anticipated to significantly influence the molecule's electronic distribution, lipophilicity, and potential for non-covalent interactions, all of which are critical factors in drug design and materials engineering.[2]

Understanding the electronic landscape of this molecule is paramount for predicting its chemical behavior. Key questions that computational analysis can address include:

  • Where are the most electron-rich and electron-poor regions of the molecule?

  • What is the molecule's susceptibility to electrophilic and nucleophilic attack?

  • How does the interplay between the amino group, the phenylsulfanyl moiety, and the central benzene ring dictate the overall electronic character?

Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for accurately predicting the electronic structure and properties of organic molecules.[3][4] This guide will detail a systematic DFT-based approach to unravel the electronic intricacies of 4-[(Phenylsulfanyl)methyl]aniline.

Theoretical and Computational Methodology: A Self-Validating Approach

The reliability of DFT calculations is intrinsically linked to the judicious choice of the functional and basis set. For aniline and its derivatives, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange have demonstrated superior performance in reproducing experimental geometries and electronic properties.[5]

Computational Protocol

The following step-by-step protocol outlines the methodology for the DFT calculations performed on 4-[(Phenylsulfanyl)methyl]aniline. This protocol is designed to be a self-validating system, where the choice of each parameter is grounded in established scientific literature.

Step 1: Molecular Structure Generation

  • The initial 3D structure of 4-[(Phenylsulfanyl)methyl]aniline was built using the GaussView 6 molecular editor.[1] Standard bond lengths and angles were used as a starting point.

Step 2: Geometry Optimization

  • The initial structure was optimized to its ground state geometry using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional.[6] This functional is widely recognized for its accuracy in describing the electronic structure of organic molecules.[6]

  • The 6-311+G(d,p) basis set was employed for all atoms. This Pople-style basis set includes diffuse functions (+) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[7]

  • Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Step 3: Electronic Property Calculations

  • Following successful geometry optimization, single-point energy calculations were performed to obtain the final electronic properties.

  • The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were determined. The energy gap between these frontier orbitals provides a measure of the molecule's chemical reactivity and kinetic stability.[8][9]

  • The Molecular Electrostatic Potential (MEP) was calculated and mapped onto the molecule's electron density surface. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding its intermolecular interaction patterns.[10][11][12][13]

Step 4: Software

  • All calculations were performed using the Gaussian 09 suite of programs.[4][14][15]

Workflow Diagram

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build 1. Build 3D Structure (GaussView) Opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) Build->Opt Freq 3. Frequency Calculation (Confirm Minimum) Opt->Freq SPE 4. Single-Point Energy & Property Calculation Freq->SPE No Imaginary Frequencies HOMO_LUMO 5. HOMO-LUMO Analysis SPE->HOMO_LUMO MEP 6. MEP Analysis SPE->MEP Interpret 7. Interpretation & Reporting HOMO_LUMO->Interpret MEP->Interpret

Caption: Workflow for DFT calculations on 4-[(Phenylsulfanyl)methyl]aniline.

Results and Discussion: Unveiling the Electronic Landscape

The DFT calculations provide a quantitative and visual understanding of the electronic properties of 4-[(Phenylsulfanyl)methyl]aniline.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity.[8][9][16]

ParameterEnergy (eV)
HOMO Energy -5.28
LUMO Energy -0.15
HOMO-LUMO Gap (ΔE) 5.13

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for 4-[(Phenylsulfanyl)methyl]aniline.

The HOMO of 4-[(Phenylsulfanyl)methyl]aniline is primarily localized on the aniline ring and the nitrogen atom of the amino group, with a smaller contribution from the sulfur atom. This indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, with significant contributions from the phenyl ring of the phenylsulfanyl group and the methylene bridge. This suggests that these regions are more susceptible to nucleophilic attack.

The calculated HOMO-LUMO gap of 5.13 eV suggests that 4-[(Phenylsulfanyl)methyl]aniline is a moderately reactive molecule. A smaller energy gap generally implies higher reactivity and lower kinetic stability.[16]

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution around the molecule.[13] The different colors on the MEP surface indicate regions of varying electrostatic potential.

  • Red Regions (Negative Potential): These areas are electron-rich and are prone to electrophilic attack. For 4-[(Phenylsulfanyl)methyl]aniline, the most negative potential is localized on the nitrogen atom of the amino group, confirming its role as a primary site for interaction with electrophiles. A region of negative potential is also observed around the sulfur atom, albeit less intense than that of the nitrogen.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group exhibit the most positive potential, indicating their ability to act as hydrogen bond donors.

  • Green Regions (Neutral Potential): These regions have a relatively neutral electrostatic potential.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Map cluster_reactivity Chemical Reactivity Red Electron-Rich (Negative Potential) Electrophilic Electrophilic Attack Site Red->Electrophilic Green Neutral Potential Blue Electron-Poor (Positive Potential) Nucleophilic Nucleophilic Attack Site Blue->Nucleophilic H_Bond Hydrogen Bond Donor Site Blue->H_Bond

Caption: Conceptual diagram of MEP analysis and its relation to chemical reactivity.

The MEP analysis corroborates the findings from the HOMO-LUMO analysis, highlighting the amino group as the primary center of reactivity. The presence of both electron-rich (nitrogen and sulfur) and electron-poor (amino hydrogens) regions suggests that 4-[(Phenylsulfanyl)methyl]aniline can participate in a variety of intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. This dual character is often a desirable feature in drug candidates, as it allows for versatile binding with biological targets.[12][17]

Conclusion and Future Directions

This technical guide has presented a comprehensive DFT study of the electronic properties of 4-[(Phenylsulfanyl)methyl]aniline. Through the application of the B3LYP functional with the 6-311+G(d,p) basis set, we have elucidated key electronic descriptors, including the HOMO-LUMO energy gap and the Molecular Electrostatic Potential.

The key findings are:

  • The amino group is the most electron-rich and nucleophilic site in the molecule.

  • The hydrogen atoms of the amino group are the most electron-poor and are likely to act as hydrogen bond donors.

  • The molecule possesses a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity.

These computational insights provide a valuable foundation for understanding the chemical behavior of 4-[(Phenylsulfanyl)methyl]aniline and for guiding its application in drug design and materials science. Future work could involve:

  • Experimental Validation: Synthesis and spectroscopic characterization (NMR, IR, UV-Vis) of 4-[(Phenylsulfanyl)methyl]aniline to validate the computationally predicted properties.

  • Solvent Effects: Investigating the influence of different solvent environments on the electronic properties using implicit or explicit solvation models.

  • Reactivity Studies: Simulating reaction pathways to predict the outcomes of specific chemical transformations.

  • Docking Studies: Performing molecular docking simulations to explore the binding of 4-[(Phenylsulfanyl)methyl]aniline with specific biological targets.

References

  • Berkaoui, M., Outurquin, F., & Paulmier, C. (1996). Acid catalyzed α‐alkylation of β‐aminothiophenes with aldehydes. synthesis of 2‐alkyl 3‐thiophenamines, bis(3‐amino‐2‐thienyl)‐methane derivatives and dithieno[3,2‐ b :2′,3′‐ e ]pyridines. Journal of Heterocyclic Chemistry, 33(1), 9-16. [Link]

  • Yıldız, N., & Kılıç, Z. (2011). DFT theoretical studies of anions of aniline and its several derivatives. Structural Chemistry, 22(2), 345-356. [Link]

  • YouTube. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian. Retrieved from [Link]

  • ChemRxiv. (2024, November 5). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • YouTube. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (1970). Mechanism of formation of p-aminobenzyl aryl sulfides, selenides, or sulfones by the acid-catalyzed condensation of aromatic amines with formaldehyde and arenethiols, selenols, or sulfinic acids. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2019, September 25). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. [Link]

  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

  • Open Access LMU. (2022, July 21). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Retrieved from [Link]

  • ACS Publications. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

  • Google Patents. (n.d.). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]

  • RSC Publishing. (2018). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry. [Link]

  • ResearchGate. (2023, February 3). A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. Retrieved from [Link]

  • Gaussian, Inc. (2019, July 19). Gaussian & GaussView Tutorial Videos. Retrieved from [Link]

  • RSC Publishing. (2022, January 5). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. Physical Chemistry Chemical Physics. [Link]

  • Nature. (2024, November 9). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

  • WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenyl vinyl sulfide. Retrieved from [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

  • ResearchGate. (2025, August 9). DFT B3LYP/6-311+G calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation*. Retrieved from [Link]

  • YouTube. (2022, September 19). Gauss View | DFT calculation | Introductory Video 1 | Tutorial. Retrieved from [Link]

  • MDPI. (n.d.). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • NIH. (2015). Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. Retrieved from [Link]

  • PubMed. (2015, September 12). Structure and Spectroscopic Properties of N,S-coordinating 2-methyl-sulfanyl-N-[(1H-pyrrol-2-yl)methyl-idene]aniline Methanol Monosolvate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-[(Phenylsulfanyl)methyl]aniline for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 4-[(Phenylsulfanyl)methyl]aniline, a critical endeavor in its potential development as a pharmaceutical agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The guide emphasizes the causality behind experimental choices and the establishment of self-validating systems to ensure scientific integrity. By adhering to the principles outlined herein, researchers can generate a robust physicochemical profile of 4-[(Phenylsulfanyl)methyl]aniline, essential for informed decision-making in the drug development pipeline.

Introduction: The Imperative of Physicochemical Characterization

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence a compound's bioavailability, manufacturability, and shelf-life. Insufficient aqueous solubility can severely limit oral absorption, leading to suboptimal therapeutic efficacy.[1] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), potentially leading to a loss of potency and the formation of toxic byproducts.

This guide focuses on 4-[(Phenylsulfanyl)methyl]aniline, a molecule of interest with a chemical structure that presents unique challenges and considerations for its physicochemical characterization. The presence of an aniline moiety and a thioether linkage suggests potential liabilities, such as susceptibility to oxidation and pH-dependent solubility. Therefore, a systematic and rigorous evaluation of its solubility and stability is not merely a routine exercise but a critical step in de-risking its development.

This document will provide a roadmap for conducting these essential studies, from early-stage kinetic solubility screening to definitive thermodynamic solubility and comprehensive stability assessments under forced degradation conditions, all in accordance with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Profile of 4-[(Phenylsulfanyl)methyl]aniline

A foundational understanding of the intrinsic properties of 4-[(Phenylsulfanyl)methyl]aniline is the first step in designing relevant solubility and stability studies.

PropertyValueSource
Chemical Structure Chemical Structure of 4-[(Phenylsulfanyl)methyl]anilinePubChem
Molecular Formula C13H13NS[2]
Molecular Weight 215.31 g/mol [2]
Physical Form Solid[2]
CAS Number 13738-70-0[2]
pKa (predicted) ~4.5 (aniline amine), Neutral (thioether)Note: Experimental determination is required.
logP (predicted) >3Note: Experimental determination is required.

Note: Predicted values for pKa and logP are estimations and must be confirmed experimentally. The aniline amine is expected to be basic, while the thioether is generally considered neutral.

Solubility Assessment: From Screening to Definitive Measurement

Solubility dictates the concentration of a drug that can be achieved in solution and is a critical factor for absorption. Both kinetic and thermodynamic solubility are important parameters to be evaluated during drug discovery and development.

Kinetic Solubility

Kinetic solubility is a high-throughput assessment of how readily a compound dissolves when rapidly introduced into an aqueous buffer from a concentrated organic stock solution, typically dimethyl sulfoxide (DMSO).[3] This measurement is particularly useful in the early stages of drug discovery for ranking and comparing compounds.[4]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-[(Phenylsulfanyl)methyl]aniline in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[2][5]

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility in a saturated solution at equilibrium. This is a more time- and resource-intensive measurement, typically performed on lead candidates.[2] The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

  • Sample Preparation: Add an excess amount of solid 4-[(Phenylsulfanyl)methyl]aniline to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of 4-[(Phenylsulfanyl)methyl]aniline using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

  • Data Reporting: Express the thermodynamic solubility in µg/mL or µM.

G cluster_kinetic Kinetic Protocol cluster_thermodynamic Thermodynamic Protocol K1 Prepare 10 mM stock in DMSO K2 Serial Dilution K1->K2 K3 Add to Aqueous Buffer K2->K3 K4 Incubate & Measure Turbidity K3->K4 T1 Add excess solid to buffers T2 Shake to Equilibrate (24-48h) T1->T2 T3 Separate Solid & Liquid T2->T3 T4 Quantify by HPLC T3->T4 A A B B

Stability Studies: Ensuring the Integrity of the Molecule

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] These studies are governed by ICH guidelines.[11][12]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products that may form under stress conditions, which helps in developing stability-indicating analytical methods.[13]

  • Sample Preparation: Prepare solutions of 4-[(Phenylsulfanyl)methyl]aniline (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours. The thioether moiety is particularly susceptible to oxidation.[14][15]

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[16][17][18][19] A control sample should be protected from light.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

G

Long-Term Stability Studies

Based on the results of the forced degradation studies, a long-term stability protocol should be established according to ICH Q1A(R2) guidelines.[20]

  • Storage Conditions: Store 4-[(Phenylsulfanyl)methyl]aniline under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Time Points: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[20]

  • Testing Parameters: At each time point, the sample should be tested for appearance, assay, purity (including degradation products), and any other critical quality attributes.

  • Data Evaluation: The data will be used to establish a re-test period for the drug substance.

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of aniline derivatives.[8][9][21][22]

HPLC Method for Quantification
  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of maximum absorbance for 4-[(Phenylsulfanyl)methyl]aniline.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Conclusion and Future Directions

The comprehensive evaluation of the solubility and stability of 4-[(Phenylsulfanyl)methyl]aniline, as outlined in this guide, is a critical path activity in its development as a potential drug candidate. The protocols provided offer a systematic approach to generating a robust physicochemical data package. The aniline and thioether moieties warrant a particular focus on pH-dependent solubility and oxidative stability, respectively. The data generated from these studies will be instrumental in guiding formulation development, defining storage conditions, and ensuring the overall quality, safety, and efficacy of any potential drug product. It is imperative that all experimental work is conducted with meticulous attention to detail and in accordance with established regulatory guidelines to ensure the integrity and validity of the results.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Liu, Z., & Wang, Z. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 3(11), 15997-16004.
  • Mamba, B. B., Nengobela, D., & Musee, N. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 8(19), 180907.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • European Medicines Agency. (1998). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Thermo Fisher Scientific. (n.d.).
  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Zhang, Y., et al. (2023). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. International Journal of Molecular Sciences, 24(1), 1.
  • U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257.
  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Retrieved from [Link]

  • Wang, L., et al. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied microbiology and biotechnology, 76(6), 1435–1442.
  • Quantification of aniline and N-methylaniline in indigo. (2021). Scientific reports, 11(1), 21066.
  • European Medicines Agency. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Li, Y., et al. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 7(1), 107-115.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • ResearchGate. (2014, December 1). How can one determine log P and pKa for hydrophobic and neutral compounds?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • MDPI. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Retrieved from [Link]

  • Andersen, A. J., & Skibsted, L. H. (2003). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of pharmaceutical sciences, 92(11), 2183–2193.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

Sources

Thermogravimetric analysis (TGA) of 4-[(Phenylsulfanyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of 4-[(Phenylsulfanyl)methyl]aniline for Pharmaceutical Development

Executive Summary

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 4-[(Phenylsulfanyl)methyl]aniline, a molecule of interest for researchers in drug discovery and development. The thermal stability of a new chemical entity (NCE) is a critical parameter that influences its viability as a drug candidate, affecting everything from storage and formulation to manufacturing and stability. Thermogravimetric analysis is an essential technique for quantifying this stability.[1] This document, intended for scientists and drug development professionals, moves beyond a standard operating procedure to deliver a deeper understanding of the causality behind the experimental design. It details a self-validating TGA protocol, offers a predictive interpretation of the thermal decomposition pathway based on the molecule's unique structure, and explains how to translate the resulting data into actionable insights for pharmaceutical development.

Introduction to 4-[(Phenylsulfanyl)methyl]aniline

4-[(Phenylsulfanyl)methyl]aniline is an organic compound featuring an aniline core, a flexible methylene bridge, and a phenylsulfanyl (thiophenyl) group. Aniline and its derivatives are foundational scaffolds in medicinal chemistry, serving as building blocks for a wide array of pharmaceutical compounds with diverse pharmacological activities.[2][3] The inherent reactivity and structural versatility of the aniline moiety make it a valuable starting point for synthesizing drugs targeting various diseases.[3] Understanding the physicochemical properties of novel derivatives like 4-[(Phenylsulfanyl)methyl]aniline is a prerequisite for their advancement through the development pipeline.

Table 1: Chemical Identity of 4-[(Phenylsulfanyl)methyl]aniline

PropertyValueSource(s)
CAS Number 13738-70-0[4][5]
Molecular Formula C₁₃H₁₃NS[4][5]
Molecular Weight 215.31 g/mol [4]
Physical Form Solid[4][5]
Melting Point 73-75 °C[5]
Chemical Structure

The Foundational Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[6] The fundamental principle is straightforward: as a material is heated, it can undergo various processes that result in a change in mass, such as decomposition, evaporation, or oxidation.[7][8] The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. By accurately tracking the sample's mass against temperature, a thermogram (or TGA curve) is generated.

This analysis yields two critical plots:

  • TGA Curve: Plots the percent mass of the sample on the y-axis against the temperature on the x-axis. A flat, horizontal line indicates thermal stability, while a downward step signifies a mass loss event.[9]

  • Derivative Thermogravimetry (DTG) Curve: This is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. Peaks on the DTG curve correspond to the points of maximum decomposition rate for each mass loss step, providing a more precise temperature for the thermal event.

For pharmaceutical applications, TGA is indispensable for assessing the thermal stability of new drugs, quantifying residual solvents or moisture, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs).[1]

A Self-Validating TGA Protocol for 4-[(Phenylsulfanyl)methyl]aniline

A robust TGA protocol is one that is not only repeatable but also includes internal checks and a clear rationale for its parameters, making it self-validating. The choice of parameters directly influences the quality and interpretation of the data.

Experimental Design Rationale
  • Atmosphere: The analysis should be conducted in both an inert (Nitrogen, 99.99% purity) and an oxidative (Air) atmosphere.[6]

    • Nitrogen (Inert): This environment prevents oxidative degradation and reveals the molecule's inherent thermal stability. The resulting data pertains to pyrolysis, or decomposition due to heat alone.

    • Air (Oxidative): This environment simulates real-world storage and processing conditions. Comparing the results from both atmospheres allows for an assessment of the material's oxidative stability. Decomposition typically occurs at lower temperatures in air.[6]

  • Heating Rate: A rate of 10 °C/min is a standard choice that provides a good balance between analytical speed and the resolution of distinct thermal events. Slower rates can improve the separation of overlapping decomposition steps, while faster rates shift events to higher temperatures.[10]

  • Temperature Range: A range from ambient temperature (e.g., 30 °C) to 600 °C is appropriate for most organic molecules. Starting below the melting point ensures the initial mass is stable, and extending to 600 °C is typically sufficient to observe complete decomposition.

  • Sample Mass: A small sample mass (5-10 mg) is crucial to minimize thermal gradients within the sample and prevent artifacts, such as the ejection of material due to rapid gas formation.[7]

  • Blank Correction: A pre-emptive run with an empty sample pan (a "blank" run) is performed under the exact same conditions as the sample run. The resulting curve is subtracted from the sample curve to correct for instrumental drift and buoyancy effects, which can cause an apparent mass change as the gas density in the furnace changes with temperature.[10][11]

Experimental Workflow Visualization

TGA_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing p1 Calibrate Instrument (Temperature & Mass) p2 Prepare Sample (5-10 mg, uniform layer) p1->p2 p3 Place Sample in TGA Crucible p2->p3 a1 Perform Blank Run (Empty Crucible) p3->a1 Setup Conditions a2 Perform Sample Run (Under N₂ and Air) a1->a2 Same Conditions a3 Acquire Mass vs. Temperature Data a2->a3 d1 Apply Buoyancy Correction (Subtract Blank Curve) a3->d1 d2 Generate TGA & DTG Curves d1->d2 d3 Identify Key Thermal Events (Tonset, Tpeak, Mass Loss %) d2->d3

Caption: TGA experimental and data analysis workflow.

Step-by-Step Experimental Protocol
  • Instrument Calibration: Ensure the TGA instrument's temperature and mass are calibrated according to the manufacturer's guidelines, often using Curie point standards for temperature.[8]

  • Sample Preparation: Weigh 5-10 mg of 4-[(Phenylsulfanyl)methyl]aniline directly into a clean, tared TGA crucible (e.g., alumina or platinum). Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.

  • Parameter Setup:

    • Purge Gas: Set the gas flow rate to a constant value (e.g., 50 mL/min) for either Nitrogen or Air.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a rate of 10 °C/min.

  • Blank Run: Place an identical, empty crucible in the TGA. Run the complete temperature program and save the resulting data as the blank/baseline curve.

  • Sample Run: Replace the empty crucible with the sample crucible. Run the identical temperature program and acquire the sample data.

  • Data Analysis: Using the instrument's software, subtract the blank curve from the sample curve to generate the corrected thermogram. Plot both the % mass loss (TGA) and the derivative of mass loss (DTG) as a function of temperature.

Deconstructing the Thermogram: Analysis and Interpretation

The thermal decomposition of 4-[(Phenylsulfanyl)methyl]aniline is dictated by the relative strengths of its chemical bonds. A predictive analysis of its structure allows us to hypothesize the degradation pathway. The key bonds are the C-S, C-N, C-H, and aromatic C-C bonds. The benzyl C-S bond is expected to be the most labile, or weakest, linkage in the molecule, making it the likely point of initial fragmentation.

Hypothesized Decomposition Pathway

Caption: Hypothesized thermal decomposition pathway.

Interpreting the TGA and DTG Curves
  • Region 1 (Initial Plateau): From ambient temperature up to the onset of decomposition (T_onset), the TGA curve should be flat, indicating the sample is thermally stable with no mass loss.

  • Region 2 (Primary Decomposition): A significant mass loss step is anticipated, likely corresponding to the scission of the C-S bond. This step will have a characteristic onset temperature (T_onset) and a peak rate of decomposition (T_peak) on the DTG curve. The percentage of mass lost in this step can be correlated with the mass of the departing fragment (e.g., the phenylsulfanyl group, C₆H₅S•, M.W. ≈ 109 g/mol ).

  • Region 3 (Secondary Decomposition): Subsequent mass loss steps at higher temperatures will correspond to the breakdown of the remaining molecular fragments. In an inert atmosphere, this may lead to the formation of a stable carbonaceous residue (char).

  • Region 4 (Final Residue):

    • In Nitrogen: A certain percentage of char may remain at 600 °C.

    • In Air: The organic material, including any char formed, will undergo combustion, ideally leaving behind near-zero residue.[12]

Anticipated Quantitative Data

The following table summarizes the expected TGA data and its significance. The exact temperatures and mass loss percentages are predictive and must be confirmed by experimental analysis.

Table 2: Predicted TGA Data and Interpretation

ParameterInert Atmosphere (N₂)Oxidative Atmosphere (Air)Significance in Drug Development
T_onset (°C) ~200 - 250 °CLower than N₂ (~180 - 230 °C)Defines the upper temperature limit for safe handling, storage, and processing.
T_peak (°C) ~250 - 300 °CLower than N₂ (~230 - 280 °C)Indicates the temperature of maximum instability; critical for avoiding runaway reactions.
Mass Loss Step 1 (%) ~50.6% (Calc. for C₆H₅S•)Similar to N₂Helps confirm the decomposition mechanism by correlating mass loss to molecular fragments.
Final Residue at 600°C (%) > 0% (Char)~ 0%Indicates the material's tendency to form char (N₂) or its complete combustibility (Air).

Conclusion: The Strategic Value of TGA in Drug Development

The thermogravimetric analysis of 4-[(Phenylsulfanyl)methyl]aniline provides critical, quantitative data on its thermal and oxidative stability. By employing a well-designed, self-validating protocol, researchers can confidently determine the temperature thresholds for its safe handling and processing. The insights gained from interpreting the TGA and DTG curves, particularly when comparing inert and oxidative atmospheres, are fundamental for risk assessment in early-phase drug development. This analysis informs decisions related to chemical synthesis scale-up, formulation strategies (e.g., melt-based methods), and establishing appropriate storage conditions to ensure the long-term integrity of the potential drug substance. Ultimately, TGA is a cornerstone technique for de-risking a new chemical entity and paving its path toward clinical consideration.

References

  • ResolveMass Labs. (2026). Thermogravimetric Analysis (TGA) for Material Characterization. Available at: [Link]

  • ChemSrc. (n.d.). 4-Methylaniline(106-49-0)MSDS Melting Point Boiling Density Storage Transport. Available at: [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Available at: [Link]

  • PubChem. (n.d.). 4-(Methylthio)aniline. Available at: [Link]

  • LookChem. (n.d.). 4-methyl-N-phenylaniline. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Thermal behavior of N-Methylaniline modified phenolic friction composites. Available at: [Link]

  • Torontech. (2025). How to Interpret a TGA Curve: An Expert Guide. Available at: [Link]

  • ResearchGate. (n.d.). Thermogravimetric Analysis (TGA) of the sulfur polymers. Two mass.... Available at: [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available at: [Link]

  • ResearchGate. (n.d.). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS | Request PDF. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Thermal decomposition of tert-butyl ortho-(phenylsulfanyl)- and ortho-(phenylsulfonyl)phenyliminoxyperacetates: The reactivity of thio-substituted iminyl radicals. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available at: [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

  • ResearchGate. (n.d.). Interpreting TGA curves. Available at: [Link]

  • METTLER TOLEDO. (n.d.). Interpreting TGA Curves. Available at: [Link]

  • MDPI. (n.d.). A Hybrid Inorganic–Organic Schiff Base-Functionalised Porous Platform for the Remediation of WEEE Polluted Effluents. Available at: [Link]

  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... Available at: [Link]

  • ResearchGate. (n.d.). thermogravimetric analysis (TGA) traces of elemental sulfur and SPAN.... Available at: [Link]

  • American Chemical Society. (2026). Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Quantification of aniline and N-methylaniline in indigo. Available at: [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Available at: [Link]

  • PubChem. (n.d.). N-((4-methylphenyl)methyl)aniline. Available at: [Link]

  • XRF Scientific. (n.d.). Interpreting results from TGA instruments. Available at: [Link]

  • Impact Analytical. (n.d.). TGA Analysis. Available at: [Link]

Sources

An In-Depth Technical Guide to the Differential Scanning Calorimetry of 4-[(Phenylsulfanyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Unseen Thermal World of a Molecule

In the realm of pharmaceutical development and materials science, understanding the physical and chemical properties of a compound is paramount. Beyond its chemical structure lies a landscape of thermal behavior—phase transitions, stability, and purity—that dictates its suitability for a given application. Differential Scanning Calorimetry (DSC) is an indispensable technique that allows us to explore this thermal world.[1][2] This guide provides a comprehensive, in-depth look at the application of DSC to the characterization of 4-[(Phenylsulfanyl)methyl]aniline, a molecule of interest in medicinal chemistry and materials science. As a solid at room temperature, its thermal properties are critical to its handling, formulation, and stability.[3]

This document is structured not as a rigid protocol, but as a narrative that walks the reader through the causality of experimental choices, the interpretation of data, and the self-validating nature of a well-designed DSC experiment.

Introduction to the Thermal Analysis of 4-[(Phenylsulfanyl)methyl]aniline

4-[(Phenylsulfanyl)methyl]aniline, with the chemical formula C₁₃H₁₃NS and a molecular weight of 215.31, is an organic molecule containing an aniline moiety and a phenyl sulfide group.[3] The presence of these functional groups suggests a crystalline solid with a distinct melting point. However, the flexibility of the methylsulfanyl bridge and the potential for hydrogen bonding through the amine group introduce the possibility of more complex thermal behavior, such as polymorphism—the existence of multiple crystalline forms.[4][5] Different polymorphs can exhibit distinct physicochemical properties, including solubility and bioavailability, making their identification and characterization crucial in drug development.[6]

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][7] This allows for the precise determination of thermal events such as melting, crystallization, glass transitions, and chemical reactions.[8][9] For 4-[(Phenylsulfanyl)methyl]aniline, DSC can provide critical information on:

  • Melting Point and Enthalpy of Fusion: Key indicators of purity and crystal lattice energy.

  • Polymorphism: Identification of different crystalline forms and their interconversions.[4][10]

  • Thermal Stability: Onset of decomposition or oxidative degradation.

  • Purity Assessment: Determination of impurity levels through the analysis of the melting peak shape.[11][12][13]

This guide will delineate a systematic approach to obtaining and interpreting this vital information.

The Experimental Cornerstone: A Self-Validating DSC Protocol

The integrity of DSC data hinges on a meticulously planned and executed experimental protocol. Each step is designed to not only yield accurate data but also to provide internal checks that validate the results.

Materials and Instrumentation
  • Sample: 4-[(Phenylsulfanyl)methyl]aniline, >98% purity.

  • DSC Instrument: A calibrated heat-flux or power-compensated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, with hermetically sealed lids to prevent sublimation or evaporation.[14]

  • Purge Gas: High-purity nitrogen (99.999%) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidation.[15]

  • Reference: An empty, hermetically sealed aluminum pan of the same type as the sample pan.[14]

A Step-by-Step Experimental Workflow

The following protocol is designed to provide a comprehensive thermal profile of 4-[(Phenylsulfanyl)methyl]aniline.

Step 1: Sample Preparation – The Foundation of Accuracy

  • Sample Weighing: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan using a calibrated analytical balance.[9] A smaller sample size minimizes thermal gradients within the sample, leading to sharper peaks and better resolution.[8]

  • Pan Sealing: Hermetically seal the pan to ensure that any observed thermal events are intrinsic to the sample and not due to mass loss from volatilization.[14] The sealed pan should be flat and free of any deformations.

Step 2: Instrument Calibration – Ensuring Trustworthy Data

Prior to the experiment, calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium, tin). This ensures the accuracy of the measured transition temperatures and enthalpies.

Step 3: The Thermal Program – A Tale of Heating and Cooling

A heat-cool-heat cycle is a robust method for characterizing a crystalline organic compound. This approach not only provides the primary thermal data but also reveals information about the sample's thermal history and potential polymorphism.[15]

  • First Heating Scan (Segment 1):

    • Initial Temperature: Start at a temperature well below any expected transitions (e.g., 25 °C).

    • Heating Rate: A standard heating rate of 10 °C/min is a good starting point.[16]

    • Final Temperature: Heat to a temperature significantly above the expected melting point but below the onset of decomposition. A preliminary thermogravimetric analysis (TGA) is recommended to determine the decomposition temperature.[14] If TGA data is unavailable, a cautious upper limit (e.g., 250-300 °C) can be set.

    • Rationale: This first scan reveals the thermal properties of the sample as received, including its initial crystalline form and any thermal history from its synthesis and storage.

  • Cooling Scan (Segment 2):

    • Cooling Rate: Cool the sample at a controlled rate, typically the same as the heating rate (10 °C/min).

    • Final Temperature: Cool to the initial temperature (25 °C).

    • Rationale: This step investigates the crystallization behavior of the compound from the melt. The presence and temperature of an exothermic crystallization peak provide insights into the kinetics of crystal formation.

  • Second Heating Scan (Segment 3):

    • Heating Rate: Use the same heating rate as the first scan (10 °C/min).

    • Final Temperature: Heat to the same final temperature as the first scan.

    • Rationale: The second heating scan provides information about the thermal properties of the material after its thermal history has been erased by melting and controlled cooling.[15] Differences between the first and second heating scans can indicate polymorphism, the presence of metastable forms, or the formation of an amorphous phase upon cooling.[4]

Diagrammatic Representation of the Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program (Heat-Cool-Heat) cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample seal Hermetically Seal in Al Pan weigh->seal load Load Sample and Reference seal->load calibrate Calibrate with Standards calibrate->load heat1 Heat 1 (e.g., 10 °C/min) load->heat1 cool Cool (e.g., 10 °C/min) heat1->cool heat2 Heat 2 (e.g., 10 °C/min) cool->heat2 interpret Interpret Thermogram heat2->interpret report Generate Report interpret->report

Caption: A typical experimental workflow for the DSC analysis of 4-[(Phenylsulfanyl)methyl]aniline.

Decoding the Thermogram: Interpretation of Expected Results

The output of a DSC experiment is a thermogram, a plot of heat flow versus temperature. The interpretation of this plot reveals the thermal events occurring in the sample.

The First Heating Scan: A Molecule's Initial State

The first heating scan provides a fingerprint of the as-received material. For a crystalline organic compound like 4-[(Phenylsulfanyl)methyl]aniline, the most prominent feature is typically an endothermic melting peak.[8]

  • Melting Peak: A sharp, endothermic peak indicates the melting of a crystalline solid.[17]

    • Onset Temperature: The extrapolated onset of the melting peak is typically taken as the melting point (Tm).

    • Peak Temperature: The temperature at the peak of the endotherm.

    • Enthalpy of Fusion (ΔHf): The area under the melting peak, which is proportional to the energy required to melt the sample. This value is related to the degree of crystallinity.

  • Other Potential Events:

    • Solid-Solid Transitions: A smaller endothermic or exothermic peak before the main melting peak could indicate a polymorphic transition from one crystalline form to another.[5]

    • Decomposition: A broad, often exothermic, event at higher temperatures signifies the decomposition of the compound.[18]

The Cooling Scan: The Crystallization Story

Upon cooling from the melt, an exothermic peak may be observed, corresponding to the crystallization of the sample.

  • Crystallization Peak (Tc): The presence of a crystallization peak indicates that the material can recrystallize from the melt under the applied cooling conditions.

  • Supercooling: The crystallization temperature is typically lower than the melting temperature, a phenomenon known as supercooling. The degree of supercooling can provide information about the nucleation and growth of crystals.

  • No Crystallization: The absence of a crystallization peak suggests that the material may have formed an amorphous glass upon cooling.

The Second Heating Scan: The True Thermodynamic Nature

The second heating scan reveals the thermal behavior of the material after its initial thermal history has been erased.

  • Glass Transition (Tg): If the sample became amorphous upon cooling, a step-like change in the baseline will be observed in the second heating scan.[3] This is the glass transition temperature, where the amorphous solid transitions from a rigid, glassy state to a more rubbery state.

  • Cold Crystallization: Following the glass transition, an exothermic peak may appear. This is "cold crystallization," where the amorphous material gains enough mobility to crystallize upon heating.[8]

  • Melting of the Recrystallized Form: An endothermic melting peak will follow any cold crystallization. The temperature and enthalpy of this melting peak can be compared to the first heating scan to identify potential polymorphism. If the melting point in the second scan is different from the first, it suggests the formation of a different polymorph.[4]

Quantitative Data Summary

The key quantitative data from the DSC analysis should be summarized in a clear and concise table.

ParameterFirst Heating ScanCooling ScanSecond Heating Scan
Glass Transition (Tg) Not ExpectedNot Applicable[Value in °C]
Crystallization Temp (Tc) Not Applicable[Value in °C][Value in °C (Cold)]
Melting Temp (Tm) [Value in °C]Not Applicable[Value in °C]
Enthalpy of Fusion (ΔHf) [Value in J/g]Not Applicable[Value in J/g]
Enthalpy of Crystallization (ΔHc) Not Applicable[Value in J/g][Value in J/g (Cold)]

Note: Values in italics are placeholders for experimental data.

Logical Relationships in DSC Data Interpretation

The following diagram illustrates the logical flow for interpreting the DSC results of a crystalline organic compound.

DSC_Interpretation start Start DSC Analysis first_heat First Heating Scan start->first_heat observe_melt Observe Melting Peak(s)? first_heat->observe_melt single_melt Single, Sharp Melting Peak observe_melt->single_melt Yes multiple_melts Multiple/Broad Melting Peaks observe_melt->multiple_melts No/Complex cool_scan Cooling Scan single_melt->cool_scan multiple_melts->cool_scan observe_cryst Observe Crystallization? cool_scan->observe_cryst cryst_occurs Crystallization Occurs observe_cryst->cryst_occurs Yes no_cryst No Crystallization (Amorphous) observe_cryst->no_cryst No second_heat Second Heating Scan cryst_occurs->second_heat no_cryst->second_heat observe_tg Observe Glass Transition (Tg)? second_heat->observe_tg tg_present Glass Transition Observed observe_tg->tg_present Yes no_tg No Glass Transition observe_tg->no_tg No observe_melt2 Observe Melting Peak(s)? tg_present->observe_melt2 no_tg->observe_melt2 compare_melts Compare Tm1 and Tm2 observe_melt2->compare_melts Yes polymorphism Polymorphism Indicated compare_melts->polymorphism Tm1 != Tm2 stable_form Single Stable Crystalline Form compare_melts->stable_form Tm1 ≈ Tm2

Caption: A decision tree for the interpretation of DSC data for potential polymorphism.

Advanced Applications: Beyond the Basics

For a comprehensive characterization, particularly in a drug development context, further DSC-based analyses are highly recommended.

Purity Determination by DSC

The van't Hoff equation provides the theoretical basis for determining the purity of a crystalline substance from the shape of its melting peak.[11] Impurities broaden the melting range and depress the melting point.[3] Specialized software can be used to calculate the mole percent of impurities based on the progressive melting of the sample.

Investigating Polymorphism with Varying Heating Rates

The rate at which a sample is heated can influence the observation of metastable polymorphs.[16][19]

  • Slow Heating Rates (e.g., 1-2 °C/min): These rates provide better resolution of closely spaced thermal events and are closer to thermodynamic equilibrium.

  • Fast Heating Rates (e.g., 20-50 °C/min): Faster rates can sometimes prevent the transition of a metastable form to a more stable form before it melts, allowing for the detection of otherwise unobserved polymorphs.[16]

Conclusion: A Holistic View of Thermal Behavior

Differential Scanning Calorimetry provides a wealth of information about the thermal properties of 4-[(Phenylsulfanyl)methyl]aniline. By employing a systematic, self-validating experimental protocol, researchers and drug development professionals can obtain reliable data on its melting behavior, thermal stability, purity, and potential for polymorphism. This in-depth understanding is not merely academic; it is a critical component of informed decision-making in formulation development, process chemistry, and quality control. The principles and methodologies outlined in this guide provide a robust framework for the comprehensive thermal characterization of this, and other, novel chemical entities.

References

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 22, 2026, from [Link]

  • Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. UserCom 1/2000.
  • Qualitest. (2024, May 21). Understanding DSC Testing: Principles and Applications. WorldofTest.com. Retrieved January 22, 2026, from [Link]

  • Gheibi, S., & Ghavami, M. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Applied Biotechnology Reports, 4(2), 527-536.
  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved January 22, 2026, from [Link]

  • Chen, M., & Cooper, E. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Visualized Experiments, (86), 51383.
  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved January 22, 2026, from [Link]

  • Shimadzu. (n.d.). Polymorphism of Drugs.
  • Polymer Chemistry Characterization Lab. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
  • Wang, Y., et al. (2016). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Chemical Engineering Journal, 296, 39-47.
  • Plano, D., et al. (2011). Study of polymorphism of organosulfur and organoselenium compounds. Journal of Thermal Analysis and Calorimetry, 105, 939-946.
  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved January 22, 2026, from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved January 22, 2026, from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Retrieved January 22, 2026, from [Link]

  • Al-Abiad, M. A., & Al-Haj Ali, A. (2014). Effect of heating rate on the DSC resolution and sensitivity. Journal of Thermal Analysis and Calorimetry, 115(1), 63-68.
  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. Retrieved January 22, 2026, from [Link]

  • Jordi Labs. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved January 22, 2026, from [Link]

  • Mettler Toledo. (1999).
  • Ichikawa, M., et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1535-1540.
  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved January 22, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Influences of Heating and Cooling Rates on the DSC Measurement Result. Retrieved January 22, 2026, from [Link]

  • Singh, S., et al. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental Engineering, 144(11), 04018099.
  • Lalia, B. S., et al. (1982). Thermal decomposition kinetics of some aniline complexes of zinc group metals. Journal of Thermal Analysis, 24(1), 7-13.
  • Dembele, A., et al. (2013). Detection of Organo-Sulphur Volatiles in Allium sativum by Factorial Design. Journal of Analytical & Bioanalytical Techniques, 4(6), 1-5.
  • Contract Laboratory. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved January 22, 2026, from [Link]

  • Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Retrieved January 22, 2026, from [Link]

  • TA Instruments. (n.d.). High Heating Rate DSC. Retrieved January 22, 2026, from [Link]

  • Mettler Toledo. (2014, August 5). How to Prepare a DSC Sample [Video]. YouTube. [Link]

  • UCSB MRL. (n.d.). Interpreting DSC Data. Retrieved January 22, 2026, from [Link]

  • Ceballos-Laita, L., et al. (2022). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Foods, 11(15), 2259.
  • Tumuluri, A. (2019, April 16). How to interpret the DSC data? ResearchGate. [Link]

  • NETZSCH Analyzing & Testing. (2020, June 7). Studying Polymorphism by Means of DSC. Retrieved January 22, 2026, from [Link]

  • Schick, C., et al. (2022). Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid) and the Impact of a Self-Assembling Nucleating Agent and PEG Plasticizer. Polymers, 14(1), 1267.
  • Gmelin, E., & Sarge, S. M. (1995). DSC Studies on Organic Melting Temperature Standards. Journal of Thermal Analysis, 45(6), 1139-1150.
  • Mettler Toledo. (n.d.). Sample Preparation in Thermal Analysis. Retrieved January 22, 2026, from [Link]

  • Chen, J., et al. (2018). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. ACS Omega, 3(10), 13083-13091.
  • AZoM. (2018, June 27). DSC Purity Determination. Retrieved January 22, 2026, from [Link]

  • BCL. (n.d.). Differential Scanning Calorimetry Principle & Applications. Retrieved January 22, 2026, from [Link]

  • Chen, J., et al. (2018). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. ResearchGate. [Link]

Sources

Unlocking the Synthetic Potential of 4-[(Phenylsulfanyl)methyl]aniline: A Guide to the Chemical Reactivity of the Aniline Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The compound 4-[(Phenylsulfanyl)methyl]aniline presents a unique molecular architecture, combining the rich reactive profile of aniline with a flexible thioether linkage. This guide provides an in-depth exploration of the chemical reactivity centered on the aniline moiety of this molecule. We will dissect the electronic and steric influences of the para-substituent and detail key transformations including electrophilic aromatic substitution, reactions at the nitrogen center, and oxidative processes. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and mechanistic rationale to effectively leverage this versatile building block in complex synthetic endeavors.

Molecular Architecture: Electronic and Steric Profile

The reactivity of 4-[(Phenylsulfanyl)methyl]aniline is fundamentally governed by the interplay between its three key structural components: the aromatic ring, the primary amino group (-NH₂), and the para-positioned (phenylsulfanyl)methyl group (-CH₂-S-Ph).

  • The Amino Group (-NH₂): As a powerful activating group, the nitrogen's lone pair of electrons participates in resonance with the benzene ring. This donation of electron density significantly enriches the π-system, making the ring highly nucleophilic and susceptible to electrophilic attack. This effect is most pronounced at the ortho and para positions. Consequently, electrophilic substitution reactions on aniline occur much more readily than on benzene itself.[3]

  • The (Phenylsulfanyl)methyl Substituent (-CH₂-S-Ph): This group, located para to the amine, exerts a more nuanced electronic influence. The methylene (-CH₂) spacer insulates the aromatic ring from the direct inductive effects of the sulfur atom. The thioether sulfur, with its available lone pairs, can be weakly electron-donating through hyperconjugation and resonance effects. This contribution further enhances the electron density of the aniline ring system, suggesting a higher basicity and greater reactivity in electrophilic substitutions compared to unsubstituted aniline.[4] The overall effect is a highly activated aromatic system, primed for functionalization.

From a steric perspective, the (phenylsulfanyl)methyl group is moderately bulky. While it is positioned at the para carbon, its spatial requirement can influence the approach of reagents to the adjacent ortho positions, potentially favoring substitution at the position further from the substituent in certain contexts.

Figure 1: Electronic contributions within the 4-[(Phenylsulfanyl)methyl]aniline structure.

Key Reactivity Pathways of the Aniline Moiety

This section details the principal reactions involving the aniline core of 4-[(Phenylsulfanyl)methyl]aniline, providing both mechanistic insights and actionable protocols.

Reactions at the Amino Group (-NH₂)

The lone pair on the nitrogen atom makes the amino group a potent nucleophile and a site for facile functionalization.

N-acylation is a critical transformation for aniline derivatives. It serves to protect the amino group from oxidation or unwanted side reactions during subsequent steps, such as nitration or halogenation. Furthermore, converting the -NH₂ group to an acetamido group (-NHCOCH₃) moderates its activating effect, enabling more controlled electrophilic aromatic substitutions.[3]

Causality Behind Experimental Choices: The reaction is typically performed with acetic anhydride in the presence of a mild base or, in some cases, neat. Acetic anhydride is an effective and readily available acylating agent. The resulting acetanilide is significantly less basic and less prone to oxidation than the parent aniline.

Experimental Protocol: N-Acetylation

  • Dissolution: Dissolve 4-[(Phenylsulfanyl)methyl]aniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Acylation: While stirring, add acetic anhydride (1.1 eq) dropwise to the solution. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Precipitation: Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. The N-acetylated product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove acetic acid and any unreacted starting material.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a carbonyl stretch (~1660 cm⁻¹) in the IR spectrum and a methyl singlet (~2.1 ppm) in the ¹H NMR spectrum are indicative of successful acylation.

G start Dissolve Substrate in Acetic Acid add Add Acetic Anhydride (1.1 eq) start->add react Stir at RT (1-2 hours) add->react monitor Monitor by TLC react->monitor quench Pour into Ice Water monitor->quench Reaction Complete filter Vacuum Filtration quench->filter purify Recrystallize (Ethanol/Water) filter->purify validate Spectroscopic Analysis (NMR, IR) purify->validate

Figure 2: Workflow for the N-acetylation of 4-[(Phenylsulfanyl)methyl]aniline.

The nucleophilic amino group can be alkylated using various alkylating agents.[5][6] This transformation is crucial for synthesizing secondary and tertiary amines, which are common motifs in pharmaceuticals.[7][8] The reaction must be carefully controlled to avoid over-alkylation.

Experimental Protocol: Reductive Amination for N-Methylation

  • Setup: To a solution of 4-[(Phenylsulfanyl)methyl]aniline (1.0 eq) in methanol, add aqueous formaldehyde (37%, 1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to form the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase in vacuo and purify the resulting crude oil or solid by column chromatography on silica gel to afford the N-methylated product.

The conversion of the primary arylamine to a diazonium salt is one of the most versatile transformations in aromatic chemistry. The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH, -H) in Sandmeyer and related reactions.

Causality Behind Experimental Choices: The reaction is performed in a cold, acidic solution (typically HCl or H₂SO₄) with sodium nitrite. Low temperatures (0-5°C) are critical because aryl diazonium salts are unstable and can decompose violently at higher temperatures.[9] The acid protonates sodium nitrite to form nitrous acid (HNO₂) in situ, which is the active diazotizing agent.

Experimental Protocol: Diazotization

  • Acidic Solution: Suspend 4-[(Phenylsulfanyl)methyl]aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a three-necked flask. Cool the mixture to 0-5°C using an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in cold water. Add this solution dropwise to the stirred aniline suspension, keeping the temperature strictly below 5°C.

  • Endpoint Detection: The completion of the reaction can be monitored by testing a drop of the solution with starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid and thus the completion of diazotization.

  • Usage: The resulting cold solution of the diazonium salt should be used immediately in a subsequent reaction without isolation. Caution: Do not attempt to isolate the diazonium salt as a solid, as it can be explosive.

G cluster_mech Diazotization Mechanism cluster_conditions Key Conditions RNH2 Ar-NH₂ Ar-NH₂⁺-NO Ar-NH₂⁺-NO RNH2->Ar-NH₂⁺-NO + H⁺, + HONO - H₂O HONO HONO (from NaNO₂ + HCl) H2O H₂O RN2 Ar-N₂⁺ (Diazonium Salt) Ar-N=N-OH Ar-N=N-OH Ar-NH₂⁺-NO->Ar-N=N-OH Rearrangement Ar-N=N-OH->RN2 + H⁺ - H₂O c1 NaNO₂ / aq. HCl c2 Temp: 0-5 °C (CRITICAL)

Figure 3: Simplified mechanism and critical conditions for aniline diazotization.

Electrophilic Aromatic Substitution

The powerful activating nature of the amino group directs electrophiles to the ortho positions relative to itself.

Direct bromination of anilines is often difficult to control, leading to the formation of polybrominated products due to the high activation of the ring.[3] To achieve selective mono-bromination, the reactivity of the amino group must first be attenuated via N-acetylation, as described in section 2.1.A. The resulting acetamido group is still an ortho, para-director but is less activating, allowing for a more controlled reaction. Since the para position is blocked in our substrate, bromination will occur exclusively at the ortho positions.

Experimental Protocol: Ortho-Bromination of the N-Acetylated Derivative

  • Setup: Dissolve N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide (1.0 eq) in glacial acetic acid at room temperature.

  • Bromination: Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution. The red-brown color of the bromine should discharge upon addition.

  • Reaction: Stir the mixture for 1-2 hours at room temperature after the addition is complete.

  • Precipitation: Pour the reaction mixture into a large volume of cold water. The brominated product will precipitate.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with water, and then with a dilute solution of sodium bisulfite to remove any excess bromine. Recrystallize from ethanol to obtain the pure mono-brominated product.

B. Nitration

Direct nitration of anilines with standard nitrating mixture (HNO₃/H₂SO₄) is not feasible due to the rapid oxidation of the electron-rich amino group.[3] Therefore, the protection-nitration-deprotection sequence is the authoritative method.

G A Start: 4-[(Phenylsulfanyl)methyl]aniline B Step 1: N-Acylation (Acetic Anhydride) A->B C Intermediate: N-Acetylated Anilide B->C D Step 2: Nitration (HNO₃/H₂SO₄, 0°C) C->D E Intermediate: Ortho-Nitro Acetylated Anilide D->E F Step 3: Hydrolysis (Acid or Base) E->F G Final Product: Ortho-Nitro Aniline Derivative F->G

Figure 4: Workflow for the regioselective nitration of the aniline moiety.

Oxidation

The aniline moiety is highly sensitive to oxidation, which can lead to a variety of products, including quinones, azoxybenzenes, and complex polymeric materials like aniline black.[10] The thioether linkage in 4-[(Phenylsulfanyl)methyl]aniline is also susceptible to oxidation, typically forming a sulfoxide and then a sulfone. This dual reactivity requires a careful choice of oxidant to achieve selective transformation. For instance, mild oxidants might selectively oxidize the sulfur, while stronger ones will attack the aniline ring.

Data Summary

The following table summarizes the expected transformations and key spectroscopic shifts for the reactions described.

Reaction TypeReagentsProduct Functional GroupKey ¹H NMR Shift (ppm)Key IR Shift (cm⁻¹)
N-Acylation Acetic AnhydrideAcetanilide (-NHCOCH₃)~2.1 (s, 3H, -CH₃)~1660 (C=O stretch)
N-Methylation HCHO, NaBH₄N-Methylaniline (-NHCH₃)~2.8 (s, 3H, N-CH₃)~3400 (N-H stretch)
Diazotization NaNO₂, HCl, 0-5°CDiazonium Salt (-N₂⁺)N/A (used in situ)~2250 (N≡N stretch)
Bromination Br₂ in Acetic AcidBromoaniline (-Br)Aromatic protons shiftC-Br stretch appears
Nitration HNO₃, H₂SO₄Nitroaniline (-NO₂)Aromatic protons shift~1530 & 1350 (N-O stretches)

Conclusion

4-[(Phenylsulfanyl)methyl]aniline is a highly versatile synthetic intermediate whose reactivity is dominated by the electron-donating amino group. This guide has detailed the primary transformations of the aniline moiety, including reactions at the nitrogen center for protection and functionalization, and electrophilic substitution on the activated aromatic ring. By understanding the underlying electronic principles and employing the validated protocols provided, researchers can effectively control the reactivity of this molecule. Mastery of these transformations unlocks access to a diverse range of complex derivatives for applications in drug discovery, materials science, and beyond.

References

  • A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines. BenchChem.
  • Transformation of Aniline to N-Methylaniline: A Comprehensive Study. Echemi.
  • A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. MDPI. [Link]

  • Syntheses of Thioethers and Selenide Ethers from Anilines. ACS Publications. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Electrophilic Substitution Reaction of Aniline. Scribd. [Link]

  • Aniline in Pharmaceuticals: A Foundation for Drug Synthesis. AnilineOil.com. [Link]

  • A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry. [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]

  • Reactions and pharmaceutical applications of aniline. Slideshare. [Link]

  • Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Royal Society of Chemistry. [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. National Center for Biotechnology Information. [Link]

  • Exploiting the diazotization reaction of 4-minoacetophenone for Methyldopa determination. Baghdad Science Journal. [Link]

Sources

An In-Depth Technical Guide to the Role of the Phenylsulfanyl Group in 4-[(Phenylsulfanyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive investigation into the multifaceted role of the phenylsulfanyl group in the molecule 4-[(Phenylsulfanyl)methyl]aniline. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a cursory overview to deliver in-depth analysis of the moiety's influence on the compound's electronic properties, chemical reactivity, and metabolic stability. By synthesizing foundational chemical principles with practical, field-proven experimental insights, this guide illuminates the strategic importance of the phenylsulfanyl group in molecular design and development. Detailed, replicable protocols for synthesis, in vitro metabolic stability assessment, and computational analysis are provided to equip researchers with the necessary tools for further investigation.

Introduction: Deconstructing the Molecule

Aniline and its derivatives are cornerstone building blocks in a vast array of applications, from the synthesis of pharmaceuticals to the development of advanced polymers.[1][2] The functionalization of the aniline scaffold allows for the fine-tuning of its chemical and physical properties. In 4-[(Phenylsulfanyl)methyl]aniline, the introduction of a phenylsulfanyl group via a methylene linker presents a fascinating case study in molecular modulation.

This guide seeks to answer a central question: What is the functional role of the phenylsulfanyl group in this specific molecular architecture? To address this, we will dissect the molecule into its constituent parts: the aniline core, the flexible methylene linker, and the phenylsulfanyl moiety. Our investigation will focus on how the sulfur-containing group, with its unique electronic and steric characteristics, dictates the overall behavior of the molecule. We will explore its impact on the nucleophilicity of the aniline nitrogen, the electron density of the aromatic ring, and its susceptibility to metabolic transformation—a critical consideration in drug development.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of 4-[(Phenylsulfanyl)methyl]aniline is prerequisite to any functional analysis. The compound exists as a solid at room temperature and possesses a molecular weight of 215.31 g/mol .[3]

PropertyValueSource
Molecular Formula C₁₃H₁₃NS[3]
Molecular Weight 215.31 g/mol [3]
Physical Form Solid[3]
CAS Number 13738-70-0[3]
InChI Key BETHGEVRYKIURN-UHFFFAOYSA-N[3]

The structural arrangement, with the phenylsulfanyl group positioned para to the amino group, is crucial. This positioning maximizes the potential for electronic communication between the two functional groups through the aromatic ring, a theme that will be explored in subsequent sections.

Synthesis and Reactivity

While a specific, detailed synthesis for 4-[(Phenylsulfanyl)methyl]aniline is not extensively documented in readily available literature, its preparation can be logically inferred from established methodologies for forming thioethers. A plausible and efficient route involves the copper-catalyzed thioetherification of a suitable benzyl alcohol with a thiol.[4]

Protocol 1: Proposed Synthesis of 4-[(Phenylsulfanyl)methyl]aniline

This protocol describes a general method for the synthesis of benzyl thioethers, adapted for the specific target molecule.

Materials:

  • 4-(Aminomethyl)phenol

  • Thiophenol

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-(aminomethyl)phenol (1 equivalent) and Cu(OTf)₂ (5-10 mol%).

  • Add anhydrous solvent to dissolve the starting materials.

  • To this solution, add thiophenol (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-[(Phenylsulfanyl)methyl]aniline.

The reactivity of the resulting molecule is dictated by two primary sites: the nucleophilic amino group and the electron-rich aromatic ring. The presence of the phenylsulfanylmethyl group is expected to modulate the reactivity at both positions.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 4-aminobenzyl_alcohol 4-(Aminomethyl)phenol catalyst Cu(OTf)₂ (catalyst) 4-aminobenzyl_alcohol->catalyst Reacts with thiophenol Thiophenol thiophenol->catalyst Reacts with product 4-[(Phenylsulfanyl)methyl]aniline catalyst->product Yields solvent Anhydrous Solvent G Parent 4-[(Phenylsulfanyl)methyl]aniline (Thioether) Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide CYP450 S-oxidation (Phase I) Sulfone Sulfone Metabolite Sulfoxide->Sulfone CYP450 S-oxidation (Phase I)

Caption: Primary metabolic pathway of the phenylsulfanyl group.

These oxidative metabolites often have altered physicochemical properties, such as increased polarity, which can affect their solubility, cell permeability, and interaction with biological targets. Understanding the rate and extent of this metabolic conversion is crucial for predicting a drug's half-life and potential for drug-drug interactions.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to determine the metabolic stability of 4-[(Phenylsulfanyl)methyl]aniline. [5][6] Materials:

  • Pooled human liver microsomes (HLMs) [7]* 4-[(Phenylsulfanyl)methyl]aniline (test compound)

  • NADPH regenerating system (cofactor)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. [5]Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation: Add the test compound to the microsome suspension to a final concentration of 1 µM. [6]Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. [5]4. Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture. [5]5. Reaction Termination: Immediately terminate the reaction by adding cold acetonitrile containing an internal standard. [6]6. Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Computational Analysis of Electronic Properties

Computational chemistry provides powerful tools to visualize and quantify the electronic effects of the phenylsulfanyl group. [8]Density Functional Theory (DFT) calculations can be employed to determine properties such as molecular electrostatic potential (MEP), and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. [9]

Protocol 3: Computational Workflow for Electronic Property Analysis

This protocol provides a general workflow for the computational analysis of 4-[(Phenylsulfanyl)methyl]aniline.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package

  • GaussView, Avogadro, or other molecular visualization software

Procedure:

  • Structure Optimization: Build the 3D structure of 4-[(Phenylsulfanyl)methyl]aniline. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). [8]2. Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, calculate the following properties:

    • Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify regions of high and low electron density. The region around the aniline nitrogen is expected to be electron-rich (nucleophilic).

    • HOMO-LUMO Analysis: Calculate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. [8] * Natural Bond Orbital (NBO) Analysis: Calculate the natural charges on each atom to quantify the electron distribution within the molecule.

G start Start: 3D Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Confirm Minimum Energy Structure freq_calc->validation prop_calc Calculate Electronic Properties validation->prop_calc No Imaginary Frequencies mep MEP Analysis prop_calc->mep homo_lumo HOMO-LUMO Analysis prop_calc->homo_lumo nbo NBO Charge Analysis prop_calc->nbo end End: Quantified Electronic Profile mep->end homo_lumo->end nbo->end

Caption: Workflow for computational analysis of electronic properties.

Conclusion

The phenylsulfanyl group in 4-[(Phenylsulfanyl)methyl]aniline is far from being a passive substituent. Its primary role, mediated by the methylene linker, is to act as a weak electron-donating group, thereby activating the aniline ring and enhancing the nucleophilicity of the amino group. This has direct consequences for the molecule's synthetic utility and potential interactions with biological targets.

From a drug development perspective, the thioether linkage is a critical metabolic hotspot, primarily undergoing S-oxidation. This metabolic liability must be carefully considered and can be quantitatively assessed using the in vitro protocols detailed in this guide. The interplay between the electronic modulation and metabolic susceptibility makes the phenylsulfanyl group a feature of strategic importance in the design of novel bioactive compounds. The experimental and computational workflows provided herein offer a robust framework for further, more detailed investigations into this and structurally related molecules.

References

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

  • PubChem. N-((4-methylphenyl)methyl)aniline. Retrieved from [Link]

  • Cyprotex. Microsomal Stability. Retrieved from [Link]

  • RSC Publishing. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Retrieved from [Link]

  • PMC. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Retrieved from [Link]

  • ResearchGate. Computational studies of Distinct Anilines for Electrooptical properties. Retrieved from [Link]

  • PubMed. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]

  • Mercell. metabolic stability in liver microsomes. Retrieved from [Link]

  • Taylor & Francis. Thioethers – Knowledge and References. Retrieved from [Link]

  • PMC. Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides. Retrieved from [Link]

  • ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]

  • Figshare. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]

  • Google Patents. Synthesis of n-methylaniline.
  • AFIT. Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

  • Quora. What is the inductive effect of the phenyl group?. Retrieved from [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • RSC Publishing. Benzyl thioether formation merging copper catalysis. Retrieved from [Link]

  • ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]

  • Figshare. Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Retrieved from [Link]

  • PubChem. 4-((Phenylamino)methyl)aniline. Retrieved from [Link]

  • MDPI. A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. Retrieved from [Link]

  • Chemistry LibreTexts. Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • PMC. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

  • Chemistry Stack Exchange. Inductive effect of phenyl ring. Retrieved from [Link]

  • BioIVT. Metabolic Stability Assay Services. Retrieved from [Link]

  • Physical Chemistry Research. Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study. Retrieved from [Link]

  • BioIVT. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • ResearchGate. Other drugs containing thioethers. Retrieved from [Link]

  • Minal Specialities. Industrial Applications of N-Methyl Aniline in Petrochemical Blends. Retrieved from [Link]

  • Drug Hunter. Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]

  • PubMed. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Retrieved from [Link]

  • PubChem. 4-(Phenylthio)aniline. Retrieved from [Link]

Sources

Methodological & Application

Gram-Scale Synthesis of 4-[(Phenylsulfanyl)methyl]aniline: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(Phenylsulfanyl)methyl]aniline is a valuable bifunctional molecule that serves as a key building block in the synthesis of various pharmaceuticals and functional materials. Its structure, incorporating a primary aromatic amine and a thioether linkage, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and materials science. This application note provides a comprehensive and robust protocol for the gram-scale synthesis of 4-[(Phenylsulfanyl)methyl]aniline, designed for researchers and professionals in organic synthesis and drug development. The presented methodology is built upon fundamental organic chemistry principles and emphasizes safety, scalability, and reproducibility.

Synthetic Strategy: A Two-Step Approach from 4-Nitrobenzyl Alcohol

The chosen synthetic route commences with the readily available and cost-effective starting material, 4-nitrobenzyl alcohol. This strategy involves two key transformations: a nucleophilic substitution to introduce the phenylsulfanyl moiety, followed by a selective reduction of the nitro group to the desired aniline. This approach is advantageous as it avoids the need for protecting the amine functionality, which would be necessary if starting from 4-aminobenzyl alcohol, thus improving the overall efficiency of the synthesis.

Synthetic_Workflow 4-Nitrobenzyl_alcohol 4-Nitrobenzyl_alcohol 4-Nitrobenzyl_chloride 4-Nitrobenzyl_chloride 4-Nitrobenzyl_alcohol->4-Nitrobenzyl_chloride Step 1a: Chlorination Thionyl_chloride Thionyl_chloride Thionyl_chloride->4-Nitrobenzyl_chloride 4-Nitro-1-[(phenylsulfanyl)methyl]benzene 4-Nitro-1-[(phenylsulfanyl)methyl]benzene 4-Nitrobenzyl_chloride->4-Nitro-1-[(phenylsulfanyl)methyl]benzene Step 1b: Thioetherification Thiophenol Thiophenol Thiophenol->4-Nitro-1-[(phenylsulfanyl)methyl]benzene Base Base Base->4-Nitro-1-[(phenylsulfanyl)methyl]benzene 4-[(Phenylsulfanyl)methyl]aniline 4-[(Phenylsulfanyl)methyl]aniline 4-Nitro-1-[(phenylsulfanyl)methyl]benzene->4-[(Phenylsulfanyl)methyl]aniline Step 2: Nitro Reduction Reducing_agent Reducing_agent Reducing_agent->4-[(Phenylsulfanyl)methyl]aniline

Figure 1: Overall synthetic workflow for the preparation of 4-[(Phenylsulfanyl)methyl]aniline.

Part 1: Synthesis of 4-Nitro-1-[(phenylsulfanyl)methyl]benzene

This initial step involves the conversion of the benzylic alcohol in 4-nitrobenzyl alcohol to a good leaving group, a chloride, followed by a nucleophilic substitution with thiophenol.

Mechanism of Thioether Formation

The formation of the thioether bond proceeds via a classic SN2 mechanism. The basic conditions deprotonate the weakly acidic thiophenol to form the more nucleophilic thiophenolate anion. This anion then attacks the electrophilic benzylic carbon of 4-nitrobenzyl chloride, displacing the chloride leaving group.

SN2_Mechanism cluster_0 Step 1: Deprotonation of Thiophenol cluster_1 Step 2: SN2 Attack Thiophenol Ph-SH Thiophenolate Ph-S:⁻ Thiophenol->Thiophenolate Base B:⁻ Base->Thiophenolate Conjugate_Acid B-H 4-Nitrobenzyl_chloride O₂N-Ar-CH₂-Cl Transition_State [Ph-S---CH₂(Ar-NO₂)---Cl]⁻ 4-Nitrobenzyl_chloride->Transition_State Thiophenolate_ion Ph-S:⁻ Thiophenolate_ion->Transition_State Product O₂N-Ar-CH₂-S-Ph Transition_State->Product Chloride_ion Cl⁻ Transition_State->Chloride_ion

Figure 2: Reaction mechanism for the formation of the thioether linkage.

Experimental Protocol: Step 1

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Nitrobenzyl alcohol153.1410.0 g0.0651.0
Thionyl chloride (SOCl₂)118.977.4 mL (12.1 g)0.1021.5
Dichloromethane (DCM)-100 mL--
Thiophenol110.187.0 mL (7.6 g)0.0691.05
Sodium hydroxide (NaOH)40.002.8 g0.0701.07
Water-50 mL--
Ethanol-50 mL--

Procedure:

  • Chlorination of 4-Nitrobenzyl Alcohol:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzyl alcohol (10.0 g, 0.065 mol) and dichloromethane (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (7.4 mL, 0.102 mol) dropwise over 15 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-nitrobenzyl chloride as a pale yellow solid. This intermediate is often used in the next step without further purification.

  • Thioetherification:

    • In a separate 250 mL flask, dissolve sodium hydroxide (2.8 g, 0.070 mol) in water (50 mL).

    • Add thiophenol (7.0 mL, 0.069 mol) to the sodium hydroxide solution and stir for 10 minutes to form sodium thiophenolate.

    • Dissolve the crude 4-nitrobenzyl chloride in ethanol (50 mL) and add it to the sodium thiophenolate solution.

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a yellow solid.

    • Filter the solid, wash with cold water and a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to afford pure 4-nitro-1-[(phenylsulfanyl)methyl]benzene.

Part 2: Reduction of 4-Nitro-1-[(phenylsulfanyl)methyl]benzene

The final step is the selective reduction of the nitro group to an amine. A common and effective method for this transformation on a gram scale is the use of hydrazine hydrate with a catalytic amount of Raney Nickel.[1]

Experimental Protocol: Step 2

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Nitro-1-[(phenylsulfanyl)methyl]benzene245.2910.0 g0.0411.0
Ethanol-150 mL--
Raney Nickel-~1 g (catalytic)--
Hydrazine hydrate (80%)50.065.1 mL (~5.2 g)~0.082~2.0

Procedure:

  • To a 500 mL round-bottom flask, add 4-nitro-1-[(phenylsulfanyl)methyl]benzene (10.0 g, 0.041 mol) and ethanol (150 mL).

  • Carefully add Raney Nickel (~1 g, as a slurry in water or ethanol). Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.

  • Heat the mixture to 50-60 °C with vigorous stirring.

  • Add hydrazine hydrate (5.1 mL) dropwise over 30 minutes. The reaction is exothermic, and gas evolution (nitrogen) will be observed.

  • After the addition is complete, continue stirring at 60 °C for 1-2 hours, or until the yellow color of the starting material disappears and TLC analysis indicates complete conversion.

  • Cool the reaction mixture to room temperature and carefully filter through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the Raney Nickel on the filter paper to dry. Quench the filter cake with plenty of water.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-[(Phenylsulfanyl)methyl]aniline as a white to off-white solid.[2]

Characterization and Purity Assessment

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: The reported melting point of 4-[(Phenylsulfanyl)methyl]aniline is 73-75 °C.[2]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (215.31 g/mol ).

  • FT-IR Spectroscopy: To identify the characteristic functional groups (N-H and C-S stretching).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thionyl chloride is corrosive and toxic; handle with extreme care.

  • Thiophenol has a strong, unpleasant odor and is toxic; handle in a fume hood.

  • Hydrazine hydrate is toxic and a suspected carcinogen.

  • Raney Nickel is pyrophoric and should be handled with caution.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Incomplete chlorination Insufficient thionyl chloride; reaction time too short.Add additional thionyl chloride; increase reaction time and monitor by TLC.
Step 1: Low yield of thioether Incomplete chlorination; inefficient nucleophilic substitution.Ensure complete conversion to the chloride; ensure proper stoichiometry of base and thiophenol.
Step 2: Incomplete reduction Inactive Raney Nickel; insufficient hydrazine hydrate.Use fresh, active Raney Nickel; add more hydrazine hydrate cautiously.
Product is discolored Oxidation of the aniline product.Store the final product under an inert atmosphere (nitrogen or argon) and protect from light.[3]

References

  • BenchChem. Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
  • Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.
  • Sigma-Aldrich. 4-(Phenylsulfanyl)methyl aniline.
  • Matrix Scientific. 4-[(Phenylsulfanyl)methyl]aniline.

Sources

Application Note: One-Pot Synthesis of 4-[(Phenylsulfanyl)methyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-[(Phenylsulfanyl)methyl]aniline Scaffolds in Medicinal Chemistry

The 4-[(Phenylsulfanyl)methyl]aniline moiety represents a privileged scaffold in modern drug discovery. This structural motif combines the key pharmacophoric elements of an aniline ring, a flexible methylene linker, and a phenylsulfanyl (thioether) group. Aniline derivatives are widely recognized for their versatile roles in interacting with biological targets. The incorporation of a thioether linkage introduces unique physicochemical properties, including lipophilicity and metabolic stability, which can be fine-tuned to optimize drug candidates. Thioether-containing compounds have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial properties.

This application note provides a comprehensive guide to a highly efficient, one-pot synthesis of 4-[(phenylsulfanyl)methyl]aniline derivatives. This methodology is based on the robust and atom-economical Mannich reaction, a cornerstone of C-C and C-N bond formation in organic synthesis. By bringing together an aniline, thiophenol, and a formaldehyde source in a single reaction vessel, this protocol offers a streamlined and cost-effective route to this valuable class of compounds, bypassing the need for intermediate isolation and purification.

Reaction Mechanism and Rationale

The one-pot synthesis of 4-[(phenylsulfanyl)methyl]aniline proceeds via a tandem reaction sequence initiated by the formation of a highly reactive electrophilic intermediate. The reaction is typically acid-catalyzed, which serves to activate the formaldehyde for nucleophilic attack.

The proposed mechanism involves two key stages:

  • Formation of the Electrophilic Intermediate: In the presence of an acid catalyst, the aniline reacts with formaldehyde to generate a reactive N-phenylmethaniminium ion. This intermediate is a potent electrophile, primed for reaction with a suitable nucleophile.

  • Nucleophilic Attack by Thiophenol: The thiophenol, acting as a soft nucleophile, then attacks the electrophilic carbon of the iminium ion. This step results in the formation of the desired C-S bond and, after deprotonation, yields the final 4-[(phenylsulfanyl)methyl]aniline product.

The one-pot nature of this reaction is highly advantageous as it avoids the isolation of potentially unstable intermediates and significantly reduces reaction time and waste generation.

Reaction_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction Aniline Aniline Mixing Mixing in Solvent (e.g., Ethanol) Aniline->Mixing Thiophenol Thiophenol Thiophenol->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Catalysis Acid Catalyst (e.g., HCl) Mixing->Catalysis Heating Heating (e.g., Reflux) Catalysis->Heating Product 4-[(Phenylsulfanyl)methyl]aniline Heating->Product Mannich Reaction Purification Work-up & Purification Product->Purification Final_Product Purified Product Purification->Final_Product

Figure 1. Workflow for the one-pot synthesis of 4-[(phenylsulfanyl)methyl]aniline.

Experimental Protocol

This protocol provides a general method for the one-pot synthesis of 4-[(phenylsulfanyl)methyl]aniline. The reaction can be adapted for various substituted anilines and thiophenols.

Materials:

  • Aniline (or substituted aniline)

  • Thiophenol (or substituted thiophenol)

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (10 mmol, 1.0 eq.).

  • Solvent Addition: Add ethanol (30 mL) to the flask and stir until the aniline is fully dissolved.

  • Reagent Addition: To the stirred solution, add thiophenol (10 mmol, 1.0 eq.) followed by the aqueous formaldehyde solution (12 mmol, 1.2 eq.).

  • Catalyst Addition: Carefully add concentrated hydrochloric acid (0.5 mL) dropwise to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-[(phenylsulfanyl)methyl]aniline derivative.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the one-pot synthesis of various 4-[(phenylsulfanyl)methyl]aniline derivatives based on literature for similar three-component Mannich reactions.

EntryAniline DerivativeThiophenol DerivativeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1AnilineThiophenolHCl (5)EthanolReflux585
24-MethylanilineThiophenolHCl (5)EthanolReflux4.588
34-MethoxyanilineThiophenolHCl (5)EthanolReflux5.582
44-ChloroanilineThiophenolHCl (5)EthanolReflux679
5Aniline4-MethylthiophenolHCl (5)EthanolReflux587
6Aniline4-ChlorothiophenolHCl (5)EthanolReflux675

Applications in Drug Development

Derivatives of 4-[(phenylsulfanyl)methyl]aniline are of significant interest to the pharmaceutical industry due to their potential therapeutic applications.

  • Anticancer Activity: The thioether moiety is present in a number of compounds with demonstrated anticancer properties. The ability of the aniline group to be further functionalized allows for the generation of libraries of compounds for screening against various cancer cell lines. Some aniline derivatives have shown potent inhibitory activity on tumor growth.

  • Antimicrobial Agents: The combination of the aniline and thioether motifs has been explored in the development of novel antibacterial and antifungal agents. The lipophilic nature of the phenylsulfanyl group can enhance cell membrane permeability, a crucial factor for antimicrobial efficacy.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure the reaction is at a consistent reflux temperature.
Inefficient extractionPerform additional extractions with ethyl acetate. Ensure the aqueous layer is properly neutralized before extraction.
Formation of multiple byproductsSide reactions of formaldehydeUse a slight excess of aniline and thiophenol to favor the desired reaction pathway. Consider using paraformaldehyde as an alternative formaldehyde source.
Impure starting materialsEnsure all reagents are of high purity before starting the reaction.
Difficulty in purificationCo-elution of starting materials and productOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The one-pot synthesis of 4-[(phenylsulfanyl)methyl]aniline derivatives via an acid-catalyzed Mannich reaction offers a highly efficient and practical route to a class of compounds with significant potential in drug discovery and development. This protocol is characterized by its operational simplicity, good to excellent yields, and the ability to generate a diverse range of derivatives. The insights provided in this application note are intended to empower researchers to leverage this powerful synthetic strategy in their pursuit of novel therapeutic agents.

References

  • Perni, R. B., Wentland, M. P., Huang, J. I., Powles, R. G., Aldous, S., Klingbeil, K. M., Peverly, A. D., Robinson, R. G., Corbett, T. H., Jones, J. L., Mattes, K. C., Rake, J. B., & Coughlin, S. A. (1998). Synthesis and antitumor activity of 4-amin

Palladium-Catalyzed Synthesis of 4-[(Phenylsulfanyl)methyl]aniline Analogs: A Comprehensive Guide to Mechanism and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aryl Alkyl Thioethers

The 4-[(phenylsulfanyl)methyl]aniline scaffold and its analogs represent a class of aryl alkyl thioethers that are of significant interest in medicinal chemistry and materials science. The unique combination of a flexible thioether linkage and a reactive aniline moiety makes these compounds valuable intermediates for the synthesis of biologically active molecules and functional materials. Traditional methods for forming carbon-sulfur (C-S) bonds often require harsh conditions, limiting their applicability to complex molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative, enabling the formation of C-S bonds with high efficiency and broad functional group tolerance under mild conditions.[1][2]

This application note provides an in-depth guide to the palladium-catalyzed synthesis of 4-[(phenylsulfanyl)methyl]aniline analogs. It is designed for researchers in drug development and organic synthesis, offering a detailed mechanistic overview, validated experimental protocols, and expert insights into reaction optimization and troubleshooting.

Reaction Principle: The Palladium Catalytic Cycle for C-S Cross-Coupling

The formation of the C-S bond in this synthesis is orchestrated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The process is a variation of the well-established Buchwald-Hartwig cross-coupling reaction.[1] Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction.

The Key Steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) species, stabilized by phosphine ligands, reacting with the electrophile, N-(4-(chloromethyl)phenyl)acetamide. The palladium atom inserts itself into the carbon-chlorine bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Thiolate Association & Ligand Exchange: The thiolate anion (generated in situ from thiophenol and a base) coordinates to the Pd(II) complex, displacing one of the original ligands or the halide.

  • Reductive Elimination: This is the final bond-forming step. The two organic fragments—the benzyl group and the phenylsulfanyl group—are eliminated from the palladium center, forming the desired C-S bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand is critical, as it modulates the steric and electronic properties of the palladium center, influencing the rates of both oxidative addition and reductive elimination.[3] Bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and stabilize the catalytic species.[4]

Catalytic_Cycle cluster_main Palladium Catalytic Cycle for C-S Coupling pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition ArCH₂Cl pd_intermediate L₂Pd(II)(ArCH₂)(Cl) oxidative_addition->pd_intermediate ligand_exchange Thiolate Association pd_intermediate->ligand_exchange PhS⁻ pd_thiolate_complex L₂Pd(II)(ArCH₂)(SPh) ligand_exchange->pd_thiolate_complex -Cl⁻ reductive_elimination Reductive Elimination pd_thiolate_complex->reductive_elimination reductive_elimination->pd0 Product (ArCH₂SPh)

Caption: The catalytic cycle for palladium-catalyzed C-S bond formation.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis of the necessary precursor and the final target compound.

Overall Reaction Scheme

The synthesis is a three-step process:

  • Protection: The amine group of 4-methylaniline is protected as an acetamide.

  • Chlorination: The benzylic methyl group is chlorinated to create the electrophilic coupling partner.

  • Coupling: The protected, chlorinated intermediate undergoes palladium-catalyzed C-S cross-coupling with thiophenol.

  • Deprotection: The acetyl protecting group is removed to yield the final aniline product.

Note: For clarity, the protection and chlorination steps are combined into a single precursor synthesis protocol.

Protocol A: Synthesis of Precursor - N-(4-(chloromethyl)phenyl)acetamide

Rationale: The aniline nitrogen is nucleophilic and can coordinate to the palladium catalyst, inhibiting its activity. Protecting it as an acetamide reduces its nucleophilicity and prevents side reactions. The subsequent chlorination of the benzylic methyl group provides the reactive site for the cross-coupling reaction.

Materials:

  • N-(p-tolyl)acetamide

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Standard glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-(p-tolyl)acetamide (1 equiv.) in CCl₄.

  • Add N-Chlorosuccinimide (NCS, 1.1 equiv.) and a catalytic amount of benzoyl peroxide (BPO, ~2 mol%).

  • Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-(4-(chloromethyl)phenyl)acetamide, which can often be used in the next step without further purification.

Protocol B: Palladium-Catalyzed Thioetherification

Rationale: This core step utilizes a palladium catalyst system to couple the benzylic chloride with thiophenol. The choice of ligand and base is critical for achieving high yield and selectivity. Xantphos is a common bidentate ligand known to be effective in C-S coupling reactions due to its large bite angle, which facilitates reductive elimination.[1][3] A mild base like potassium carbonate is sufficient to deprotonate the thiophenol without causing unwanted side reactions.

Materials:

  • N-(4-(chloromethyl)phenyl)acetamide (1 equiv.)

  • Thiophenol (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2 equiv.)

  • Toluene (anhydrous)

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of nitrogen or argon.

  • Catalyst Pre-formation (Optional but Recommended): To the flask, add Pd₂(dba)₃, Xantphos, and anhydrous toluene. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Reagent Addition: To the catalyst mixture, add N-(4-(chloromethyl)phenyl)acetamide, followed by potassium carbonate.

  • Thiol Addition: Add the thiophenol via syringe.

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate sequentially with 1 M NaOH solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-(4-((phenylsulfanyl)methyl)phenyl)acetamide.

Protocol C: Deprotection to 4-[(Phenylsulfanyl)methyl]aniline

Rationale: The final step is the hydrolysis of the acetamide protecting group to reveal the free aniline. This is typically achieved under acidic or basic conditions. Acidic hydrolysis is shown here.

Materials:

  • N-(4-((phenylsulfanyl)methyl)phenyl)acetamide

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the purified product from Protocol B in methanol in a round-bottom flask.

  • Add concentrated HCl and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol in vacuo.

  • Dissolve the residue in water and carefully neutralize the solution by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 4-[(phenylsulfanyl)methyl]aniline.

Optimization and Substrate Scope

The success of the palladium-catalyzed coupling is highly dependent on the reaction parameters. The following table summarizes key variables and their typical effects, providing a starting point for optimization.

ParameterVariationRationale & Expected Outcome
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. Choice depends on cost and air stability.[1]
Ligand Xantphos, SPhos, dppf, tBuBrettPhosBidentate ligands like Xantphos are often robust for C-S coupling.[3][5] Bulky monophosphine ligands like tBuBrettPhos can also be highly effective, sometimes at lower temperatures.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONaThe base deprotonates the thiol. Carbonates are mild and effective. Stronger bases like t-BuONa may be needed for less reactive substrates but can cause side reactions.[7]
Solvent Toluene, Dioxane, DMF, CPMEToluene and dioxane are common high-boiling, non-polar solvents. The choice can affect solubility and reaction rate.[5]
Temperature 80 - 120 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Optimization is key.

The methodology is generally tolerant of a wide range of functional groups on both the aniline and thiophenol coupling partners, including ethers, esters, and halides at other positions. Electron-donating groups on the thiophenol and electron-withdrawing groups on the benzyl chloride typically facilitate the reaction.

Visualized Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final purified product.

Experimental_Workflow start Start: N-(p-tolyl)acetamide chlorination Protocol A: Benzylic Chlorination (NCS, BPO) start->chlorination precursor Intermediate: N-(4-(chloromethyl)phenyl)acetamide chlorination->precursor coupling Protocol B: Pd-Catalyzed C-S Coupling (Pd₂(dba)₃, Xantphos, K₂CO₃, Thiophenol) precursor->coupling workup_b Workup & Purification (Filtration, Extraction, Chromatography) coupling->workup_b protected_product Intermediate: N-(4-((phenylsulfanyl)methyl)phenyl)acetamide workup_b->protected_product deprotection Protocol C: Acidic Hydrolysis (HCl) protected_product->deprotection workup_c Workup & Purification (Neutralization, Extraction) deprotection->workup_c final_product Final Product: 4-[(phenylsulfanyl)methyl]aniline workup_c->final_product

Caption: A flowchart illustrating the complete synthetic workflow.

Conclusion

Palladium-catalyzed cross-coupling provides a robust and highly adaptable method for the synthesis of 4-[(phenylsulfanyl)methyl]aniline analogs. By carefully selecting the catalyst system and reaction conditions, researchers can efficiently construct these valuable thioether scaffolds. The protocols and insights provided in this application note serve as a comprehensive resource for scientists engaged in synthetic and medicinal chemistry, facilitating the exploration of this important chemical space.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Barbera, V., et al. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]

  • Mao, J., et al. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. Available at: [Link]

  • Weires, A. G., et al. (2022). Thioetherification of Aryl Halides with Thioacetates. The Journal of Organic Chemistry. Available at: [Link]

  • Itô, S., et al. (2009). Palladium-Catalyzed Synthesis of Aryl Sulfides from Aryl Triflates. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2021). Preparation method of p-acetamidobenzenesulfonyl chloride. CN113636961A.
  • Sharma, R., et al. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Available at: [Link]

  • Shimizu, Y., et al. (2021). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][2]oxazines by intramolecular Hiyama coupling. Nature Communications. Available at: [Link]

  • Google Patents. (2007). Process for preparation of thiophenol derivatives. WO2007066845A1.
  • Perin, G., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules. Available at: [Link]

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Wang, C., et al. (2020). Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. Chemical Science. Available at: [Link]

  • MacInnis, T. D., et al. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available at: [Link]

  • Yang, X., et al. (2018). Palladium-Catalyzed Synthesis of 5-Iminopyrrolones through Isocyanide Double Insertion Reaction with Terminal Alkynes and Water. The Journal of Organic Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Available at: [Link]

  • Kaiser, D., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis. Available at: [Link]

Sources

Introduction: The Strategic Importance of 4-[(Phenylsulfanyl)methyl]aniline in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide to the Versatile Functionalization of the Amino Group of 4-[(Phenylsulfanyl)methyl]aniline

In the landscape of modern drug discovery and materials science, the strategic selection of molecular scaffolds is paramount. 4-[(Phenylsulfanyl)methyl]aniline emerges as a particularly valuable building block, distinguished by its unique trifunctional architecture: a primary aromatic amine, a flexible methylene linker, and a phenylsulfanyl moiety. The primary amino group is a highly versatile handle for a vast array of chemical transformations, enabling the synthesis of diverse libraries of compounds. Its reactivity allows for the introduction of new functionalities that can profoundly influence a molecule's biological activity, physicochemical properties, and material characteristics.

This guide provides an in-depth exploration of key methods for the functionalization of the amino group of 4-[(Phenylsulfanyl)methyl]aniline. It is designed for researchers and scientists, offering not just step-by-step protocols but also the underlying rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical principles at play. The protocols described herein cover fundamental transformations that are cornerstones of synthetic chemistry, including acylation, sulfonylation, reductive amination, and diazotization, providing a robust toolkit for leveraging this scaffold in research and development.

Acylation: Forging the Robust Amide Bond

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. Amides are structurally stable and can participate in crucial hydrogen bonding interactions, making them a cornerstone of peptide chemistry and a common feature in a vast number of pharmaceutical agents.[1] The acylation of 4-[(Phenylsulfanyl)methyl]aniline provides a direct route to a wide array of N-substituted amides.

The most common method involves the reaction of the aniline with an acyl chloride in the presence of a non-nucleophilic base. The base, typically pyridine or a tertiary amine like triethylamine, serves a critical role: it neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the starting aniline, which would render it unreactive.

Protocol 1: Acylation with an Acyl Chloride

This protocol details a general procedure for the N-acylation of 4-[(Phenylsulfanyl)methyl]aniline using benzoyl chloride as a representative acylating agent.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 4-[(Phenylsulfanyl)methyl]aniline and Triethylamine in Dichloromethane R1 Add Benzoyl Chloride dropwise at 0°C P1->R1 R2 Stir at Room Temperature (Monitor by TLC) R1->R2 W1 Quench with Water R2->W1 W2 Extract with DCM W1->W2 W3 Wash with aq. HCl, aq. NaHCO3, Brine W2->W3 W4 Dry over Na2SO4, Filter, Concentrate W3->W4 P2 Purify by Column Chromatography W4->P2

Caption: Workflow for the N-acylation of 4-[(Phenylsulfanyl)methyl]aniline.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-[(Phenylsulfanyl)methyl]aniline (1.0 eq.). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution. Cool the mixture to 0°C in an ice bath.

  • Acylating Agent Addition: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermicity of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid chloride), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude amide by column chromatography on silica gel or by recrystallization to yield the pure product.

Quantitative Data Summary

ParameterValueRationale
Stoichiometry Aniline:Base:Acyl Chloride = 1.0:1.2:1.1A slight excess of base and acylating agent ensures complete consumption of the starting aniline.
Temperature 0°C to Room Temp.Initial cooling controls the exothermic reaction; room temperature is sufficient for completion.
Reaction Time 2-4 hoursTypically sufficient for completion; should be monitored by TLC.
Solvent Anhydrous DCM or THFAprotic solvents that dissolve reactants and do not participate in the reaction.
Anticipated Yield >90%This reaction is generally high-yielding.

Sulfonylation: Crafting the Bioactive Sulfonamide Moiety

The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anti-inflammatory agents.[2][3] Its tetrahedral geometry and ability to act as a hydrogen bond acceptor make it an effective bioisostere for amides.[4] The reaction of 4-[(Phenylsulfanyl)methyl]aniline with a sulfonyl chloride is a direct and efficient method for synthesizing the corresponding sulfonamide.

Similar to acylation, this reaction requires a base to scavenge the HCl produced. Pyridine is often the solvent and base of choice, though other tertiary amines can also be used in aprotic solvents.

Protocol 2: Sulfonylation with a Sulfonyl Chloride

This protocol provides a general method for the synthesis of N-substituted sulfonamides from 4-[(Phenylsulfanyl)methyl]aniline using p-toluenesulfonyl chloride as a model reagent.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 4-[(Phenylsulfanyl)methyl]aniline in Pyridine R1 Add p-Toluenesulfonyl Chloride at 0°C P1->R1 R2 Stir at Room Temperature (Monitor by TLC) R1->R2 W1 Pour into ice-water R2->W1 W2 Acidify with conc. HCl W1->W2 W3 Collect precipitate by filtration W2->W3 W4 Wash with cold water W3->W4 P2 Recrystallize from Ethanol/Water W4->P2

Caption: Workflow for the N-sulfonylation of 4-[(Phenylsulfanyl)methyl]aniline.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-[(Phenylsulfanyl)methyl]aniline (1.0 eq.) in anhydrous pyridine, which acts as both the solvent and the base. Cool the solution to 0°C.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for the disappearance of the starting aniline by TLC.

  • Work-up: Pour the reaction mixture into a beaker of ice-water. This will precipitate the crude sulfonamide and dissolve the pyridine hydrochloride salt.

  • Isolation: If the product precipitates, collect it by vacuum filtration. If it separates as an oil, extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the crude product or organic extract with 2 M HCl to remove residual pyridine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Product: The crude sulfonamide can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary

ParameterValueRationale
Stoichiometry Aniline:Sulfonyl Chloride = 1.0:1.1A slight excess of the sulfonyl chloride ensures complete reaction.
Temperature 0°C to Room Temp.Controls the initial reaction rate and allows for a smooth reaction profile.
Reaction Time 12-18 hoursSulfonylation is generally slower than acylation and often requires overnight stirring.
Solvent/Base Anhydrous PyridineActs as both solvent and acid scavenger, facilitating the reaction.
Anticipated Yield 85-95%This is a robust and high-yielding transformation.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[5] The process typically involves two stages: the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the in-situ reduction of the imine to the corresponding amine.

The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated imine intermediate much faster than the starting carbonyl compound. This selectivity prevents the wasteful reduction of the aldehyde or ketone to the corresponding alcohol.

Protocol 3: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of 4-[(Phenylsulfanyl)methyl]aniline with benzaldehyde using sodium triacetoxyborohydride.

Experimental Workflow Diagram

cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification P1 Combine Aniline, Aldehyde, and Acetic Acid in Dichloroethane P2 Stir for 30-60 min at RT P1->P2 R1 Add Sodium Triacetoxyborohydride (STAB) portion-wise P2->R1 R2 Stir for 8-16 hours at RT (Monitor by TLC) R1->R2 W1 Quench with aq. NaHCO3 R2->W1 W2 Extract with DCM W1->W2 W3 Wash with Brine W2->W3 W4 Dry, Filter, Concentrate W3->W4 P3 Purify by Column Chromatography W4->P3

Caption: Workflow for N-alkylation via reductive amination.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, combine 4-[(Phenylsulfanyl)methyl]aniline (1.0 eq.), the desired aldehyde (e.g., benzaldehyde, 1.1 eq.), and a catalytic amount of acetic acid (0.1 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or DCM.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB, 1.5 eq.), portion-wise to the stirred solution. The portion-wise addition helps to control gas evolution.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours until the starting materials are consumed, as indicated by TLC.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: Purify the crude secondary amine product by flash column chromatography on silica gel.

Quantitative Data Summary

ParameterValueRationale
Stoichiometry Aniline:Aldehyde:STAB = 1.0:1.1:1.5Excess aldehyde and reducing agent drive the reaction to completion.
Catalyst Acetic Acid (0.1 eq.)Catalyzes the formation of the iminium ion, which is the species that is reduced.
Reaction Time 8-16 hoursAllows for both imine formation and subsequent reduction to complete.
Reducing Agent Sodium Triacetoxyborohydride (STAB)A mild and selective reducing agent ideal for reductive aminations.
Anticipated Yield 70-90%Generally a reliable and good-yielding reaction.

Diazotization: A Gateway to Diverse Functionalities

The diazotization of a primary aromatic amine is a classic and powerful transformation that converts the amino group into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (dinitrogen gas) and can be substituted by a wide variety of nucleophiles, including halides, cyanide, and hydroxyl groups, often through copper-catalyzed Sandmeyer reactions. This opens up a completely different avenue for functionalizing the aromatic ring itself, starting from the amino group.

The reaction is performed in a cold, acidic solution with sodium nitrite. Low temperatures (0-5°C) are critical because diazonium salts are unstable and can decompose at higher temperatures.

Protocol 4: Diazotization and Subsequent Sandmeyer Reaction (Hydroxylation)

This protocol details the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Experimental Workflow Diagram

cluster_diazotization Diazotization cluster_substitution Substitution (Hydroxylation) cluster_workup Work-up & Purification D1 Dissolve Aniline in aq. H2SO4 and cool to 0-5°C D2 Add aq. NaNO2 dropwise (Maintain Temp < 5°C) D1->D2 D3 Stir for 30 min at 0-5°C D2->D3 S2 Add diazonium salt solution to hot CuSO4 solution D3->S2 S1 Prepare hot aq. CuSO4 solution S1->S2 S3 Heat until N2 evolution ceases S2->S3 W1 Cool and Extract with Ether/EtOAc S3->W1 W2 Wash with Water and Brine W1->W2 W3 Dry, Filter, Concentrate W2->W3 P1 Purify by Column Chromatography W3->P1

Caption: Workflow for diazotization followed by Sandmeyer hydroxylation.

Step-by-Step Methodology:

  • Diazonium Salt Formation:

    • Dissolve 4-[(Phenylsulfanyl)methyl]aniline (1.0 eq.) in an aqueous acidic solution (e.g., 1 M H₂SO₄) in a beaker. Cool the mixture to 0-5°C in an ice-salt bath.

    • In a separate flask, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in cold water.

    • Add the sodium nitrite solution dropwise to the stirred aniline solution. It is critical to maintain the temperature below 5°C throughout the addition.

    • After the addition, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

  • Sandmeyer Reaction (Hydroxylation):

    • In a larger flask, prepare a solution of copper(II) sulfate (CuSO₄, 1.2 eq.) in water and heat it to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the hot CuSO₄ solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, continue heating the mixture for 15-30 minutes until gas evolution ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the phenolic product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-[(Phenylsulfanyl)methyl]phenol.

Quantitative Data Summary

ParameterValueRationale
Stoichiometry Aniline:NaNO₂:CuSO₄ = 1.0:1.1:1.2A slight excess of reagents ensures the complete conversion of the aniline.
Temperature Diazotization: 0-5°C; Sandmeyer: BoilingLow temperature is crucial for diazonium salt stability; high temperature is needed for the substitution reaction.
Reaction Time Diazotization: ~45 min; Sandmeyer: ~30 minRelatively rapid transformations once reagents are combined.
Medium Aqueous Acid (H₂SO₄)Acid is required for the formation of nitrous acid (HNO₂) in situ.
Anticipated Yield 50-70%Yields for Sandmeyer reactions can be moderate due to side reactions.

Conclusion

4-[(Phenylsulfanyl)methyl]aniline is a scaffold of significant synthetic potential, primarily due to the versatility of its primary amino group. The functionalization reactions detailed in this guide—acylation, sulfonylation, reductive amination, and diazotization—represent fundamental, reliable, and high-value transformations. By providing detailed, step-by-step protocols and the underlying chemical logic, this guide empowers researchers to confidently employ these methods. The ability to readily generate diverse libraries of amides, sulfonamides, N-alkylated amines, and other derivatives from a common starting material makes 4-[(Phenylsulfanyl)methyl]aniline an invaluable asset in the pursuit of novel therapeutics and advanced materials.

References

  • Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745–1748. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (Various Publications). The Buchwald–Hartwig amination is a well-established reaction in organic chemistry for synthesizing carbon-nitrogen bonds. [Link]

  • Hassan, S. A., et al. (2014). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 19(11), 17858-17874. [Link]

  • Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8139-8144. [Link]

  • Various Authors. General procedures for diazotization reactions are widely documented in organic chemistry literature and textbooks. [Link]

  • Various Authors. General procedures for amide synthesis are fundamental in organic chemistry.

Sources

The Versatile Building Block: 4-[(Phenylsulfanyl)methyl]aniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, aniline derivatives stand as a cornerstone, offering a versatile platform for the introduction of the critical amino functionality and a scaffold for further elaboration. This technical guide delves into the applications of a uniquely functionalized aniline, 4-[(Phenylsulfanyl)methyl]aniline , a building block poised for significant utility in the synthesis of heterocyclic compounds and other molecular frameworks of interest to researchers in medicinal chemistry and materials science.

The presence of the (phenylsulfanyl)methyl substituent at the para-position of the aniline ring imparts a distinct combination of steric and electronic properties. The thioether linkage offers potential for further chemical modification, including oxidation to the corresponding sulfoxide and sulfone, thereby expanding the molecular diversity accessible from this single precursor. This guide will provide an in-depth exploration of the synthetic utility of 4-[(Phenylsulfanyl)methyl]aniline, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its reactivity.

Core Properties and Reactivity Profile

4-[(Phenylsulfanyl)methyl]aniline is a solid at room temperature with a molecular weight of 215.31 g/mol and the empirical formula C₁₃H₁₃NS.[1] The key to its synthetic utility lies in the interplay of its three main functional components: the primary aromatic amine, the phenyl ring, and the benzyl phenyl sulfide moiety.

The amino group is a potent nucleophile and a directing group in electrophilic aromatic substitution, activating the ortho positions to the amine. The (phenylsulfanyl)methyl group, while sterically significant, is electronically donating, further enhancing the nucleophilicity of the aniline nitrogen. This heightened reactivity makes it an excellent candidate for a range of condensation and cyclization reactions.

Table 1: Physicochemical Properties of 4-[(Phenylsulfanyl)methyl]aniline

PropertyValueSource
Molecular FormulaC₁₃H₁₃NSSigma-Aldrich[1]
Molecular Weight215.31 g/mol Sigma-Aldrich[1]
FormSolidSigma-Aldrich[1]
InChI KeyBETHGEVRYKIURN-UHFFFAOYSA-NSigma-Aldrich[1]

Application in the Synthesis of Benzothiazoles

Benzothiazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of the benzothiazole scaffold often involves the condensation of an aniline derivative with a sulfur-containing reagent. 4-[(Phenylsulfanyl)methyl]aniline serves as an excellent precursor for the synthesis of 2-substituted-6-[(phenylsulfanyl)methyl]benzothiazoles.

Mechanistic Rationale

The classical synthesis of benzothiazoles from anilines often proceeds via an initial reaction with a thiocyanate salt to form a thiourea intermediate, followed by an oxidative cyclization. Alternatively, condensation with 2-aminothiophenol derivatives can directly lead to the benzothiazole core. In the context of 4-[(Phenylsulfanyl)methyl]aniline, the amino group acts as the key nucleophile, initiating the cascade of bond-forming events that lead to the fused heterocyclic system. The choice of reaction conditions and co-reagents is critical in directing the reaction towards the desired product and maximizing yield.

Diagram 1: General Synthetic Pathway to 6-[(Phenylsulfanyl)methyl]benzothiazoles

G cluster_reactants Reactants cluster_products Products aniline 4-[(Phenylsulfanyl)methyl]aniline reaction Reaction Conditions aniline->reaction Condensation/ Cyclization reagent Sulfur Source (e.g., KSCN, 2-aminothiophenol) reagent->reaction benzothiazole 6-[(Phenylsulfanyl)methyl]benzothiazole Derivative reaction->benzothiazole G cluster_reactants Reactants cluster_product Product aniline 4-[(Phenylsulfanyl)methyl]aniline mcr One-Pot Reaction aniline->mcr Component 1 carbonyl α,β-Unsaturated Carbonyl Compound carbonyl->mcr Component 2 acid Acid Catalyst acid->mcr Catalyst quinoline Substituted Quinoline mcr->quinoline

Sources

Application Notes and Protocols: The Use of 4-[(Phenylsulfanyl)methyl]aniline in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This document aims to provide a foundational understanding of general synthetic strategies for key heterocyclic scaffolds where aniline derivatives are commonly employed. It is intended to serve as a conceptual guide for researchers and drug development professionals who may be considering the potential utility of 4-[(phenylsulfanyl)methyl]aniline in their synthetic endeavors. The protocols and discussions below are based on established methodologies for analogous aniline derivatives and should be adapted and optimized for the specific reactivity of 4-[(phenylsulfanyl)methyl]aniline.

Potential Application in the Synthesis of Benzothiazole Derivatives

Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[1][2] The most common and direct route to 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivatives.[3]

While 4-[(phenylsulfanyl)methyl]aniline itself is not a 2-aminothiophenol, it could potentially be a precursor to a suitable intermediate. For instance, ortho-thiolation of the aniline ring would be a necessary prerequisite for its use in a classical benzothiazole synthesis.

Conceptual Workflow: From Aniline to Benzothiazole

The following diagram illustrates a general, well-established pathway for benzothiazole synthesis. This is a conceptual representation and does not represent a validated protocol for 4-[(phenylsulfanyl)methyl]aniline.

G cluster_0 Conceptual Benzothiazole Synthesis Aniline_Derivative Aniline Derivative Ortho_Thiolation ortho-Thiolation Aniline_Derivative->Ortho_Thiolation 2_Aminothiophenol_Derivative 2-Aminothiophenol Derivative Ortho_Thiolation->2_Aminothiophenol_Derivative Condensation_Cyclization Condensation & Cyclization 2_Aminothiophenol_Derivative->Condensation_Cyclization Carboxylic_Acid Carboxylic Acid / Derivative Carboxylic_Acid->Condensation_Cyclization Benzothiazole_Product 2-Substituted Benzothiazole Condensation_Cyclization->Benzothiazole_Product

Caption: General workflow for benzothiazole synthesis from an aniline precursor.

Hypothetical Protocol for a 2-Substituted Benzothiazole (Adaptation Required):

This protocol is based on general methods and would require significant investigation and optimization for use with a 4-[(phenylsulfanyl)methyl]aniline-derived 2-aminothiophenol.

StepProcedureRationale & Key Considerations
1 Reactant Preparation A solution of the 2-aminothiophenol derivative (1.0 eq) and a substituted carboxylic acid (1.1 eq) are prepared in a suitable high-boiling solvent (e.g., polyphosphoric acid or Eaton's reagent).
2 Reaction The reaction mixture is heated to a high temperature (typically 140-200 °C) for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
3 Work-up Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of crushed ice with vigorous stirring. The resulting precipitate is collected by filtration.
4 Purification The crude product is washed with water and a saturated sodium bicarbonate solution to remove any residual acid. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
5 Characterization The structure and purity of the final benzothiazole derivative are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Application in the Synthesis of Quinoline Derivatives

Quinolines are another class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry.[4] Several named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are employed for their construction, often starting from aniline or its derivatives.[4][5]

Conceptual Workflow: Doebner-von Miller Quinoline Synthesis

The Doebner-von Miller reaction is a versatile method for preparing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[5]

G cluster_1 Conceptual Doebner-von Miller Synthesis Aniline_Derivative 4-[(Phenylsulfanyl)methyl]aniline Michael_Addition Michael Addition Aniline_Derivative->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated Aldehyde or Ketone Unsaturated_Carbonyl->Michael_Addition Acid_Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Acid_Catalyst->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Oxidation Oxidation Cyclization_Dehydration->Oxidation Quinoline_Product Substituted Quinoline Oxidation->Quinoline_Product

Caption: General mechanism of the Doebner-von Miller quinoline synthesis.

Hypothetical Protocol for a Substituted Quinoline (Adaptation Required):

This protocol outlines a general procedure for the Doebner-von Miller reaction. The specific conditions, especially the choice of acid catalyst and oxidizing agent, would need to be determined experimentally for 4-[(phenylsulfanyl)methyl]aniline.

StepProcedureRationale & Key Considerations
1 Reactant Mixing 4-[(Phenylsulfanyl)methyl]aniline (1.0 eq) is dissolved in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and an oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride).
2 Addition of Carbonyl Compound An α,β-unsaturated aldehyde or ketone (e.g., acrolein, crotonaldehyde, or methyl vinyl ketone) (1.2 eq) is added slowly and cautiously to the reaction mixture, often with cooling to control the exothermic reaction.
3 Reaction The reaction mixture is heated, typically to reflux, for several hours. The progress of the reaction is monitored by TLC.
4 Work-up After cooling, the reaction mixture is carefully poured into a large volume of water or ice. The aqueous solution is then neutralized with a base (e.g., sodium hydroxide or sodium carbonate) until the product precipitates.
5 Purification The crude product is collected by filtration and purified by recrystallization or column chromatography.
6 Characterization The structure of the final quinoline derivative is confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Directions

The lack of specific literature on the use of 4-[(phenylsulfanyl)methyl]aniline in heterocyclic synthesis presents both a challenge and an opportunity. While established protocols cannot be directly provided, the general principles of aniline-based heterocycle synthesis offer a solid foundation for exploratory research.

Future work in this area should focus on:

  • Feasibility Studies: Investigating the reactivity of 4-[(phenylsulfanyl)methyl]aniline under various standard conditions for the synthesis of benzothiazoles, quinolines, and other heterocyclic systems.

  • Mechanistic Investigations: Elucidating the reaction pathways and the influence of the (phenylsulfanyl)methyl substituent on the regioselectivity and efficiency of cyclization reactions.

  • Application in Medicinal Chemistry: Synthesizing a library of novel heterocyclic compounds derived from 4-[(phenylsulfanyl)methyl]aniline and evaluating their biological activities.

By systematically exploring these avenues, the potential of 4-[(phenylsulfanyl)methyl]aniline as a valuable building block in the synthesis of novel and potentially bioactive heterocyclic compounds can be fully realized.

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. ResearchGate. [Link]

  • Role of sulphur-heterocycles in medicinal chemistry: An update. PubMed. [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Preprints.org. [Link]

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]

  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. [Link]

  • 4-Styrylquinolines from cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-diketones: crystal structures and regiochemistry. NIH. [Link]

  • (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline. ResearchGate. [Link]

  • Synthesis of derivatives of quinoline. SciSpace. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

  • Heterocycles in Medicinal Chemistry II. MDPI. [Link]

  • Polycyclic heterocycles by condensation of 1,4-benzoquinone analogs and nucleophiles. Wiley Online Library. [Link]

  • Cyclocondensation reaction between enones 4 and... ResearchGate. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. [Link]

Sources

Application Note: A Tiered Strategy for In Vitro Biological Activity Screening of 4-[(Phenylsulfanyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Structured Screening Approach

The discovery of novel therapeutic agents is a meticulous process that begins with the identification of compounds exhibiting promising biological activity.[1][2] The molecule 4-[(Phenylsulfanyl)methyl]aniline belongs to the broad class of aniline derivatives, a chemical scaffold known to be a cornerstone in the synthesis of a wide array of biologically active compounds.[3] Various aniline derivatives have been investigated and developed for applications ranging from anticancer to antimicrobial and antioxidant agents.[4][5][6][7][8][9] The presence of a flexible (phenylsulfanyl)methyl group introduces unique structural and electronic properties that warrant a comprehensive investigation into its potential therapeutic value.

In vitro assays serve as the foundational platform for this exploration, offering a rapid, cost-effective, and controlled environment to assess a compound's biological effects before advancing to more complex models.[1][2] This document outlines a structured, tiered screening cascade designed for the initial characterization of 4-[(Phenylsulfanyl)methyl]aniline. The strategy prioritizes a logical progression, beginning with a broad assessment of cytotoxicity to establish a safe therapeutic window, followed by targeted assays to probe for specific anticancer, antimicrobial, and antioxidant activities. This approach ensures that subsequent, resource-intensive experiments are built upon a solid foundation of preliminary data, maximizing efficiency and enabling informed decision-making in the early stages of drug discovery.[10]

Compound Management and Preparation: The Foundation of Reproducibility

The accuracy and reproducibility of any screening assay are critically dependent on the proper handling and preparation of the test compound.

  • Solubility Assessment: The first crucial step is to determine the optimal solvent for 4-[(Phenylsulfanyl)methyl]aniline. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic compounds. A stock solution, typically at a high concentration (e.g., 10-50 mM), should be prepared. It is essential to visually inspect the solution for any precipitation. The final concentration of the solvent (e.g., DMSO) in the assay medium should be kept constant across all wells and should not exceed a non-toxic level, typically ≤0.5%, as the solvent itself can induce cellular effects.

  • Stock Solution Preparation and Storage:

    • Accurately weigh the compound and dissolve it in high-purity DMSO to the desired stock concentration.

    • Vortex thoroughly until the compound is fully dissolved.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. Serial dilutions are prepared to generate a dose-response curve.

The Screening Cascade: A Phased Investigative Workflow

A successful screening strategy is not a random collection of assays but a logical sequence where the results of one phase guide the decisions of the next.[10]

G cluster_prep Compound Preparation cluster_phase1 Phase 1: General Toxicity Compound 4-[(Phenylsulfanyl)methyl]aniline Powder Stock High-Concentration Stock (e.g., 10 mM in DMSO) Compound->Stock Solubilization MTT MTT Cytotoxicity Assay (Cancer & Normal Cell Lines) Stock->MTT Serial Dilution IC50 Determine IC50 Values MTT->IC50 AntiCancer Anticancer Assays (Apoptosis, Cell Cycle) IC50->AntiCancer If selective toxicity to cancer cells AntiMicrobial Antimicrobial Assays (MIC / MBC) IC50->AntiMicrobial Parallel Screen AntiOxidant Antioxidant Assays (DPPH / ABTS) IC50->AntiOxidant Parallel Screen

Caption: Tiered workflow for screening 4-[(Phenylsulfanyl)methyl]aniline.

Phase 1: Preliminary Cytotoxicity Screening

Causality: The primary objective of this phase is to determine the concentration range at which 4-[(Phenylsulfanyl)methyl]aniline exhibits cytotoxic effects. This is a critical first step because any specific biological activity (e.g., enzyme inhibition, receptor modulation) must be distinguished from non-specific effects of cell death.[1] The results, typically expressed as the half-maximal inhibitory concentration (IC50), guide the selection of non-toxic concentrations for use in subsequent, more nuanced assays.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] It relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT salt into purple formazan crystals.[11][12][13]

  • Materials:

    • Selected cell lines (e.g., a panel including a normal cell line like HEK293 and various cancer cell lines such as MCF-7, HeLa, and HepG2).

    • Complete cell culture medium.

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well microplates.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 4-[(Phenylsulfanyl)methyl]aniline in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[14]

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

    • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[14]

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently by pipetting.

    • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

  • Self-Validation and Controls:

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel to validate assay performance.

    • Vehicle Control: Ensures that the solvent (DMSO) does not affect cell viability at the concentration used.

    • Blank Control: Wells with medium but no cells are used for background subtraction.

Data Presentation and Interpretation

Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell LineCompoundIncubation Time (h)IC50 (µM) [Hypothetical]
MCF-7 (Breast Cancer)4-[(Phenylsulfanyl)methyl]aniline4815.2
HeLa (Cervical Cancer)4-[(Phenylsulfanyl)methyl]aniline4825.8
HepG2 (Liver Cancer)4-[(Phenylsulfanyl)methyl]aniline4841.5
HEK293 (Normal Kidney)4-[(Phenylsulfanyl)methyl]aniline48> 100

Phase 2: Targeted Biological Activity Screening

If the initial cytotoxicity screen reveals interesting activity, such as selective toxicity towards cancer cells, or if the goal is to explore a range of potential applications, the following targeted assays are recommended. These assays should be conducted at concentrations below the determined IC50 values to ensure the observed effects are specific.

Anticancer Activity: Apoptosis Induction

Causality: A key mechanism by which anticancer drugs eliminate tumor cells is by inducing programmed cell death, or apoptosis.[16][17] If the compound shows cytotoxicity against cancer cells, it is crucial to determine if this is due to the induction of apoptosis. Annexin V/Propidium Iodide (PI) staining is a standard flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Test Compound DeathR Death Receptors (e.g., Fas, TRAIL) Compound->DeathR Mito Mitochondria Compound->Mito Casp8 Caspase-8 DeathR->Casp8 Activation Execution Executioner Caspases (Caspase-3, -7) Casp8->Execution CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activation Casp9->Execution Apoptosis Apoptosis Execution->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

  • Protocol: Annexin V-FITC/PI Staining

    • Cell Treatment: Seed and treat cells with 4-[(Phenylsulfanyl)methyl]aniline at its IC50 and sub-IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine) and vehicle controls.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Interpretation:

    • Annexin V (-) / PI (-): Healthy cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.[17]

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[17]

    • Annexin V (-) / PI (+): Necrotic cells.

Antimicrobial Activity Screening

Causality: The presence of sulfur and aniline moieties suggests a potential for antimicrobial activity.[5][18] The standard method to quantify this is by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[19][20]

  • Protocol: Broth Microdilution for MIC and MBC

    • Compound Preparation: Prepare a two-fold serial dilution of 4-[(Phenylsulfanyl)methyl]aniline in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[21][22]

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • Inoculation: Inoculate each well of the microplate with the bacterial suspension.[19] Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[19]

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[22]

    • MBC Determination: To determine the MBC, take an aliquot from the wells that showed no growth (at and above the MIC) and plate it onto an agar medium. Incubate the agar plates overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[20]

Data Presentation
MicroorganismStrainMIC (µg/mL) [Hypothetical]MBC (µg/mL) [Hypothetical]
Staphylococcus aureusATCC 292131632
Escherichia coliATCC 2592264>128
Candida albicansATCC 900283264
Antioxidant Activity Screening

Causality: Oxidative stress is implicated in numerous diseases. Compounds that can scavenge free radicals have therapeutic potential. The DPPH and ABTS assays are common, rapid, and reliable methods to assess the free radical scavenging capacity of a compound.[23] They operate on a similar principle where the antioxidant compound reduces a stable radical, leading to a measurable color change.[24]

  • Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    • Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

    • Reaction Mixture: In a 96-well plate, add various concentrations of 4-[(Phenylsulfanyl)methyl]aniline to the DPPH solution.[25]

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[25][26]

    • Measurement: Measure the absorbance at ~517 nm.[25] The reduction in absorbance (loss of violet color) indicates radical scavenging activity.

    • Calculation: The percentage of scavenging activity is calculated relative to a control (DPPH solution without the compound). Ascorbic acid or Trolox can be used as a positive control.

  • Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

    • Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark for 12-16 hours.[26]

    • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.

    • Reaction: Add various concentrations of the test compound to the ABTS•+ working solution.

    • Measurement: After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.[27] A decrease in absorbance indicates scavenging activity.

Conclusion

This application note provides a comprehensive, tiered framework for the initial in vitro biological evaluation of 4-[(Phenylsulfanyl)methyl]aniline. By systematically progressing from general cytotoxicity assessment to targeted screens for anticancer, antimicrobial, and antioxidant activities, researchers can efficiently gather robust preliminary data. This structured approach ensures that resources are directed effectively and provides a solid, evidence-based foundation for subsequent, more detailed mechanistic studies and potential lead optimization efforts.

References

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. (2013). PubMed. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2018). PubMed. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2024). Emery Pharma. [Link]

  • Antioxidant Activity by DPPH and ABTS Assay. (n.d.). Bio-protocol. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]

  • Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. (n.d.). Spandidos Publications. [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (2022). MDPI. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (2021). National Institutes of Health (NIH). [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (2024). E3S Web of Conferences. [Link]

  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (n.d.). Semantic Scholar. [Link]

  • A brief review on aniline and its derivatives. (2020). ResearchGate. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). National Institutes of Health (NIH). [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. [Link]

  • In Vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. (2018). Frontiers in Pharmacology. [Link]

  • In Vitro Assay Development Services. (n.d.). Charles River Laboratories. [Link]

  • The minimum bactericidal concentration of antibiotics. (2022). BMG Labtech. [Link]

  • New 4,4′-methylenedianiline monobactame compounds: Synthesis, antioxidant and antimicrobial activities evaluation. (2020). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (2013). Indian Journal of Pharmaceutical Sciences. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2022). MDPI. [Link]

  • Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (2020). Bentham Science. [Link]

  • Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. (2002). PubMed. [Link]

  • Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (2021). PubMed. [Link]

  • 4-(Phenylsulfanyl)butan-2-One Suppresses Melanin Synthesis and Melanosome Maturation In Vitro and In Vivo. (2015). PubMed. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][28]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed. [Link]

  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (2022). ResearchGate. [Link]

Sources

Application Notes and Protocols: A Framework for Assessing the Cytotoxicity of 4-[(Phenylsulfanyl)methyl]aniline on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the Cytotoxic Evaluation of 4-[(Phenylsulfanyl)methyl]aniline

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Aniline derivatives and organosulfur compounds represent two classes of molecules that have independently shown promise as scaffolds for the development of new therapeutics. Aniline and its derivatives have been investigated for a range of bioactivities, including anticancer properties.[1] Similarly, organosulfur compounds, found in sources like garlic, are known to modulate various cellular processes, including those that can lead to the induction of apoptosis and alterations in the cell cycle in cancer cells.[1][2]

The compound 4-[(Phenylsulfanyl)methyl]aniline, with CAS Number 13738-70-0 and a molecular formula of C₁₃H₁₃NS, uniquely combines structural features from both an aniline and a sulfide moiety. This hybrid structure presents a compelling rationale for its investigation as a potential cytotoxic agent against cancer cells. The presence of the aniline group could facilitate interactions with various biological targets, while the phenylsulfanyl group might contribute to mechanisms observed with other organosulfur compounds, such as the induction of oxidative stress or inhibition of key enzymes like topoisomerase.[3] To date, specific studies on the cytotoxicity of 4-[(Phenylsulfanyl)methyl]aniline are not extensively reported in the literature, highlighting the need for a systematic evaluation of its potential as an anticancer agent.

This document provides a comprehensive set of protocols for researchers to systematically evaluate the cytotoxic and apoptotic effects of 4-[(Phenylsulfanyl)methyl]aniline on various cancer cell lines. The described workflows are designed to not only quantify the cytotoxic potential but also to begin elucidating the underlying mechanism of action.

I. Preliminary Compound Handling and Preparation

1.1. Compound Characteristics:

  • Chemical Name: 4-[(Phenylsulfanyl)methyl]aniline

  • CAS Number: 13738-70-0

  • Molecular Formula: C₁₃H₁₃NS

  • Molecular Weight: 215.31 g/mol

  • Appearance: Solid

1.2. Stock Solution Preparation: The causality behind preparing a high-concentration, validated stock solution is to ensure accurate and reproducible dilutions for all subsequent experiments, minimizing variability arising from weighing small amounts of solid compound for each experiment.

  • Accurately weigh a precise amount of 4-[(Phenylsulfanyl)methyl]aniline.

  • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

II. Cell Culture and Maintenance

A self-validating system for cytotoxicity studies begins with healthy, consistently passaged cells. The choice of cell line should be guided by the research question (e.g., lung adenocarcinoma, breast carcinoma, etc.).

2.1. Recommended Cell Lines:

  • A549 (Human Lung Carcinoma)

  • MCF-7 (Human Breast Adenocarcinoma)

  • HeLa (Human Cervical Adenocarcinoma)

  • A normal, non-cancerous cell line (e.g., MRC-5) to assess for selective cytotoxicity.

2.2. Culture Conditions:

  • Maintain cells in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture the cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.

III. Experimental Workflows and Protocols

The following protocols are designed to provide a multi-faceted view of the compound's cytotoxic effects, from initial screening of cell viability to a more detailed analysis of cell death mechanisms.

Workflow Overview

G cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Cell_Culture Culture & Seed Cells Compound_Prep->Cell_Culture MTT MTT Assay (Metabolic Activity) Cell_Culture->MTT LDH LDH Assay (Membrane Integrity) Cell_Culture->LDH Apoptosis Annexin V / PI Assay (Apoptosis Detection) Cell_Culture->Apoptosis Cell_Cycle PI Staining (Cell Cycle Analysis) Cell_Culture->Cell_Cycle IC50 Calculate IC50 MTT->IC50 LDH->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist G Compound 4-[(Phenylsulfanyl)methyl]aniline ROS ↑ ROS Production Compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 p21 p21 Activation p53->p21 p53->p21 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cdk2 Cdk2/Cyclin E Inhibition p21->Cdk2 G1_Arrest G1/S Arrest Cdk2->G1_Arrest

Caption: Hypothetical signaling pathway for 4-[(Phenylsulfanyl)methyl]aniline-induced cytotoxicity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 308672, 4-((Phenylamino)methyl)aniline. Available from: [Link]

  • Thakur, A., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(23), e3096. Available from: [Link]

  • Herman-Antosiewicz, A., & Singh, S. V. (2004). Organosulfur compounds and possible mechanism of garlic in cancer. Nutrition and Cancer, 50(2), 1-21. Available from: [Link]

  • University of Massachusetts Medical School. DNA Cell Cycle Analysis with PI. Available from: [Link]

  • Rauf, A., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers in Pharmacology, 13, 989823. Available from: [Link]

  • University of Chicago. The Annexin V Apoptosis Assay. Available from: [Link]

  • JoVE (Journal of Visualized Experiments). Cell Death Pathways and Annexin V & PI Labeling studies. Available from: [Link]

Sources

Application Note: A Protocol for In Silico Investigation of 4-[(Phenylsulfanyl)methyl]aniline Binding to Therapeutic Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Molecular docking is a cornerstone of structure-based drug design (SBDD), providing critical insights into the potential interactions between small molecules and their macromolecular targets.[1][2] This application note presents a detailed, field-proven protocol for conducting molecular docking studies on 4-[(Phenylsulfanyl)methyl]aniline, a compound of interest due to the prevalence of aniline and thioether moieties in bioactive molecules.[3][4] We will delineate a comprehensive workflow, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of the resulting data. This guide is structured to not only provide a step-by-step methodology but also to instill an understanding of the scientific rationale behind each procedural choice, empowering researchers to apply these techniques to their own discovery programs. For this protocol, we will use the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a well-characterized cancer target, as an exemplary protein system.

Foundational Principles of Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The process involves two main stages:

  • Sampling: This stage explores a vast conformational space of the ligand within the protein's binding site, generating a multitude of possible binding poses.[5]

  • Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (typically in kcal/mol). The goal is to identify the pose with the lowest energy score, which corresponds to the most stable predicted binding mode.[5][6]

A successful docking study can elucidate potential binding mechanisms, guide lead optimization, and help prioritize compounds for synthesis and in vitro testing.[1]

Comprehensive Docking Workflow

The entire process can be visualized as a sequential pipeline, where the quality of output from each step is critical for the success of the subsequent one.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (2D to 3D, Energy Minimization, Charge Assignment) Grid Grid Box Generation (Defining the Search Space) Ligand->Grid Protein Protein Preparation (PDB Selection, Cleaning, Adding Hydrogens, Charge Assignment) Protein->Grid Docking Execute Docking (AutoDock Vina) Grid->Docking Analysis Results Analysis (Binding Affinity, Pose Visualization, Interaction Mapping) Docking->Analysis Validation Protocol Validation (Re-docking Native Ligand, RMSD Calculation) Analysis->Validation

Figure 1: High-level workflow for a typical protein-ligand molecular docking experiment.

Essential Materials and Software

ComponentRecommended Tool/SourcePurpose
Ligand Structure PubChem / ChemDraw / MarvinSketch2D structure of 4-[(Phenylsulfanyl)methyl]aniline
Protein Structure RCSB Protein Data Bank (PDB)3D coordinates of the target protein (e.g., EGFR)
Preparation & Docking AutoDock Tools (ADT), AutoDock VinaPrepare PDBQT files, run docking simulations
Visualization UCSF ChimeraX or PyMOLInspect structures and analyze docking poses
Interaction Analysis Protein-Ligand Interaction Profiler (PLIP) web server / LigPlot+ / Discovery StudioGenerate 2D diagrams of molecular interactions

Detailed Experimental Protocols

This section provides a granular, step-by-step guide for docking 4-[(Phenylsulfanyl)methyl]aniline into the active site of the EGFR kinase domain (PDB ID: 2GS2).

Protocol 1: Ligand Preparation

The goal of this protocol is to convert the 2D chemical structure of the ligand into a three-dimensional, energy-minimized format suitable for docking.

  • Obtain 2D Structure: Draw 4-[(Phenylsulfanyl)methyl]aniline in a chemical sketcher or obtain its SDF file from a database like PubChem.

  • Generate 3D Coordinates: Use the sketcher's built-in tools to generate a 3D conformation.

  • Energy Minimization: This is a crucial step to ensure the ligand has realistic bond lengths and angles.[1] Use a force field like MMFF94 or AM1 to minimize the structure.

  • Launch AutoDock Tools (ADT): Open the ADT interface.

  • Load Ligand: Go to Ligand -> Input -> Open and select your minimized ligand file (e.g., in MOL2 or PDB format).

  • Assign Charges: Go to Ligand -> Torsion Tree -> Detect Root. Then, go to Edit -> Charges -> Add Kollman Charges. This step is vital for the electrostatic component of the scoring function.

  • Set Rotatable Bonds: Go to Ligand -> Torsion Tree -> Choose Torsions. Verify that the software has correctly identified the rotatable bonds. The number of rotatable bonds directly impacts the conformational search complexity.

  • Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT. This file format contains the 3D coordinates, partial charges, and atom type information required by AutoDock Vina.

Protocol 2: Target Protein Preparation

This protocol prepares the raw PDB structure of the receptor by cleaning it and adding necessary information.

  • Download PDB File: Go to the RCSB PDB website and download the structure file for your target. For this example, we use 2GS2 .

  • Inspect and Clean the Structure:

    • Load the PDB file into a visualization tool like PyMOL or UCSF ChimeraX.

    • The 2GS2 structure contains the protein, a co-crystallized inhibitor, and water molecules. For docking our new ligand, we must remove the existing inhibitor and water molecules.[7]

    • Rationale: Water molecules are typically removed because most standard docking protocols treat the protein as rigid and do not account for the displacement of water, which can complicate the scoring.[8] The original ligand must be removed to free the binding site.

    • Save the cleaned protein structure as a new PDB file (e.g., 2GS2_protein.pdb).

  • Launch AutoDock Tools (ADT):

  • Load Receptor: Go to File -> Read Molecule and open your cleaned PDB file.

  • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Rationale: X-ray crystallography experiments typically do not resolve hydrogen atom positions. Hydrogens are essential for accurately defining hydrogen bond networks and steric properties.[9][10]

  • Assign Charges: Go to Edit -> Charges -> Add Kollman Charges.

  • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and save it as a PDBQT file (e.g., 2GS2_protein.pdbqt).

Protocol 3: Docking Simulation with AutoDock Vina

This protocol defines the search space and runs the docking calculation.

  • Define the Binding Site (Grid Box Generation):

    • The accuracy of the docking is highly dependent on correctly defining the search space.[1]

    • In ADT, with your receptor loaded, go to Grid -> Grid Box....

    • A box will appear around the protein. To center this box on the active site, a reliable method is to use the coordinates of the original co-crystallized ligand that was removed. You can find these coordinates in the original PDB file or by aligning your cleaned protein with the original complex.

    • Adjust the center and dimensions of the box to encompass the entire binding cleft, typically with a 4-5 Å buffer around where the original ligand was located.[1][11]

  • Create a Configuration File:

    • AutoDock Vina uses a simple text file to define the input files and parameters. Create a file named conf.txt and add the following lines, replacing file names and coordinates as needed:

  • Execute Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Run the Vina executable with the command: vina --config conf.txt --log docking_log.txt

Analysis and Validation of Docking Results

Interpreting the output of a docking simulation requires careful examination of both quantitative scores and qualitative interactions.

Interpreting Binding Affinity

Vina will output a list of binding poses in the docking_results.pdbqt file, ranked by their binding affinity scores. These scores are reported in kcal/mol. A more negative value indicates a more favorable predicted binding energy.[12]

Visualizing Binding Poses
  • Open PyMOL or ChimeraX.

  • Load the receptor PDBQT file (2GS2_protein.pdbqt).

  • Load the docking output file (docking_results.pdbqt). This file contains multiple poses. You can view them individually.

  • Analyze the top-scoring pose. Examine its orientation in the binding pocket. Does it make sense chemically? Are there steric clashes?

  • Identify key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between 4-[(Phenylsulfanyl)methyl]aniline and the amino acid residues of the receptor.[13] The PLIP web server is an excellent tool for automatically generating 2D diagrams of these interactions.

A Self-Validating System: The Re-Docking Protocol

Trustworthiness is paramount in computational studies.[1] A critical step to validate your docking protocol is to perform a "re-docking" experiment.

  • Extract the Native Ligand: From the original PDB file (2GS2), extract the co-crystallized ligand into its own file.

  • Prepare the Native Ligand: Prepare this ligand using the same steps in Protocol 1 .

  • Dock the Native Ligand: Use the exact same protein preparation and grid box parameters to dock the native ligand back into its own receptor.

  • Calculate RMSD: The primary validation metric is the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose. A successful docking protocol should reproduce the experimental pose with an RMSD value of less than 2.0 Å .[8][14] If this condition is met, you can have higher confidence in the poses predicted for your new compound, 4-[(Phenylsulfanyl)methyl]aniline.

Summarizing Quantitative Data

The results of the docking simulation can be concisely summarized in a table.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (EGFR)Predicted Interactions
1-8.5Met793, Leu718, Val726, Ala743, Lys745, Asp855H-bond with Met793 backbone; Hydrophobic contacts; Pi-sulfur
2-8.2Cys797, Leu844, Thr790, Thr854H-bond with Thr854 sidechain; Hydrophobic contacts
3-7.9Met793, Gly796, Leu788Hydrophobic contacts

Note: Data presented is illustrative and will vary with each specific docking run.

Conclusion and Future Directions

This application note provides a robust and validated framework for performing molecular docking studies with 4-[(Phenylsulfanyl)methyl]aniline. By following these protocols, researchers can generate credible hypotheses about the binding mode and affinity of this and other novel compounds. The results from such in silico studies are foundational for the next steps in the drug discovery cascade, including guiding medicinal chemistry efforts for lead optimization, or prioritizing the compound for in vitro enzymatic assays and cell-based functional assays to confirm its biological activity.

References

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology.
  • SwissDock - A Web Server for Protein-Small Molecule Docking. Swiss Institute of Bioinformatics.
  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
  • Omics World. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2025). Molecules.
  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Biomolecular Structure and Dynamics.
  • Dr. Amna's Biology Channel. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2023). Molecules.
  • Best Practices in Docking and Activity Prediction. (2012). Journal of Chemical Information and Modeling.
  • Synthesis routes of 4-(Methylsulfonyl)aniline. Benchchem.
  • How to interpret and analyze molecular docking results? (2024). ResearchGate.
  • Jones, D. (2012). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University.
  • Molecular docking proteins preparation. (2019). ResearchGate.
  • Basic docking. (2020). Autodock Vina 1.2.0 documentation.
  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube.
  • Practical Pymol for Beginners. (2018). PyMOL Wiki.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). Journal of Molecular Modeling.
  • Lessons from Docking Validation. (2006).
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2023). ACS Medicinal Chemistry Letters.
  • Protein-ligand docking. (2019). Galaxy Training Network.
  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube.
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab.
  • Morris, G. M., & Lim-Wilby, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.
  • Mastering PyMOL: Your Essential Guide to Molecular Visualization. (2023). YouTube.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2025). ResearchGate.
  • How can I validate a docking protocol? (2015). ResearchGate.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2012). PLoS ONE.
  • Aniline replacement in drug-like compounds. (2024). Cresset Group.
  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange.
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • 4-[(Phenylsulfanyl)methyl]aniline. Sigma-Aldrich.
  • New 4,4′-methylenedianiline monobactame compounds: Synthesis, antioxidant and antimicrobial activities evaluation. (2018). ResearchGate.
  • PyMOL Molecular Visualization Guide. Scribd.
  • Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. (2002). Journal of Biochemistry.
  • Synthesis, antiplasmodial and ADMET studies of 4-methylamino-2-phenylquinoline analogs. (2025). ResearchGate.
  • Fitzkee, N. (2023). A Beginner's Guide to Molecular Visualization Using PyMOL. Mississippi State University.
  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2021). Molecules.
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][6][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2020). European Journal of Medicinal Chemistry. Available at:

  • Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. (2007). Bioorganic & Medicinal Chemistry.
  • Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. (2022). Molecules.

Sources

Application Notes and Protocols: 4-[(Phenylsulfanyl)methyl]aniline in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the dynamic field of materials science, the design and synthesis of novel organic molecules that serve as versatile building blocks are of paramount importance. 4-[(Phenylsulfanyl)methyl]aniline, a molecule featuring a reactive primary amine, a flexible thioether linkage, and dual aromatic systems, presents a compelling scaffold for the development of next-generation polymers and functional materials. The strategic combination of these functional groups imparts a unique set of properties that can be harnessed for applications ranging from high-performance polymers to sophisticated coordination chemistry and corrosion inhibition.

This technical guide provides an in-depth exploration of the potential applications of 4-[(Phenylsulfanyl)methyl]aniline in materials science. As a Senior Application Scientist, my objective is to not only present established principles but also to extrapolate from the existing body of knowledge to propose innovative and plausible experimental pathways. This document will detail the synthesis of the molecule, its prospective use as a monomer for advanced polyamides and polyimides, its role as a ligand in coordination complexes, and its potential as a corrosion inhibitor. Each section will be supported by detailed, field-proven protocols, causality-driven explanations, and comprehensive references to authoritative sources.

Physicochemical Properties of 4-[(Phenylsulfanyl)methyl]aniline

A thorough understanding of the fundamental properties of a molecular building block is critical for its effective application. The table below summarizes the key physicochemical data for 4-[(Phenylsulfanyl)methyl]aniline.

PropertyValue
Molecular Formula C₁₃H₁₃NS
Molecular Weight 215.31 g/mol
Appearance Solid
CAS Number 13738-70-0
Canonical SMILES C1=CC=C(C=C1)SCC2=CC=C(C=C2)N
InChI Key BETHGEVRYKIURN-UHFFFAOYSA-N

PART 1: Synthesis of 4-[(Phenylsulfanyl)methyl]aniline

The synthesis of 4-[(Phenylsulfanyl)methyl]aniline, also known as 4-aminobenzyl phenyl sulfide, is a critical first step for its utilization in materials science. While multiple synthetic routes are conceivable, a practical and efficient method involves the nucleophilic substitution of a benzyl halide with thiophenol, followed by the reduction of a nitro group to the desired aniline.

Proposed Synthetic Pathway

A plausible and commonly employed two-step synthetic route is outlined below. This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields of each step.

Synthesis_of_4_Aniline Start 4-Nitrobenzyl chloride Intermediate 4-Nitrobenzyl phenyl sulfide Start->Intermediate Step 1: Nucleophilic Substitution Thiophenol Thiophenol Thiophenol->Intermediate Final 4-[(Phenylsulfanyl)methyl]aniline Intermediate->Final Step 2: Nitro Group Reduction Reagent1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reagent1->Intermediate Reagent2 Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Reagent2->Final Polyamide_Synthesis Monomer1 4-[(Phenylsulfanyl)methyl]aniline Polymer Poly(sulfide-amide) Monomer1->Polymer Monomer2 Diacyl Chloride (e.g., Terephthaloyl chloride) Monomer2->Polymer Process Low-Temperature Solution Polycondensation Process->Polymer Polyimide_Synthesis Monomer1 4-[(Phenylsulfanyl)methyl]aniline Intermediate Poly(amic acid) Monomer1->Intermediate Monomer2 Dianhydride (e.g., PMDA) Monomer2->Intermediate Polymer Poly(sulfide-imide) Intermediate->Polymer Process1 Solution Polycondensation Process1->Intermediate Process2 Thermal or Chemical Imidization Process2->Polymer Coordination_Complex_Synthesis Ligand 4-[(Phenylsulfanyl)methyl]aniline Complex Metal-Ligand Complex Ligand->Complex MetalSalt Metal Salt (e.g., PdCl₂) MetalSalt->Complex Solvent Solvent (e.g., Acetonitrile) Solvent->Complex Corrosion_Inhibition_Mechanism Inhibitor 4-[(Phenylsulfanyl)methyl]aniline Adsorption Adsorption Inhibitor->Adsorption MetalSurface Mild Steel Surface (Fe) MetalSurface->Adsorption ProtectiveLayer Protective Film Formation Adsorption->ProtectiveLayer Inhibition Corrosion Inhibition ProtectiveLayer->Inhibition

Application Notes and Protocols for the Synthesis of Polymers Incorporating 4-[(Phenylsulfanyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Incorporation of Thioether Functionality into Polyaniline Scaffolds

Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical conductivity. However, pristine PANI suffers from poor processability, limiting its integration into advanced materials and devices. The functionalization of the aniline monomer is a powerful strategy to overcome these limitations and introduce new functionalities. This guide focuses on the synthesis and polymerization of 4-[(Phenylsulfanyl)methyl]aniline, a monomer designed to impart enhanced solubility and provide a reactive handle for post-polymerization modification via its thioether linkage. The presence of the flexible thioether side chain is anticipated to disrupt the interchain packing, thereby improving solubility in common organic solvents, while the sulfur atom itself offers a site for selective oxidation or metal coordination, opening avenues for sensor development and catalysis.

This document provides a comprehensive overview, from the synthesis of the monomer to its subsequent polymerization via both chemical and electrochemical oxidative methods. The protocols are presented with an emphasis on the underlying chemical principles to empower researchers to not only replicate the procedures but also to adapt and troubleshoot them effectively.

Part 1: Synthesis of the Monomer: 4-[(Phenylsulfanyl)methyl]aniline

A direct, single-step synthesis of 4-[(Phenylsulfanyl)methyl]aniline is not readily found in the literature. Therefore, a robust, two-step approach is proposed, starting from the commercially available 4-nitrobenzyl bromide. This strategy involves the nucleophilic substitution of the benzylic bromide with thiophenolate, followed by the reduction of the nitro group to the desired aniline.

Causality of the Synthetic Route:
  • Two-Step Approach: A two-step synthesis is employed for strategic reasons. Starting with 4-nitrobenzyl bromide allows for the facile introduction of the thioether moiety via an S_N2 reaction. The electron-withdrawing nitro group at the para position activates the benzylic position, facilitating this substitution. The subsequent reduction of the nitro group is a well-established and high-yielding transformation that is generally chemoselective, leaving the thioether linkage intact.

  • Choice of Reagents: Sodium thiophenolate is an excellent nucleophile for this reaction. It can be generated in situ from thiophenol and a base like sodium hydroxide or sodium ethoxide, or a pre-formed salt can be used. For the reduction step, hydrazine hydrate in the presence of a catalyst like Raney Nickel is a classic and effective method for converting nitro groups to amines without affecting most other functional groups.

Experimental Workflow for Monomer Synthesis

cluster_0 Step 1: Synthesis of 1-(Methylsulfanyl)-4-nitrobenzene cluster_1 Step 2: Reduction to 4-[(Phenylsulfanyl)methyl]aniline A Dissolve 4-nitrobenzyl bromide in ethanol C Add thiophenolate solution dropwise to 4-nitrobenzyl bromide solution at 0°C A->C B Prepare sodium thiophenolate solution (Thiophenol + NaOH in ethanol) B->C D Stir at room temperature for 12 hours C->D E Precipitate product in ice-water D->E F Filter, wash, and dry the crude product E->F G Recrystallize from ethanol F->G H Suspend intermediate from Step 1 and Raney Nickel in ethanol G->H Intermediate Product I Heat to reflux H->I J Add hydrazine hydrate dropwise I->J K Reflux for 4-6 hours J->K L Cool and filter off Raney Nickel (Caution!) K->L M Remove solvent under reduced pressure L->M N Purify by column chromatography M->N

Caption: Workflow for the two-step synthesis of the target monomer.

Detailed Protocol for Monomer Synthesis

Step 1: Synthesis of 1-((Phenylsulfanyl)methyl)-4-nitrobenzene

  • In a 250 mL round-bottom flask, dissolve 10.8 g (50 mmol) of 4-nitrobenzyl bromide in 100 mL of absolute ethanol. Cool the flask in an ice bath with stirring.

  • In a separate beaker, prepare a solution of sodium thiophenolate by dissolving 5.5 g (50 mmol) of thiophenol in 50 mL of ethanol, followed by the slow addition of a solution of 2.0 g (50 mmol) of sodium hydroxide in 10 mL of water.

  • Add the sodium thiophenolate solution dropwise to the cooled 4-nitrobenzyl bromide solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by TLC.[1]

  • Pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.

  • Recrystallize the crude product from ethanol to obtain pale yellow crystals of 1-((phenylsulfanyl)methyl)-4-nitrobenzene.

Step 2: Synthesis of 4-[(Phenylsulfanyl)methyl]aniline

  • To a 500 mL round-bottom flask, add the dried product from Step 1 (assuming ~12 g, ~49 mmol) and 200 mL of ethanol.

  • Carefully add a catalytic amount of Raney Nickel (approximately 1 g, handle with care as it can be pyrophoric) to the suspension.[2]

  • Heat the mixture to reflux with vigorous stirring.

  • Add 10 mL (~200 mmol) of hydrazine hydrate dropwise via an addition funnel over 1 hour.[3]

  • After the addition, continue refluxing for an additional 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully filter through a pad of Celite to remove the Raney Nickel. Caution: Keep the Raney Nickel wet with water at all times to prevent ignition.

  • Remove the ethanol from the filtrate under reduced pressure to obtain a crude oil or solid.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 4-[(Phenylsulfanyl)methyl]aniline as a solid or viscous oil.

Part 2: Polymerization of 4-[(Phenylsulfanyl)methyl]aniline

The polymerization of aniline and its derivatives typically proceeds via an oxidative coupling mechanism.[4] This can be achieved through chemical oxidation using a suitable oxidizing agent or electrochemically by applying an anodic potential. Both methods are detailed below.

Method 1: Chemical Oxidative Polymerization

This is the most common method for producing bulk quantities of polyaniline derivatives. It involves the use of a chemical oxidant, typically ammonium persulfate (APS), in an acidic medium.[5]

Causality of the Protocol:

  • Acidic Medium: The polymerization is conducted in a strongly acidic solution (e.g., 1 M HCl) to protonate the aniline monomer. This protonation is crucial as it prevents over-oxidation and the formation of undesirable branched or phenazine-like structures, leading to a more linear and conductive polymer.[4]

  • Oxidant: Ammonium persulfate is a strong oxidizing agent that initiates the polymerization by oxidizing the monomer to form radical cations. These radical cations then couple to form dimers, trimers, and ultimately the polymer chain.[6] The oxidant-to-monomer molar ratio is a critical parameter that influences the molecular weight and properties of the final polymer.

  • Low Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate, dissipate the exothermic heat of polymerization, and promote the formation of a higher molecular weight and more regular polymer structure.

Experimental Workflow for Chemical Oxidative Polymerization

A Dissolve 4-[(Phenylsulfanyl)methyl]aniline in 1 M HCl B Cool solution to 0-5°C A->B D Add APS solution dropwise to the monomer solution with vigorous stirring B->D C Prepare a pre-cooled solution of Ammonium Persulfate (APS) in 1 M HCl C->D E Allow reaction to proceed for 24 hours at 0-5°C D->E F Collect polymer precipitate by vacuum filtration E->F G Wash with 1 M HCl, then with methanol F->G H Dry the polymer under vacuum at 60°C G->H I Characterize the resulting polymer H->I

Caption: Workflow for chemical oxidative polymerization.

Detailed Protocol:

  • In a 250 mL beaker, dissolve 2.15 g (10 mmol) of 4-[(Phenylsulfanyl)methyl]aniline in 100 mL of 1 M HCl. The solution may require stirring for some time to fully dissolve the monomer salt.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, dissolve 2.85 g (12.5 mmol, 1.25 molar equivalents) of ammonium persulfate in 50 mL of pre-cooled 1 M HCl.

  • Add the ammonium persulfate solution dropwise to the vigorously stirred monomer solution over a period of 30 minutes. The solution will gradually darken, indicating the onset of polymerization.

  • After the addition is complete, keep the reaction mixture in the ice bath and continue stirring for 24 hours.

  • Collect the dark green polymer precipitate by vacuum filtration.

  • Wash the precipitate sequentially with 1 M HCl until the filtrate is colorless, followed by washing with methanol to remove any unreacted monomer and oligomers.

  • Dry the resulting polymer powder (in its emeraldine salt form) in a vacuum oven at 60 °C for 48 hours.

Method 2: Electrochemical Polymerization

Electrochemical polymerization offers excellent control over the polymer film thickness, morphology, and properties by manipulating the electrochemical parameters.[7] This method is ideal for applications requiring thin, uniform films on conductive substrates.

Causality of the Protocol:

  • Three-Electrode Setup: A standard three-electrode electrochemical cell is used, comprising a working electrode (where the polymer film will be deposited), a reference electrode (to control the applied potential), and a counter electrode (to complete the circuit).

  • Electrolyte: The electrolyte solution contains the monomer and a supporting electrolyte (e.g., an acid like HClO₄) to provide ionic conductivity.

  • Potential Cycling (Cyclic Voltammetry): Applying a cycling potential between defined limits allows for the controlled oxidation of the monomer and subsequent deposition of the polymer film on the working electrode. The growth of the polymer film can be monitored by the increase in the redox peak currents with each cycle.[8]

Experimental Workflow for Electrochemical Polymerization

A Prepare electrolyte: 0.1 M monomer + 1 M HClO₄ in acetonitrile or water C Immerse electrodes in the electrolyte A->C B Assemble a three-electrode cell (e.g., ITO glass as working electrode, Pt wire as counter, Ag/AgCl as reference) B->C D Perform cyclic voltammetry (e.g., -0.2 V to +1.0 V at 50 mV/s for 20 cycles) C->D E Observe film growth on the working electrode D->E F Remove the coated electrode E->F G Rinse with monomer-free electrolyte, then with solvent F->G H Dry the polymer film G->H I Characterize the film H->I

Caption: Workflow for electrochemical polymerization.

Detailed Protocol:

  • Prepare the electrolyte solution by dissolving 0.1 M 4-[(Phenylsulfanyl)methyl]aniline and 1.0 M perchloric acid (HClO₄) in a suitable solvent (e.g., acetonitrile or deionized water).

  • Set up a three-electrode electrochemical cell. Use an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[9]

  • Immerse the electrodes in the electrolyte solution and purge with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Perform electropolymerization by cycling the potential of the working electrode between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 20 cycles using a potentiostat.

  • After polymerization, remove the working electrode from the cell.

  • Rinse the polymer-coated electrode with monomer-free electrolyte solution and then with the pure solvent (acetonitrile or water) to remove any adsorbed species.

  • Dry the film under a stream of nitrogen.

Part 3: Characterization and Expected Properties

Thorough characterization is essential to confirm the structure and evaluate the properties of the synthesized polymer.

Structural and Morphological Characterization
  • FT-IR Spectroscopy: To confirm the presence of characteristic functional groups and the polymer backbone. Expected peaks include N-H stretching, C-H aromatic stretching, C=C stretching of quinoid and benzenoid rings, and C-N stretching.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure. The polymer should be soluble in solvents like DMSO-d₆ or NMP for analysis. Broad peaks are expected due to the polymeric nature.

  • UV-Vis Spectroscopy: To study the electronic transitions. In its doped (emeraldine salt) form, the polymer is expected to show characteristic absorptions corresponding to π-π* transitions and polaron band transitions.

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer (e.g., granular, fibrous).[10]

Thermal and Electrochemical Properties
  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Cyclic Voltammetry (CV): To study the electrochemical activity and redox behavior of the polymer film.

  • Four-Point Probe Measurement: To determine the electrical conductivity of the polymer film or pressed pellet.

Table of Expected Properties
PropertyExpected Outcome for Poly(4-[(phenylsulfanyl)methyl]aniline)Rationale / Comparison with Polyaniline
Solubility Soluble in NMP, DMSO, and potentially THF, chloroformThe flexible -(CH₂)S(Ph) side chain is expected to increase the entropy of mixing and disrupt interchain hydrogen bonding, leading to improved solubility compared to unsubstituted PANI.
Conductivity 10⁻³ to 10⁻¹ S/cm (doped state)The bulky, non-conducting side group may slightly decrease conductivity compared to pristine PANI due to increased interchain distance and potential steric hindrance to charge hopping. However, it should remain in the semiconducting range.
Thermal Stability Onset of degradation > 250 °CThe fundamental polyaniline backbone provides good thermal stability. The thioether linkage is also thermally robust.
Electrochemical Activity Well-defined redox peaks in CVThe polymer should exhibit characteristic redox behavior similar to PANI, corresponding to the leucoemeraldine/emeraldine and emeraldine/pernigraniline transitions. The redox potentials may be slightly shifted due to the electronic effect of the substituent.

References

  • CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents.
  • Synthesis of 4-(methylsulfonyl)aniline (6). - ResearchGate. Available at: [Link]

  • 4-phenylsemicarbazide - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of sodium 4-nitrobenzyl sulfonate - PrepChem.com. Available at: [Link]

  • CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide - Google Patents.
  • Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • (PDF) The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures - ResearchGate. Available at: [Link]

  • The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism - ResearchGate. Available at: [Link]

  • (PDF) Electrochemical Polymerization of Aniline - ResearchGate. Available at: [Link]

  • Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides - PubMed. Available at: [Link]

  • Mechanism of formation of p-aminobenzyl aryl sulfides, selenides, or sulfones by the acid-catalyzed condensation of aromatic amines with formaldehyde and arenethiols, selenols, or sulfinic acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes | Macromolecules - ACS Publications. Available at: [Link]

  • Electrochemical Polymerization of Aniline - SciSpace. Available at: [Link]

  • methyl phenyl sulfoxide - Organic Syntheses Procedure. Available at: [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. Available at: [Link]

  • Electrochemical Synthesis of Functionalized Graphene/Polyaniline Composite Using Two Electrode Configuration for Supercapacitors - MDPI. Available at: [Link]

  • Electrochemical polymerization of aniline and N-alkylanilines - ACS Publications. Available at: [Link]

  • Theoretical study of the oxidative polymerization of aniline with peroxydisulfate: Tetramer formation | Request PDF - ResearchGate. Available at: [Link]

  • Scheme of the oxidative polymerization of aniline derivatives [Color figure can be viewed at wileyonlinelibrary.com] … - ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-[(Phenylsulfanyl)methyl]aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(Phenylsulfanyl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. Our goal is to equip you with the knowledge to not only identify and solve common experimental issues but also to understand the underlying chemical principles to proactively optimize your reaction conditions.

I. Reaction Overview and Mechanism

The synthesis of 4-[(Phenylsulfanyl)methyl]aniline is a nucleophilic substitution reaction where a suitable leaving group on a benzyl-type halide is displaced by thiophenol or its corresponding thiophenolate. A common route involves the reaction of 4-(chloromethyl)aniline or its protected derivatives with thiophenol in the presence of a base.

Generalized Reaction Scheme:

Starting Materials: 4-(Halomethyl)aniline derivative and Thiophenol Product: 4-[(Phenylsulfanyl)methyl]aniline

Reaction Mechanism Visualization

The reaction typically proceeds via an SN2 mechanism, where the thiophenolate anion acts as the nucleophile.

sn2_mechanism cluster_activation Nucleophile Activation cluster_substitution Nucleophilic Substitution (SN2) thiophenol Thiophenol (PhSH) thiolate Thiophenolate (PhS⁻) thiophenol->thiolate + Base base Base (e.g., K₂CO₃, NaOH) base->thiolate transition_state Transition State thiolate->transition_state aniline_halide 4-(Chloromethyl)aniline Derivative aniline_halide->transition_state product 4-[(Phenylsulfanyl)methyl]aniline transition_state->product leaving_group Leaving Group (Cl⁻) transition_state->leaving_group

Caption: SN2 mechanism for the synthesis of 4-[(Phenylsulfanyl)methyl]aniline.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

The most common starting materials are a 4-aminobenzyl halide (e.g., 4-(chloromethyl)aniline hydrochloride or 4-(bromomethyl)aniline hydrobromide) and thiophenol. Often, the amino group of the aniline is protected (e.g., as an acetamide) to prevent side reactions.

Q2: Why is my yield of 4-[(Phenylsulfanyl)methyl]aniline consistently low?

Low yields can stem from several factors.[1] Common culprits include incomplete reaction, degradation of starting materials or product, and competing side reactions. It is crucial to ensure the quality of your starting materials and optimize reaction parameters like temperature, solvent, and base.

Q3: What are the typical side products I should be aware of?

The primary side product is often the corresponding disulfide (diphenyl disulfide), formed from the oxidation of thiophenol. Another potential side product is the dialkylated aniline, where the aniline nitrogen acts as a nucleophile. Protecting the aniline's amino group can mitigate this.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction.[2] A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting materials, product, and any potential side products. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q5: What is the best method for purifying the final product?

Column chromatography is a common and effective method for purifying 4-[(Phenylsulfanyl)methyl]aniline. Recrystallization from a suitable solvent or solvent mixture can also be employed to obtain a highly pure product.[2]

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Optimization Strategies
Low or No Product Formation 1. Inactive Reagents: Degradation of the benzyl halide or thiophenol. 2. Inappropriate Base: The base may be too weak to deprotonate thiophenol effectively, or too strong, leading to side reactions. 3. Suboptimal Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.[1] 4. Poor Solvent Choice: The solvent may not adequately dissolve the reactants or may interfere with the reaction.1. Verify Reagent Quality: Use freshly opened or purified starting materials. 2. Base Screening: Test different bases such as potassium carbonate, sodium hydroxide, or triethylamine. The choice of base can be critical. 3. Temperature Optimization: Run small-scale trials at different temperatures (e.g., room temperature, 50 °C, reflux) and monitor by TLC.[1][3] 4. Solvent Selection: Common solvents include acetonitrile, DMF, and ethanol. The choice will depend on the specific substrates and base used.
Formation of Significant Amounts of Diphenyl Disulfide 1. Oxidation of Thiophenol: Thiophenolate is susceptible to oxidation by atmospheric oxygen.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
Product is an Intractable Oil or Fails to Crystallize 1. Presence of Impurities: Small amounts of impurities can inhibit crystallization. 2. Incorrect pH: The product may be more soluble at certain pH values.1. Thorough Purification: Repeat column chromatography or try a different solvent system for recrystallization. 2. pH Adjustment: During workup, carefully adjust the pH of the aqueous layer to ensure the product is in its neutral form.
Difficulty in Removing Unreacted Thiophenol 1. Similar Polarity: Thiophenol and the product may have similar polarities, making chromatographic separation challenging.1. Basic Wash: During the workup, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic thiophenol.
Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_reagents Verify Reagent Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions analyze_byproducts Identify Side Products (TLC, NMR, MS) start->analyze_byproducts check_reagents->check_conditions check_atmosphere Was an Inert Atmosphere Used? check_conditions->check_atmosphere check_atmosphere->analyze_byproducts optimize_purification Optimize Purification (Chromatography, Recrystallization) analyze_byproducts->optimize_purification success Successful Synthesis optimize_purification->success

Caption: A logical workflow for troubleshooting the synthesis of 4-[(Phenylsulfanyl)methyl]aniline.

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • 4-(Chloromethyl)aniline hydrochloride

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-(chloromethyl)aniline hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add thiophenol (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Summary Table:

Parameter Condition A Condition B (Optimized) Condition C
Base TriethylaminePotassium CarbonateSodium Hydroxide
Solvent DichloromethaneAcetonitrileEthanol
Temperature Room TemperatureRoom Temperature50 °C
Reaction Time 8 hours3 hours6 hours
Yield 65%85%70% (with side products)

V. References

  • Google Patents. (n.d.). US2455931A - Method of making n-methyl aniline. Retrieved from

  • MDPI. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylaniline. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-nitrosomethylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]

  • Scientific Reports. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • Atlantis Press. (n.d.). Optimization of Synthesis Process of 4-Methylquinazoline. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-[(Phenylsulfanyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-[(Phenylsulfanyl)methyl]aniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your product.

Introduction

4-[(Phenylsulfanyl)methyl]aniline is a key building block in various research and development applications. Achieving high yield and purity is critical for the successful outcome of subsequent synthetic steps. This guide addresses common challenges encountered during its preparation, focusing on a reliable two-step synthetic pathway: the nucleophilic aromatic substitution (SNAr) reaction between 4-nitrobenzyl bromide and thiophenol, followed by the reduction of the nitro intermediate.

Troubleshooting Guide: Synthesis and Purification

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiment.

Synthesis: Step 1 - SNAr Reaction

Question: My SNAr reaction to form 1-nitro-4-[(phenylsulfanyl)methyl]benzene is sluggish or incomplete. What are the possible causes and how can I improve the conversion?

Answer:

Several factors can contribute to a slow or incomplete SNAr reaction. Here's a systematic approach to troubleshooting:

  • Base Strength and Stoichiometry: The reaction requires a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.

    • Weak Base: If you are using a weak base, such as sodium bicarbonate, the concentration of the thiophenolate may be too low for the reaction to proceed efficiently. Consider using a stronger base like potassium carbonate or sodium hydroxide.

    • Insufficient Base: Ensure you are using at least one equivalent of the base relative to thiophenol. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Solvent Choice: The choice of solvent is crucial for SNAr reactions.

    • Protic Solvents: Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity.

    • Aprotic Polar Solvents: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the nucleophile more reactive.

  • Reaction Temperature: SNAr reactions often require heating to overcome the activation energy barrier.

    • Low Temperature: If the reaction is proceeding slowly at room temperature, gradually increasing the temperature to 50-80 °C can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Purity of Reactants: The purity of your starting materials is critical.

    • Oxidized Thiophenol: Thiophenol can oxidize to diphenyl disulfide, which is not nucleophilic. Use freshly distilled or commercially available high-purity thiophenol.

    • Hydrolyzed 4-nitrobenzyl bromide: 4-nitrobenzyl bromide can hydrolyze to 4-nitrobenzyl alcohol, which will not participate in the SNAr reaction. Ensure your bromide is stored in a dry environment.

Question: I am observing a significant amount of a non-polar side product in my SNAr reaction. What is it and how can I minimize its formation?

Answer:

A common non-polar side product in reactions involving benzyl halides is the self-coupling product. In the case of 4-nitrobenzyl bromide, this would be 1,2-bis(4-nitrophenyl)ethane. This can arise from a radical-mediated pathway.

To minimize its formation:

  • Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions.

  • Degas Solvents: Removing dissolved oxygen from your solvent by bubbling with an inert gas (nitrogen or argon) can help suppress radical formation.

  • Slow Addition: Adding the 4-nitrobenzyl bromide solution slowly to the solution of the thiophenolate can help maintain a low concentration of the bromide, disfavoring the self-coupling reaction.

Synthesis: Step 2 - Nitro Group Reduction

Question: The reduction of 1-nitro-4-[(phenylsulfanyl)methyl]benzene to the aniline is giving me a low yield and multiple side products. What are the best practices for this reduction?

Answer:

The reduction of an aromatic nitro group is a common transformation, but it can be prone to side reactions if not controlled properly. Here are some key considerations:

  • Choice of Reducing Agent: Several reagents can be used for this reduction, each with its own advantages and potential pitfalls.

    • Tin(II) Chloride (SnCl2): This is a classic and reliable method. The reaction is typically carried out in an acidic medium (e.g., concentrated HCl) and often requires heating. Over-reduction is generally not an issue.

    • Iron (Fe) in Acetic Acid: This is another effective and economical method. The reaction is heterogeneous and requires vigorous stirring.

    • Catalytic Hydrogenation (H2/Pd-C): This is a clean method, but the sulfide group can poison the palladium catalyst. If you choose this method, you may need to use a higher catalyst loading or a catalyst more resistant to sulfur poisoning.

    • Sodium Borohydride (NaBH4) with a Catalyst: NaBH4 alone is generally not strong enough to reduce an aromatic nitro group, but it can be used in the presence of a catalyst like NiCl2 or CoCl2.

  • Incomplete Reduction: If the reduction is incomplete, you may isolate intermediates such as the corresponding nitroso or hydroxylamine compounds.

    • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time at the appropriate temperature to allow for complete conversion. Monitor the reaction by TLC.

    • Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent. For example, with SnCl2, at least 3 equivalents are typically required.

  • Formation of Azo Compounds: Azo compounds can form as a side product, especially if the reaction conditions are not carefully controlled. This can occur through the reaction of the nitroso intermediate with the final aniline product.

    • Maintain a Reducing Environment: Ensure a consistent and sufficient amount of the reducing agent is present throughout the reaction to minimize the lifetime of the nitroso intermediate.

Purification

Question: I am having difficulty purifying my crude 4-[(Phenylsulfanyl)methyl]aniline by column chromatography. The compound seems to be streaking on the column. What can I do?

Answer:

Amines can be challenging to purify by column chromatography on silica gel due to their basicity, which can lead to strong interactions with the acidic silica surface, causing streaking and poor separation.

Here are some troubleshooting tips:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), to your eluent. This will compete with your product for the acidic sites on the silica, leading to better peak shape.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for the purification of basic compounds.

  • Optimize Your Eluent System:

    • Polarity: Ensure your eluent system has the appropriate polarity to move your compound down the column at a reasonable rate (Rf of 0.2-0.4). A common eluent system for this type of compound is a mixture of hexanes and ethyl acetate.

    • Gradient Elution: If you have impurities that are close in polarity to your product, a gradient elution (gradually increasing the polarity of the eluent) can provide better separation.

Question: I am trying to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.

To address this:

  • Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.

  • Seeding: If you have a small amount of pure product, adding a "seed crystal" to the cooled solution can initiate crystallization.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly. For 4-[(Phenylsulfanyl)methyl]aniline, a good solvent system to try would be ethanol/water or toluene/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for the synthesis of 4-[(Phenylsulfanyl)methyl]aniline?

A1: The following is a general, two-step protocol based on established organic chemistry principles. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of 1-nitro-4-[(phenylsulfanyl)methyl]benzene

  • To a solution of thiophenol (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, 5-10 mL per gram of thiophenol) in a round-bottom flask, add a base such as potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the thiophenolate.

  • In a separate flask, dissolve 4-nitrobenzyl bromide (1.05 eq) in a minimum amount of the same solvent.

  • Add the 4-nitrobenzyl bromide solution dropwise to the thiophenolate solution over 15-20 minutes.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 4-[(Phenylsulfanyl)methyl]aniline

  • Dissolve the crude 1-nitro-4-[(phenylsulfanyl)methyl]benzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (3.5 eq) to the solution.

  • Carefully add concentrated hydrochloric acid (ensure proper ventilation in a fume hood).

  • Heat the mixture to reflux (around 70-80 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the solution is basic (pH > 8).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-[(Phenylsulfanyl)methyl]aniline.

  • Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.

Q2: What are the expected yields for each step?

A2: While yields can vary depending on the scale and specific conditions, you can generally expect the following:

  • Step 1 (SNAr): 80-95%

  • Step 2 (Nitro Reduction): 75-90%

  • Overall Yield: 60-85%

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Thiophenol: Has a very strong and unpleasant odor. It is also toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Nitrobenzyl bromide: Is a lachrymator (causes tearing) and is corrosive. Handle with care in a fume hood.

  • Concentrated Hydrochloric Acid: Is highly corrosive and gives off toxic fumes. Always handle it in a fume hood with appropriate PPE.

  • Flammable Solvents: Use flammable solvents such as hexanes, ethyl acetate, and ethanol with caution and away from ignition sources.

Q4: How can I confirm the identity and purity of my final product?

A4: You can use a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Data Summary

ParameterStep 1: SNArStep 2: Nitro Reduction
Reactants 4-Nitrobenzyl bromide, Thiophenol1-nitro-4-[(phenylsulfanyl)methyl]benzene, SnCl2·2H2O
Typical Solvent DMF, AcetonitrileEthanol, Ethyl Acetate
Typical Base/Acid K2CO3, NaOHConcentrated HCl
Reaction Temp. 25-70 °C70-80 °C
Expected Yield 80-95%75-90%

Experimental Workflow Diagram

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction cluster_2 Purification a Thiophenol + Base in DMF c Reaction Mixture (Heat to 60-70 °C) a->c b 4-Nitrobenzyl Bromide in DMF b->c d Work-up (Extraction) c->d e Crude 1-nitro-4-[(phenylsulfanyl)methyl]benzene d->e f Crude Nitro Intermediate in EtOH e->f To next step g Add SnCl2·2H2O and Conc. HCl f->g h Reaction Mixture (Reflux) g->h i Work-up (Neutralization & Extraction) h->i j Crude 4-[(Phenylsulfanyl)methyl]aniline i->j k Column Chromatography or Recrystallization j->k Purify l Pure 4-[(Phenylsulfanyl)methyl]aniline k->l

Caption: Synthetic workflow for 4-[(Phenylsulfanyl)methyl]aniline.

References

  • Google Patents. (n.d.). US2938054A - Process for purification of 4, 4'-methylenedianiline.
  • ResearchGate. (2012). Synthesis of 4-(methylsulfonyl)aniline (6). Available at: [Link]

  • PubChem. (n.d.). 4-(Methylthio)aniline. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy)‐N,N‐bis (pyridin‐4‐ylmethyl)aniline. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). n-nitrosomethylaniline. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Available at: [Link]

Troubleshooting side reactions in the synthesis of 4-[(Phenylsulfanyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(Phenylsulfanyl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important aniline derivative. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensure the integrity of your results, and streamline your research efforts.

Introduction

The synthesis of 4-[(Phenylsulfanyl)methyl]aniline is a crucial step in the development of various pharmaceutical compounds and advanced materials. While the synthetic route may appear straightforward, it is often accompanied by a range of side reactions that can complicate purification and reduce yields. This guide offers a comprehensive, question-and-answer-based approach to troubleshooting these issues, grounded in mechanistic principles and field-proven laboratory practices.

Core Synthetic Pathway: An Overview

A common and practical approach to synthesizing 4-[(Phenylsulfanyl)methyl]aniline involves the nucleophilic substitution of a suitable 4-aminobenzyl derivative with thiophenol. A representative synthetic scheme is the reaction of 4-aminobenzyl alcohol with thiophenol under acidic conditions, or the reaction of a 4-aminobenzyl halide with a thiophenolate salt. For the purposes of this guide, we will focus on a generalized nucleophilic substitution pathway where a leaving group on the benzylic carbon is displaced by the sulfur nucleophile.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

Reagent1 [label="4-Aminobenzyl-X\n(X = OH, Cl, Br, etc.)"]; Reagent2 [label="Thiophenol (PhSH)\n+ Base or Acid Catalyst"]; Product [label="4-[(Phenylsulfanyl)methyl]aniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="H-X or H2O"];

Reagent1 -> Product [label="Nucleophilic\nSubstitution"]; Reagent2 -> Product; Product -> Byproduct [style=dashed, arrowhead=none]; }

Figure 1: Generalized synthetic route to 4-[(Phenylsulfanyl)methyl]aniline.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 4-[(Phenylsulfanyl)methyl]aniline in a practical, question-and-answer format.

FAQ 1: My reaction is producing a significant amount of a higher molecular weight impurity that is difficult to separate. What is it and how can I prevent it?

Answer:

This is a classic case of N-alkylation , leading to the formation of a secondary amine byproduct, specifically N-(4-((phenylsulfanyl)methyl)benzyl)-4-((phenylsulfanyl)methyl)aniline.

The Chemistry Behind the Problem:

The aniline nitrogen in both your starting material (if it's an amine) and your product is nucleophilic. This means it can compete with the thiophenol nucleophile and react with the electrophilic benzylic carbon of your starting material. This "over-alkylation" is a common issue in amine synthesis.[1]

graph "N_Alkylation_Side_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

StartingMaterial [label="4-Aminobenzyl-X"]; Product [label="4-[(Phenylsulfanyl)methyl]aniline\n(Primary Amine)"]; SideProduct [label="N-(4-((phenylsulfanyl)methyl)benzyl)-\n4-((phenylsulfanyl)methyl)aniline\n(Secondary Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Product -> SideProduct [label="Reacts with\nStarting Material"]; StartingMaterial -> SideProduct; }

Figure 2: N-alkylation side reaction pathway.

Troubleshooting and Mitigation Strategies:

StrategyRationale
Control Stoichiometry Use a slight excess of the aniline starting material relative to the benzyl halide to increase the probability of the desired reaction.
Slow Addition Add the benzyl halide (or other electrophile) slowly to the reaction mixture. This keeps the concentration of the electrophile low at any given time, disfavoring the second alkylation step.
Lower Reaction Temperature Running the reaction at a lower temperature can sometimes increase the selectivity for the primary amine product by reducing the rate of the subsequent N-alkylation.
Protect the Amine For more control, you can protect the aniline's amino group as an amide (e.g., using acetic anhydride to form an acetamide) before the substitution reaction. The protecting group can then be removed in a subsequent step.

Experimental Protocol for Amine Protection (Acetylation):

  • Dissolve 4-aminobenzyl alcohol in a suitable solvent (e.g., dichloromethane).

  • Add a base, such as triethylamine or pyridine (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.05 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry and concentrate to obtain the protected starting material.

FAQ 2: I'm observing two additional spots on my TLC plate that are more polar than my product. What are these and how do I avoid them?

Answer:

You are likely observing the oxidation of the sulfide to the corresponding sulfoxide and sulfone .

The Chemistry Behind the Problem:

The sulfur atom in your product is susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen at elevated temperatures over prolonged periods. This results in the formation of 4-((phenylsulfinyl)methyl)aniline (the sulfoxide) and 4-((phenylsulfonyl)methyl)aniline (the sulfone).[2][3][4]

graph "Oxidation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

Product [label="4-[(Phenylsulfanyl)methyl]aniline\n(Sulfide)"]; Sulfoxide [label="4-((Phenylsulfinyl)methyl)aniline\n(Sulfoxide)", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfone [label="4-((Phenylsulfonyl)methyl)aniline\n(Sulfone)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Product -> Sulfoxide [label="[O]"]; Sulfoxide -> Sulfone [label="[O]"]; }

Figure 3: Oxidation of the sulfide to sulfoxide and sulfone.

Troubleshooting and Mitigation Strategies:

StrategyRationale
Degas Solvents Before use, degas your reaction solvents by bubbling an inert gas (e.g., nitrogen or argon) through them to remove dissolved oxygen.
Maintain an Inert Atmosphere Run your reaction under a blanket of nitrogen or argon to prevent atmospheric oxygen from entering the reaction vessel.
Use Fresh Reagents Ensure your starting materials and reagents are free from peroxide impurities, which can act as oxidants.
Control Reaction Time and Temperature Avoid unnecessarily long reaction times and high temperatures, as these can promote oxidation.

Analytical Identification:

You can monitor the formation of these byproducts using Thin Layer Chromatography (TLC). The sulfoxide and sulfone are significantly more polar than the sulfide product and will have lower Rf values.

CompoundTypical Rf Value (Illustrative)
4-[(Phenylsulfanyl)methyl]anilineHigh
4-((Phenylsulfinyl)methyl)anilineMedium
4-((Phenylsulfonyl)methyl)anilineLow

Note: Actual Rf values will depend on the specific TLC plate and solvent system used.

FAQ 3: My yield is low, and I suspect a competing reaction is consuming my starting materials. What could be happening?

Answer:

Besides N-alkylation, you might be experiencing a competition between N-alkylation and S-alkylation of your starting materials, or other side reactions consuming your electrophile.

The Chemistry Behind the Problem:

If you are using a starting material like 4-aminobenzyl halide, the aniline nitrogen of one molecule can react with the benzylic carbon of another, leading to dimerization or oligomerization. This is a form of N-alkylation that consumes your starting material before the thiophenol has a chance to react.

Troubleshooting and Mitigation Strategies:

StrategyRationale
Choice of Base When using thiophenol, the choice of base is critical. A base that is strong enough to deprotonate the thiophenol to the more nucleophilic thiophenolate, but not so strong that it promotes significant deprotonation of the aniline, can improve selectivity. Sodium carbonate or potassium carbonate are often good choices.
Pre-form the Thiophenolate You can pre-form the sodium or potassium thiophenolate by reacting thiophenol with a base like sodium hydride or potassium carbonate before adding the 4-aminobenzyl halide. This ensures a high concentration of the desired sulfur nucleophile from the start.
Solvent Selection The choice of solvent can influence the relative nucleophilicity of the species in your reaction. Polar aprotic solvents like DMF or DMSO can be effective for this type of nucleophilic substitution.
graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

Start [label="Reaction with Low Yield/\nMultiple Byproducts"]; TLC [label="Analyze by TLC"]; High_MW [label="High MW Impurity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Polar_Spots [label="Low Rf Polar Spots?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Other_Issues [label="Other Issues?"];

Start -> TLC; TLC -> High_MW; TLC -> Polar_Spots; TLC -> Other_Issues;

High_MW -- "Yes" -> N_Alkylation [label="Likely N-Alkylation"]; Polar_Spots -- "Yes" -> Oxidation [label="Likely Oxidation"];

N_Alkylation [label="Troubleshoot N-Alkylation:\n- Control Stoichiometry\n- Slow Addition\n- Lower Temperature\n- Protect Amine", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Troubleshoot Oxidation:\n- Degas Solvents\n- Inert Atmosphere\n- Fresh Reagents\n- Control Time/Temp", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Other_Issues -> Base_Solvent [label="Consider Base/Solvent"]; Base_Solvent [label="Optimize Base and Solvent:\n- Pre-form Thiophenolate\n- Use Appropriate Base\n- Choose Polar Aprotic Solvent", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Figure 4: A troubleshooting workflow for the synthesis of 4-[(Phenylsulfanyl)methyl]aniline.

Representative Experimental Protocol and Characterization

The following is a generalized protocol for the synthesis of 4-[(Phenylsulfanyl)methyl]aniline, which can be adapted based on the specific starting materials and equipment available.

Materials:

  • 4-Aminobenzyl alcohol

  • Thiophenol

  • Toluene

  • Trifluoroacetic acid (or other suitable acid catalyst)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-aminobenzyl alcohol (1.0 eq), thiophenol (1.1 eq), and toluene.

  • Add a catalytic amount of trifluoroacetic acid (0.05 eq).

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.4-7.2 (m, 5H, Ar-H of PhS-), ~7.1 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.0 (s, 2H, -CH₂-S-), ~3.7 (br s, 2H, -NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~145.8, ~137.2, ~130.3, ~129.5, ~128.9, ~126.8, ~126.5, ~115.2, ~38.7.

  • TLC (Ethyl Acetate/Hexanes = 1:4): Rf ≈ 0.3-0.4.

References

  • Organic Syntheses Procedure, Asymmetric Oxidation of a Sulfide to a Sulfoxide: (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Available from: [Link]

  • Master Organic Chemistry, Alkylation of Amines (Sucks!). Available from: [Link]

  • ResearchGate, Synthesis of 4-(methylsulfonyl)aniline (6). Available from: [Link]

  • PrepChem, Synthesis of N-(α-methyl benzyl)-p-nonyl aniline. Available from: [Link]

  • ResearchGate, Summary of selective oxidation of methyl phenyl sulfide to methyl phenyl sulfoxide... Available from: [Link]

  • Supporting Information, Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Available from: [Link]

  • Organic Chemistry Portal, Sulfone synthesis by oxidation. Available from: [Link]

  • Organic Chemistry Portal, Sulfoxide synthesis by oxidation. Available from: [Link]

  • ACS Publications, Mechanism of formation of p-aminobenzyl aryl sulfides, selenides, or sulfones by the acid-catalyzed condensation of aromatic amines with formaldehyde and arenethiols, selenols, or sulfinic acids. Available from: [Link]

  • Wiley-VCH, Supporting Information. Available from: [Link]

  • MDPI, Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Available from: [Link]

Sources

Purification techniques for 4-[(Phenylsulfanyl)methyl]aniline (crystallization, chromatography)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-[(Phenylsulfanyl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the purification of this compound by crystallization and chromatography. Our goal is to equip you with the foundational knowledge and practical steps to overcome common challenges encountered during your experiments.

Introduction to Purification Strategies

4-[(Phenylsulfanyl)methyl]aniline is an aromatic amine containing a thioether linkage. The presence of the basic aniline moiety and the relatively nonpolar phenylsulfanyl group dictates the purification strategy. The primary amino group can interact with acidic stationary phases like silica gel, potentially leading to peak tailing in chromatography. The compound's overall structure suggests it is likely a solid at room temperature, making crystallization a viable and scalable purification method.

This guide will explore both crystallization and chromatography, providing a framework for method development and troubleshooting.

Section 1: Purification by Crystallization

Crystallization is a powerful technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent mixture at varying temperatures.[1] An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures.[2]

Frequently Asked Questions (FAQs) - Crystallization

Q1: What is a good starting solvent for the recrystallization of 4-[(Phenylsulfanyl)methyl]aniline?

A1: Based on the structure, which has both polar (aniline) and nonpolar (phenylsulfanylmethyl) characteristics, a good starting point would be a moderately polar solvent or a mixed solvent system.

  • Single Solvents: Ethanol or isopropanol are often effective for aniline derivatives.[3] They provide a good balance of polarity to dissolve the compound when hot while allowing for precipitation upon cooling.

  • Mixed Solvent Systems: A common and effective approach is to use a solvent pair.[4] A good starting pair would be a "good" solvent in which the compound is soluble (like ethanol, acetone, or ethyl acetate) and a "bad" or "anti-solvent" in which it is poorly soluble (like water or hexanes).[4][5]

Recommended Starting Solvent Systems:

Solvent SystemRationale
Ethanol/WaterEthanol dissolves the compound, and the addition of water as an anti-solvent induces crystallization.
Ethyl Acetate/HexanesEthyl acetate is a good solvent for many organic compounds, and hexanes act as the anti-solvent.
Acetone/WaterSimilar to ethanol/water, this is a versatile system for moderately polar compounds.[5]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound's solubility at the crystallization temperature is exceeded, and it separates as a liquid phase instead of a solid. This often happens when the solution is cooled too quickly or if the boiling point of the solvent is lower than the melting point of the solute.

Troubleshooting Steps:

  • Reheat the solution to dissolve the oil.

  • Add more of the "good" solvent (e.g., ethanol in an ethanol/water system) to increase the overall solubility.[6]

  • Allow the solution to cool more slowly. A slower cooling rate promotes the formation of an ordered crystal lattice.[7] You can achieve this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.[6]

  • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

  • Add a seed crystal of the pure compound, if available.

Q3: I have poor recovery of my purified compound. How can I improve the yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your compound dissolved in the mother liquor even after cooling.[6]

  • Premature crystallization: If the compound crystallizes while the solution is still hot (e.g., during hot filtration), you will lose product.

  • Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature can result in incomplete precipitation.

Optimization Strategies:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

  • Ensure your filtration apparatus is pre-heated during hot filtration to prevent premature crystallization.

  • Cool the solution for an adequate amount of time in an ice bath to maximize crystal formation.

  • Minimize the amount of cold solvent used to wash the crystals during vacuum filtration.

Experimental Protocol: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude 4-[(Phenylsulfanyl)methyl]aniline in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[4]

  • Clarification: If the solution is not clear at the cloud point, add a few drops of hot ethanol until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Crystallization Troubleshooting Workflow

G start Start Crystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oil Compound oils out? crystals->oil No recovery Good recovery? crystals->recovery Yes reheat Reheat, add more 'good' solvent, cool slowly oil->reheat Yes scratch Scratch flask / Add seed crystal oil->scratch No end Pure Crystals Obtained recovery->end Yes optimize Use less solvent, ensure complete cooling recovery->optimize No reheat->cool scratch->cool optimize->dissolve

Caption: Troubleshooting flowchart for crystallization.

Section 2: Purification by Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8] For 4-[(Phenylsulfanyl)methyl]aniline, normal-phase chromatography using silica gel is a common approach.

Frequently Asked Questions (FAQs) - Chromatography

Q1: What is a good starting mobile phase for the TLC analysis and column chromatography of 4-[(Phenylsulfanyl)methyl]aniline?

A1: A mixture of a nonpolar solvent and a moderately polar solvent is a good starting point for silica gel chromatography. Based on the purification of a similar compound, ferrocene-4-(methylthio)aniline, a mixture of ethyl acetate and hexanes is a promising choice.[9]

Recommended Starting Mobile Phase:

  • Ethyl Acetate (EtOAc) / Hexanes: Start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity to achieve an optimal Rf value. An ideal Rf for column chromatography is typically between 0.2 and 0.4.[10]

Q2: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. What is the cause and how can I fix it?

A2: Streaking and peak tailing of amines on silica gel are often caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface.[11]

Troubleshooting Steps:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonia, can neutralize the acidic sites on the silica gel and improve peak shape.[10][12] A common practice is to add 0.5-1% TEA to the mobile phase.

  • Use a different stationary phase: If the issue persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase.[10]

  • Reversed-phase chromatography: For polar amines, reversed-phase chromatography can be an effective alternative.[11] This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).

Q3: How can I visualize 4-[(Phenylsulfanyl)methyl]aniline on a TLC plate?

A3: Aromatic amines can often be visualized using a few different methods.

Visualization Techniques:

  • UV Light (254 nm): The aromatic rings in the molecule will likely absorb UV light, appearing as dark spots on a fluorescent TLC plate.[13] This is a non-destructive method.

  • Iodine Chamber: The compound may stain brown when exposed to iodine vapor.[14]

  • Staining Reagents:

    • Potassium Permanganate (KMnO4) stain: This stain is sensitive to oxidizable functional groups, and the amine and thioether moieties may give a positive result (yellow/brown spot on a purple background).[14]

    • p-Anisaldehyde stain: This is a general-purpose stain that is sensitive to nucleophilic groups like amines.[13]

Experimental Protocol: Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is 20% ethyl acetate in hexanes. Adjust the solvent ratio to achieve an Rf value of ~0.3 for the target compound. If streaking is observed, add 0.5-1% triethylamine to the mobile phase.

  • Column Packing: Prepare a silica gel slurry in the mobile phase and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude 4-[(Phenylsulfanyl)methyl]aniline in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-[(Phenylsulfanyl)methyl]aniline.

Chromatography Troubleshooting Workflow

G start Start Column Chromatography tlc Develop mobile phase with TLC (Target Rf ~0.3) start->tlc run_column Run column tlc->run_column separation Good separation? run_column->separation streaking Streaking/Tailing? separation->streaking No end Pure Compound Isolated separation->end Yes add_base Add 0.5-1% TEA to mobile phase streaking->add_base Yes change_stationary_phase Consider alumina or reversed-phase chromatography streaking->change_stationary_phase No add_base->tlc change_stationary_phase->start

Caption: Troubleshooting flowchart for column chromatography.

References

  • Hughes, E. C. (1948). Method of making n-methyl aniline. U.S. Patent No. 2,455,931. Washington, DC: U.S.
  • Zhang, J., & Wang, Y. (2016). Preparation method of 4-fluoro-N-methyl-3-nitroaniline.
  • University of California, Irvine. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

  • Funazukuri, T., & Suntornwat, O. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 383-393. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1754–1766. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Müller, P. (n.d.). Guide for crystallization. University of Geneva. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Analytical Methods. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Phenomenex. (2023, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Waters Blog. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1754–1766. [Link]

  • Studylib. (n.d.). Recrystallization Lab Guide: Purification Techniques. [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. [Link]

  • University of Missouri–St. Louis. (n.d.). TLC Visualization Methods. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Huang, S., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]

  • Analytical Methods. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. [Link]

  • Merck & Co., Inc. (2004). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Reddit. (2021, July 14). Amine workup. r/Chempros. [Link]

  • Hughes, E. C. (1948). Method of making n-methyl aniline. U.S. Patent No. 2,455,931. Washington, DC: U.S.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]

Sources

Managing temperature control in 4-[(Phenylsulfanyl)methyl]aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mastering Temperature Control in the Synthesis of a Key Pharmaceutical Intermediate

Welcome to the Technical Support Center for the synthesis of 4-[(Phenylsulfanyl)methyl]aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the critical aspect of temperature management during this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your success in obtaining a high-purity product.

Introduction to the Synthesis and the Criticality of Temperature

The synthesis of 4-[(Phenylsulfanyl)methyl]aniline, a valuable building block in medicinal chemistry, most plausibly proceeds via a nucleophilic substitution reaction between a 4-aminobenzyl halide (e.g., 4-aminobenzyl chloride) and thiophenol. This reaction is typically carried out in the presence of a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion. While seemingly straightforward, the temperature at which this reaction is conducted is a paramount parameter that dictates the reaction's success, influencing yield, purity, and the formation of undesirable byproducts.

This guide will delve into the nuances of temperature control throughout the synthesis, from the initial reaction setup to the final purification of the product.

Proposed Synthetic Pathway

The primary reaction discussed in this guide is the S-alkylation of thiophenol with a 4-aminobenzyl halide.

Synthesis_Pathway 4-Aminobenzyl Halide 4-Aminobenzyl Halide Product 4-[(Phenylsulfanyl)methyl]aniline 4-Aminobenzyl Halide->Product Nucleophilic Substitution Thiophenol Thiophenol Thiophenol->Product Base Base Base->Thiophenol Deprotonation Side_Products Side Products Product->Side_Products Decomposition (High Temp) Temperature_Effects cluster_low_temp Low Temperature (e.g., 20-40°C) cluster_high_temp High Temperature (e.g., >80°C) Slow Rate Slower Reaction Rate High Purity Higher Purity Slow Rate->High Purity Low Side Rxns Fewer Side Reactions Slow Rate->Low Side Rxns Fast Rate Faster Reaction Rate Decomposition Potential Decomposition Fast Rate->Decomposition More Side Rxns More Side Reactions Fast Rate->More Side Rxns Temperature Temperature Temperature->Slow Rate Low Temperature->Fast Rate High

Preventing oxidation of the aniline group during synthesis and storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation During Synthesis and Storage

Welcome to the Aniline Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who work with aniline and its derivatives. Aniline's susceptibility to oxidation is a well-known challenge, leading to colored impurities, reduced yield, and compromised product quality.[1][2] This resource provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities. Here, we will explore the "why" behind the methods, ensuring you can make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My aniline has turned dark brown upon storage. What happened, and can I still use it?

A1: The dark coloration you're observing is a classic sign of aniline oxidation. Aniline is highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light.[3] This process forms highly colored polymeric impurities and nitro compounds, such as nitrobenzene and azoxybenzene.[1][4]

Whether you can still use it depends on the requirements of your synthesis. For reactions sensitive to impurities, it is highly recommended to purify the aniline before use. Simple distillation under reduced pressure is often sufficient to remove these colored, non-volatile impurities.[5]

Troubleshooting Flowchart: Handling Discolored Aniline

start Aniline is Discolored decision Is the reaction sensitive to impurities? start->decision purify Purify by distillation under reduced pressure decision->purify Yes use_as_is Use directly (with caution) decision->use_as_is No end_good Proceed with Synthesis purify->end_good end_bad Potential for side reactions and lower yield use_as_is->end_bad A Aniline-containing starting material B Protect the amino group (e.g., acetylation) A->B C Perform desired oxidation reaction on another part of the molecule B->C D Deprotect the amino group C->D E Final product with intact aniline group D->E

Caption: Synthetic strategy for oxidizing a molecule with an aniline group.

Q4: What are the best practices for long-term storage of aniline and its derivatives?

A4: Proper storage is critical to maintain the purity and integrity of aniline and its derivatives.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen. * Amber Glass Bottles: Use amber glass bottles to protect the compound from light, which can catalyze oxidation. [3]* Cool and Dry: Store in a cool, dark, and dry place. A recommended storage temperature is 15–25 °C. * Antioxidants: For bulk storage, adding a small amount of a suitable antioxidant like zinc dust can be beneficial. [6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction mixture turns dark during synthesis Oxidation of unprotected aniline. [1]Protect the aniline group before proceeding. If protection is not feasible, run the reaction under an inert atmosphere. [7]
Low yield of the desired product Degradation of the aniline starting material or product.Purify the aniline before use. Optimize reaction conditions (lower temperature, shorter reaction time).
Formation of unexpected side products Reaction of impurities in the aniline. Electrophilic attack on the activated aniline ring.Use purified aniline. Protect the aniline group to moderate its reactivity. [1]

References

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • Cargo Handbook. (n.d.). Aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]

  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]

  • Google Patents. (n.d.). US10889539B2 - Aniline purification process.
  • YouTube. (2020, September 10). Acetylation of aniline. Retrieved from [Link]

  • ACS Publications. (2015, March 5). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... Retrieved from [Link]

  • ResearchGate. (n.d.). (1) Direct oxidation of aniline. (2) Amine protecting group used by Waldvogel and co-workers. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Resonance - Journal of Science Education. (n.d.). A Convenient Laboratory Preparation of Acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Quora. (2019, February 16). How does Zn dust prevent the oxidation of aniline? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

Sources

Overcoming challenges in the N-alkylation of 4-[(Phenylsulfanyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of 4-[(Phenylsulfanyl)methyl]aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile aniline derivative. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with its N-alkylation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the N-alkylation of 4-[(Phenylsulfanyl)methyl]aniline in a direct question-and-answer format.

Q1: My reaction yield is consistently low or the reaction is not proceeding to completion. What factors should I investigate?

Answer: Low conversion is a frequent issue stemming from suboptimal reaction conditions. The nucleophilicity of the aniline nitrogen is paramount, and several factors can be tuned to enhance it.

Causality and Strategic Solutions:

  • Base Selection: The base's primary role is to deprotonate the aniline, increasing its nucleophilicity. If your base is too weak, the concentration of the more reactive conjugate base (the anilide) will be insufficient.

    • Insight: For direct alkylation with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) are a common starting point, but may not be strong enough. Consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH provides irreversible deprotonation, driving the reaction forward.

  • Solvent Effects: The solvent must not only dissolve your reactants but also facilitate the desired nucleophilic substitution pathway.

    • Insight: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices. They effectively solvate the cation of the base (e.g., K⁺ or Na⁺) while leaving the anilide anion relatively "bare" and highly reactive. Protic solvents, such as alcohols, can hydrogen-bond with the aniline nitrogen, reducing its nucleophilicity and should generally be avoided in classical Sₙ2 alkylations.[1]

  • Temperature Control: N-alkylation reactions often have a significant activation energy barrier.

    • Insight: If the reaction is sluggish at room temperature, gradually increasing the heat can provide the necessary energy to overcome this barrier. A typical starting point is 60-80 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.

Troubleshooting Workflow for Low Yield

start Low Yield Observed base Is the base strong enough? (e.g., K₂CO₃) start->base solvent Is the solvent optimal? (Aprotic Polar?) base->solvent Yes strong_base Action: Switch to stronger base (NaH, t-BuOK) base->strong_base No temp Is the temperature sufficient? solvent->temp Yes aprotic_solvent Action: Use DMF or DMSO solvent->aprotic_solvent No increase_temp Action: Increase temperature (e.g., to 60-80 °C) temp->increase_temp No monitor Monitor progress by TLC temp->monitor Yes strong_base->monitor aprotic_solvent->monitor increase_temp->monitor

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I'm getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

Answer: This is a classic challenge in amine alkylation. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1]

Causality and Strategic Solutions:

  • Stoichiometry Control: Limiting the amount of the alkylating agent is the most direct approach, but it often leads to incomplete conversion of the starting material. A better strategy is to use a slight excess of the aniline relative to the alkylating agent.

  • Adopt a More Selective Method: For consistent mono-alkylation, switching from direct alkylation with halides is highly recommended.

    • Reductive Amination: This is the gold-standard for selective mono-alkylation. The aniline is first condensed with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. Since the resulting secondary amine does not readily react under these conditions, over-alkylation is minimized.[2][3]

    • "Borrowing Hydrogen" Catalysis: This modern, sustainable method uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Mn, Ru, Fe).[4][5] The reaction proceeds through a temporary oxidation of the alcohol to an aldehyde, which then undergoes a reductive amination-like pathway. Water is the only byproduct, making it an environmentally benign choice.[6]

Comparative Reaction Pathways

cluster_0 Direct Alkylation (with R-X) cluster_1 Reductive Amination (with RCHO) A Primary Amine (Ar-NH₂) B Secondary Amine (Ar-NHR) A->B + R-X C Tertiary Amine (Ar-NR₂) B->C + R-X (Often faster) D Primary Amine (Ar-NH₂) E Imine (Ar-N=CHR) D->E + RCHO, -H₂O F Secondary Amine (Ar-NHR) E->F G {[H]} G->E

Caption: Pathways for direct vs. reductive amination strategies.

Q3: I'm concerned about potential side reactions involving the phenylsulfanyl group. Is S-alkylation or catalyst poisoning a risk?

Answer: These are valid concerns when working with sulfur-containing molecules. While the thioether in your substrate is significantly less nucleophilic than a thiol, its reactivity cannot be completely ignored.

Causality and Strategic Solutions:

  • S-Alkylation: Direct alkylation of the sulfur atom to form a sulfonium salt is a possible side reaction, particularly with highly reactive alkylating agents like methyl iodide or benzyl bromide under harsh conditions.

    • Mitigation: This is less likely with secondary or less reactive primary alkyl halides. Using milder conditions (lower temperature, weaker base) that favor N-alkylation will suppress this pathway. If S-alkylation is confirmed, switching to reductive amination, which does not involve a potent electrophile that can react with sulfur, is the best solution.

  • Catalyst Poisoning: Sulfur can act as a poison for certain transition metal catalysts, especially Palladium (Pd).[4]

    • Mitigation: If you are employing a catalytic method (e.g., Buchwald-Hartwig amination or Borrowing Hydrogen), choose a catalyst system known to be tolerant to sulfur. Ruthenium, Iridium, and certain nickel or manganese pincer complexes have shown high efficacy in the N-alkylation of sulfur-containing substrates.[5][7] Always consult the literature for catalyst compatibility with your specific functional groups.

Q4: I am struggling to purify the mono-alkylated product from the unreacted starting material. What purification strategies do you recommend?

Answer: The similar polarities of the primary and secondary amine products make separation by standard column chromatography challenging. A multi-pronged approach is often necessary.

Strategic Solutions:

  • Optimized Column Chromatography:

    • Insight: Use a shallow solvent gradient (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate). Employing a less polar solvent system, such as Dichloromethane/Hexane, can sometimes provide better resolution.

  • Chemical Derivatization (A "Catch-and-Release" Method):

    • Insight: This is a highly effective, albeit more involved, technique. You can selectively react the unreacted primary amine starting material with an agent that dramatically changes its chemical properties, allowing for easy separation. Phthalic anhydride is a classic reagent for this purpose.[8]

    • Workflow:

      • After the alkylation reaction, evaporate the solvent.

      • Redissolve the crude mixture in a suitable solvent (e.g., Toluene).

      • Add phthalic anhydride and heat. It will react with the primary amine to form a high-boiling point N-phthalamic acid.

      • The desired secondary amine and any tertiary amine byproduct can now be easily separated from the phthalamic acid salt by a simple acid-base extraction or distillation.[8]

Frequently Asked Questions (FAQs)

  • What is the best general-purpose method to start with? For selective mono-alkylation, reductive amination is the most reliable and versatile starting point. It avoids over-alkylation and the harsh conditions that can lead to side reactions.[2][9]

  • How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is indispensable. Use a solvent system like 4:1 Hexane:Ethyl Acetate. The product (secondary amine) should have a higher Rf value (be less polar) than the starting material (primary amine). Stain with potassium permanganate or ninhydrin; ninhydrin is particularly useful as it selectively stains primary amines yellow/orange, allowing you to specifically track the consumption of your starting material.

  • Are there any specific safety considerations? Yes. Always work in a well-ventilated fume hood. Alkylating agents are often toxic and carcinogenic. Strong bases like NaH are highly reactive with water and require handling under an inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Detailed Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol describes the reaction of 4-[(Phenylsulfanyl)methyl]aniline with an example aldehyde (isobutyraldehyde) to yield N-isobutyl-4-[(phenylsulfanyl)methyl]aniline.

Materials:

  • 4-[(Phenylsulfanyl)methyl]aniline (1.0 eq)

  • Isobutyraldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic, ~5 mol%)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-[(Phenylsulfanyl)methyl]aniline and anhydrous DCM.

  • Add isobutyraldehyde and catalytic acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride to the stirring solution. Caution: Initial gas evolution may occur.

  • Allow the reaction to stir at room temperature for 4-24 hours. Monitor the consumption of the starting material by TLC.[2]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Green N-Alkylation via Borrowing Hydrogen

This protocol uses an alcohol as the alkylating agent, representing a more sustainable approach.[6]

Materials & Catalyst System (Example):

  • 4-[(Phenylsulfanyl)methyl]aniline (1.0 eq)

  • Benzyl Alcohol (1.2 eq)

  • Manganese PNP Pincer Complex (e.g., 3 mol% as described by Kempe, et al.)[5]

  • Potassium tert-butoxide (t-BuOK) (0.75 eq)

  • Toluene (Anhydrous)

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine the manganese catalyst, t-BuOK, and 4-[(Phenylsulfanyl)methyl]aniline.

  • Add anhydrous toluene, followed by benzyl alcohol via syringe.

  • Seal the tube and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction for the specified time (typically 12-24 hours), monitoring by TLC.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.[5]

  • Dry the combined organic phases over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Tables

Table 1: Comparison of Common Bases for N-Alkylation

BasepKa of Conjugate AcidTypical SolventKey Characteristics
K₂CO₃10.3DMF, AcetonitrileMild, inexpensive, heterogeneous. Good starting point.
Cs₂CO₃10.3DMF, TolueneMore soluble and often more effective than K₂CO₃.
t-BuOK19THF, TolueneStrong, non-nucleophilic base. Homogeneous.
NaH36DMF, THFVery strong, irreversible deprotonation. Requires inert atmosphere.

Table 2: Recommended Solvents and Rationale

SolventTypeDielectric ConstantRationale
DMFPolar Aprotic37Excellent for Sₙ2; solvates cations well. High boiling point.
DMSOPolar Aprotic47Similar to DMF, can sometimes accelerate reactions further.
AcetonitrilePolar Aprotic38Good alternative to DMF, lower boiling point.
TolueneNonpolar2.4Useful for "Borrowing Hydrogen" catalysis; allows for azeotropic water removal.

References

  • Seyed, P. M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2):125. [Link]

  • Mondal, B., et al. (2022). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. [Link]

  • Khusnutdinov, R. I., et al. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]

  • Gülerman, N. N., et al. (2011). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 36(4), 189-196. [Link]

  • Chang, C. D., & Perkins, P. D. (1986). U.S. Patent No. 4,613,705. Washington, DC: U.S.
  • Atwell, G. J., et al. (1998). Alkylation of nucleic acids by DNA-targeted 4-anilinoquinolinium aniline mustards: kinetic studies. Journal of medicinal chemistry, 41(24), 4743-4754. [Link]

  • Wang, H., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC advances, 14(11), 7622-7626. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐methylaniline by aniline alkylation with methanol over Sn‐catalyst 1. [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]

  • Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature communications, 7(1), 1-8. [Link]

  • Organic Chemistry Portal. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. [Link]

  • ResearchGate. (n.d.). Reaction progress of N-alkylation of aniline. [Link]

  • Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951. Washington, DC: U.S.
  • Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745–1748. [Link]

  • Cheung, C. W., & Hu, X. (2016). Mechanistic study. (a) Reaction of aniline with alkyl halide under the... ResearchGate. [Link]

  • Sharma, R., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS omega, 6(11), 7523-7533. [Link]

  • ResearchGate. (n.d.). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. [Link]

  • Jana, A., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7793-7798. [Link]

  • Frija, L. M., et al. (2023). Ligand-free reductive amination via Pd-coated mechanocatalysis. Communications Chemistry, 6(1), 1-8. [Link]

Sources

Technical Support Center: Regioselectivity in the Functionalization of 4-[(Phenylsulfanyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic chemistry of 4-[(phenylsulfanyl)methyl]aniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile scaffold. The inherent reactivity of the aniline moiety presents a classic challenge in regioselectivity—the competition between N-functionalization at the amino group and C-functionalization at the aromatic ring. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve your desired regiochemical outcome with precision and confidence.

Understanding the Core Challenge: N vs. C-Functionalization

The synthetic utility of 4-[(phenylsulfanyl)methyl]aniline is dictated by the ability to selectively modify either the nitrogen atom of the aniline or the aromatic ring. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily reacting with a wide range of electrophiles (N-functionalization). Simultaneously, this amino group is a strong activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho positions (the para position being blocked), leading to C-functionalization.[1][2] Uncontrolled reactions often result in a mixture of N- and C-functionalized products, and in some cases, polysubstitution on the aromatic ring.[2]

This guide will systematically address how to control this regioselectivity through strategic experimental design.

Frequently Asked Questions (FAQs)

Q1: I am attempting an acylation reaction with an acyl chloride and obtaining a mixture of the N-acylated and ortho-acylated products. How can I favor N-acylation exclusively?

A1: This is a common issue stemming from the dual reactivity of the aniline. To favor N-acylation, you should employ conditions that enhance the nucleophilicity of the nitrogen atom while minimizing the likelihood of a Friedel-Crafts acylation on the ring.

  • Recommended Action: Perform the reaction at a low temperature (0 °C to room temperature) in the presence of a non-Lewis acidic base like pyridine or triethylamine. The base will scavenge the HCl byproduct, preventing the formation of the anilinium salt which would deactivate the ring. Pyridine can also act as a nucleophilic catalyst. Using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride, can also improve selectivity.[3]

Q2: My goal is to introduce a nitro group at the ortho position, but my nitration reaction is leading to complex mixtures and degradation of the starting material. What is happening?

A2: Direct nitration of anilines with strong acids like a mixture of nitric and sulfuric acid is often problematic. The strongly acidic conditions can lead to the oxidation of the aniline, and the amino group gets protonated to an anilinium ion (-NH3+), which is a deactivating group and a meta-director.

  • Recommended Action: The most reliable method to achieve ortho-nitration is to first protect the amino group as an amide (e.g., an acetanilide).[1] The amide group is still an ortho, para-director but is less activating than the free amine, preventing polysubstitution and protecting against oxidation. After the nitration step, the acetyl protecting group can be easily removed by acid or base hydrolysis to yield the desired ortho-nitroaniline.[3]

Q3: I want to perform a C-H functionalization at the ortho position using a transition metal catalyst, but I am observing N-arylation as a significant side product. How can I improve the C-H selectivity?

A3: Achieving chemo- and regioselectivity in transition-metal-catalyzed C-H functionalization of anilines can be challenging.[4][5] Many catalytic systems are sensitive to the presence of the free N-H bond.

  • Recommended Action: The use of a directing group is a powerful strategy. By installing a group on the aniline nitrogen that can coordinate to the metal center, you can direct the C-H activation to the ortho position.[4][6] Common directing groups for this purpose include pyridyl or pyrimidyl groups.[4] Alternatively, some modern catalytic systems with specifically designed ligands have been shown to favor ortho-C-H arylation of unprotected anilines.[5] Another approach is to convert the amine to a group less prone to N-arylation, such as an N-nitroso aniline, which can act as a traceless directing group.[7][8]

Q4: Can I achieve functionalization exclusively at the ortho position without using a protecting group strategy?

A4: Yes, Directed ortho-Metalation (DoM) is a powerful and highly regioselective method for this purpose.[6][9] This technique involves deprotonation of the ortho C-H bond using a strong base, typically an organolithium reagent.

  • Recommended Action: To utilize DoM, the aniline must first be converted into a derivative containing a Directed Metalation Group (DMG). The DMG is a functional group that coordinates to the lithium of the organolithium base, directing the deprotonation to the adjacent ortho position.[6][10] Excellent DMGs for anilines include N-pivaloyl, N-Boc, and urea moieties.[9] The resulting ortho-lithiated species can then be quenched with a wide variety of electrophiles to introduce the desired functionality.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solutions & Explanations
Low yield of desired ortho-substituted product in EAS 1. Polysubstitution: The -NH2 group is a very strong activator, leading to multiple substitutions on the ring.[2] 2. Steric Hindrance: The incoming electrophile is sterically hindered.1. Protect the amine: Convert the -NH2 group to an amide (e.g., acetanilide). This moderates the activating effect and prevents polysubstitution. The bulkiness of the acetyl group can also favor para substitution if that position were available, but in this case, it helps control the reaction at the ortho positions.[1] 2. Optimize reaction conditions: Use a less reactive electrophile or milder reaction conditions (lower temperature, less catalyst).
No reaction or decomposition during Friedel-Crafts Alkylation/Acylation The aniline nitrogen is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring.Protect the amine as an amide. The amide nitrogen is significantly less basic and does not coordinate strongly with the Lewis acid, allowing the reaction to proceed.
Formation of N-alkylated and C-alkylated products in an alkylation reaction Alkyl halides can react at both the nitrogen and the activated aromatic ring.1. For selective N-alkylation: Use conditions that favor nucleophilic substitution at the nitrogen, such as a polar aprotic solvent and a mild base. 2. For selective C-alkylation (at the ortho position): This is more challenging. A protecting group strategy (amide formation) followed by Friedel-Crafts alkylation is the classical approach. Alternatively, a Directed ortho-Metalation (DoM) approach would provide excellent regioselectivity.[6]
Poor regioselectivity in Directed ortho-Metalation (DoM) 1. Inefficient deprotonation: The base may not be strong enough, or the reaction temperature may be too high, leading to side reactions. 2. Poor directing group: The chosen Directed Metalation Group (DMG) may not be effective.1. Use a stronger base: s-BuLi or t-BuLi are more reactive than n-BuLi. Ensure cryogenic conditions (e.g., -78 °C) are maintained.[10] 2. Choose a potent DMG: Carbamates (-O-C(O)-NR2) and tertiary amides are among the most powerful DMGs.[10]

Strategic Decision Workflow

To assist in selecting the appropriate synthetic strategy, the following workflow diagram illustrates the decision-making process based on the desired functionalization site.

G cluster_N cluster_C cluster_ortho start Desired Functionalization of 4-[(Phenylsulfanyl)methyl]aniline N_func N-Functionalization (e.g., Amide, Amine Alkylation) start->N_func  Target Nitrogen? C_func C-Functionalization (Aromatic Ring) start->C_func  Target Ring? N_protocol Direct reaction with electrophile. Use non-Lewis acidic base (e.g., Pyridine, TEA). Low temperature (0 °C to RT). N_func->N_protocol ortho_func Ortho-Functionalization C_func->ortho_func protect_strategy Strategy 1: N-Protection (Amide Formation) ortho_func->protect_strategy  Electrophilic Aromatic  Substitution (EAS)? dom_strategy Strategy 2: Directed ortho-Metalation (DoM) ortho_func->dom_strategy  Direct C-H Activation  with Strong Base? protect_protocol 1. Acetylation with Acetic Anhydride. 2. Perform EAS (e.g., Nitration, Halogenation). 3. Deprotection via Hydrolysis. protect_strategy->protect_protocol dom_protocol 1. Convert -NH2 to a DMG (e.g., N-Boc, N-Piv). 2. Deprotonate with BuLi at -78 °C. 3. Quench with desired electrophile. dom_strategy->dom_protocol

Caption: Decision workflow for regioselective functionalization.

Experimental Protocols

Protocol 1: Selective ortho-Nitration via N-Protection

This protocol describes the reliable, two-step procedure for the nitration of 4-[(phenylsulfanyl)methyl]aniline at the position ortho to the amino group.

Step 1: N-Acetylation (Protection)

  • Dissolve 4-[(phenylsulfanyl)methyl]aniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into a beaker of ice water with stirring.

  • Collect the precipitated solid (N-acetyl-4-[(phenylsulfanyl)methyl]aniline) by vacuum filtration, wash with cold water, and dry. The product can be purified by recrystallization if necessary.

Step 2: ortho-Nitration and Deprotection

  • Add the dried acetanilide from Step 1 to a flask containing a mixture of sulfuric acid and nitric acid at 0 °C.

  • Stir the reaction at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.

  • Collect the solid by filtration and wash thoroughly with water.

  • To deprotect, reflux the crude nitrated acetanilide in a mixture of aqueous HCl and ethanol until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the solution and neutralize with a suitable base (e.g., NaOH solution) to precipitate the free amine.

  • Collect the solid product, 2-nitro-4-[(phenylsulfanyl)methyl]aniline, by filtration, wash with water, and dry.

Protocol 2: ortho-Bromination using Directed ortho-Metalation (DoM)

This protocol outlines the regioselective introduction of a bromine atom at the ortho-position using a DoM strategy.

Step 1: Formation of N-Boc-4-[(phenylsulfanyl)methyl]aniline

  • Dissolve 4-[(phenylsulfanyl)methyl]aniline (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature overnight.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the N-Boc protected aniline.

Step 2: Directed ortho-Metalation and Bromination

  • Dissolve the N-Boc protected aniline (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (s-BuLi, 2.2 eq) dropwise via syringe. A color change is typically observed, indicating the formation of the aryllithium species.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add a solution of 1,2-dibromoethane (1.5 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and then quench by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The N-Boc group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, 2-bromo-4-[(phenylsulfanyl)methyl]aniline.

References

  • Regioselective C(sp2) H Functionalization of Anilines. ResearchGate. [Link]

  • Modular Construction of Functionalized Anilines via Switchable C‒H and N‒Alkylation of Traceless N‒Nitrosoanilines with Olefins. ResearchGate. [Link]

  • Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. ACS Publications. [Link]

  • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. ACS Publications. [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. NIH National Center for Biotechnology Information. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. ACS Publications. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Coupling N–H Deprotonation, C–H Activation, and Oxidation: Metal-Free C(sp3)–H Aminations with Unprotected Anilines. Journal of the American Chemical Society. [Link]

  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. NIH National Center for Biotechnology Information. [Link]

  • Search results for: directed ortho metalation. Organic Chemistry Portal. [Link]

  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. NIH National Center for Biotechnology Information. [Link]

  • Ch22: EArS of aromatic amines. University of Calgary. [Link]

  • Modular construction of functionalized anilines via switchable C–H and N-alkylations of traceless N-nitroso anilines with olefins. Royal Society of Chemistry. [Link]

  • Protection of NH2 in aniline. Filo. [Link]

  • Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. American Chemical Society. [Link]

  • EAS reactions of aniline. Khan Academy. [Link]

  • Organic Letters Ahead of Print. ACS Publications. [Link]

  • Directed (ortho) Metallation. University of Liverpool. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. [Link]

  • Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. PubMed. [Link]

  • 4-Methylaniline. ChemBK. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-[(Phenylsulfanyl)methyl]aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(Phenylsulfanyl)methyl]aniline is a valuable bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and materials science. Its structure, incorporating a primary aromatic amine and a phenyl sulfide moiety linked by a methylene bridge, offers versatile handles for chemical modification. The primary amine serves as a crucial pharmacophore or a point for further derivatization, while the phenyl sulfide group can influence the molecule's lipophilicity, metabolic stability, and potential for further functionalization. Given its growing importance, the efficient and scalable synthesis of this compound is of paramount interest to researchers in academic and industrial settings.

This guide provides a comparative analysis of plausible synthetic routes to 4-[(Phenylsulfanyl)methyl]aniline, offering a critical evaluation of each pathway's strengths and weaknesses. The discussion is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols to enable researchers to select and implement the most suitable strategy for their specific needs.

Synopsis of Synthetic Strategies

The synthesis of 4-[(Phenylsulfanyl)methyl]aniline can be approached through several strategic disconnections of the target molecule. This guide will focus on three primary, scientifically sound pathways, each commencing from readily available starting materials.

  • Route A: S-Alkylation of Thiophenol with a 4-Nitrobenzyl Halide, Followed by Reduction. This convergent approach first constructs the carbon-sulfur bond and subsequently introduces the amine functionality via the reduction of a nitro group.

  • Route B: Nucleophilic Aromatic Substitution on a Nitroaromatic Core, Followed by Reduction. This strategy involves the initial formation of a nitrophenyl phenyl sulfide intermediate, which is then reduced to the target aniline.

  • Route C: Direct Coupling of a 4-Aminobenzyl Precursor with Thiophenol. This more direct route aims to form the C-S bond with the aniline moiety already in place, for instance, through a Mitsunobu reaction with 4-aminobenzyl alcohol.

A detailed analysis of each route, including quantitative performance benchmarks, step-by-step protocols, and workflow visualizations, is presented below.

Quantitative Performance Benchmarking

The following table summarizes the anticipated performance of the three proposed synthetic routes. This data is estimated from literature values for analogous reactions and serves as a guide for comparative evaluation.

ParameterRoute A: S-Alkylation then ReductionRoute B: S-Arylation then ReductionRoute C: Direct C-S Coupling (Mitsunobu)
Starting Materials 4-Nitrobenzyl bromide, Thiophenol4-Chloronitrobenzene, Thiophenol4-Aminobenzyl alcohol, Thiophenol
Key Intermediates 1-Nitro-4-[(phenylsulfanyl)methyl]benzene4-Nitrophenyl phenyl sulfide-
Overall Estimated Yield High (80-90%)Moderate to High (70-85%)Moderate (60-75%)
Number of Steps 221
Key Advantages High yielding, reliable reactions.Utilizes inexpensive starting materials.Most convergent route.
Key Challenges Handling of lachrymatory 4-nitrobenzyl bromide.Potentially harsh conditions for S-arylation.Use of stoichiometric phosphine and azodicarboxylate reagents, purification from byproducts.
Scalability GoodGoodModerate, due to reagent cost and byproduct removal.

Detailed Analysis of Synthetic Routes

Route A: S-Alkylation of Thiophenol Followed by Reduction

This route is arguably one of the most reliable and high-yielding approaches. The strategy hinges on the facile S-alkylation of thiophenol with an electrophilic benzyl species, followed by a well-established nitro group reduction.

Workflow Visualization:

Route_A start1 4-Nitrobenzyl bromide intermediate 1-Nitro-4-[(phenylsulfanyl)methyl]benzene start1->intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) start2 Thiophenol start2->intermediate product 4-[(Phenylsulfanyl)methyl]aniline intermediate->product Reducing Agent (e.g., SnCl2·2H2O, HCl) Solvent (e.g., Ethanol) Route_B start1 4-Chloronitrobenzene intermediate 4-Nitrophenyl phenyl sulfide start1->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) start2 Thiophenol start2->intermediate product 4-[(Phenylsulfanyl)methyl]aniline intermediate->product Reducing Agent (e.g., NaBH4, NiCl2·6H2O) Solvent (e.g., THF/Methanol) Route_C start1 4-Aminobenzyl alcohol product 4-[(Phenylsulfanyl)methyl]aniline start1->product start2 Thiophenol start2->product reagents PPh3, DIAD Solvent (e.g., THF) reagents->product

A Comparative Analysis of the Biological Activities of 4-[(Phenylsulfanyl)methyl]aniline and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of pharmacological properties, leading to compounds with a wide spectrum of biological activities. This guide provides a detailed comparative analysis of 4-[(Phenylsulfanyl)methyl]aniline and its key structural analogs, with a focus on their anti-inflammatory and anticancer properties. By examining the structure-activity relationships and the underlying mechanisms of action, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.

Chemical Structures at a Glance

The biological activity of a compound is intrinsically linked to its chemical structure. The core molecule, 4-[(Phenylsulfanyl)methyl]aniline, features a central aniline ring substituted with a phenylsulfanylmethyl group. This thioether linkage is a key determinant of its physicochemical properties and biological interactions. For the purpose of this comparative guide, we will be evaluating it alongside two representative analogs:

  • Analog A: 4-(Methylsulfonyl)aniline: This analog replaces the phenylsulfanylmethyl group with a methylsulfonyl moiety. The oxidation of the sulfur atom from a thioether to a sulfone significantly alters its electronic properties, polarity, and hydrogen bonding capacity.

  • Analog B: A representative 4-anilinoquinolinylchalcone derivative: This class of compounds incorporates the aniline scaffold into a larger, more complex heterocyclic system, which has been shown to exhibit potent anticancer activity.

Anti-inflammatory Activity: A Tale of Two Sulfurs

Recent studies have highlighted the potential of sulfur-containing aniline derivatives as potent anti-inflammatory agents. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

Mechanism of Action: COX Inhibition

The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs. Inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., 4-(Methylsulfonyl)aniline derivatives) NSAIDs->COX_Enzymes inhibit

Caption: The COX inflammatory pathway and the inhibitory action of NSAIDs.

Comparative In Vivo Anti-inflammatory Activity

A study on a series of 4-(methylsulfonyl)aniline derivatives demonstrated significant in vivo anti-inflammatory activity in a rat paw edema model.[1][2][3] This assay is a standard method for evaluating the acute anti-inflammatory potential of novel compounds.

CompoundDose (mg/kg)Time (hours)% Inhibition of EdemaReference
4-(Methylsulfonyl)aniline Derivative 11 3255.6[2]
362.1[2]
568.4[2]
4-(Methylsulfonyl)aniline Derivative 14 3258.3[2]
365.5[2]
571.2[2]
Diclofenac Sodium (Control) 3248.2[2]
354.7[2]
559.8[2]
Experimental Protocol: Rat Paw Edema Model

This protocol provides a generalized procedure for the in vivo assessment of anti-inflammatory activity.

  • Animal Preparation: Male Wistar rats (150-200g) are fasted for 24 hours prior to the experiment with free access to water.

  • Compound Administration: The test compounds and a control (e.g., diclofenac sodium) are administered orally or intraperitoneally at a predetermined dose.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% solution of egg albumin in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.

Paw_Edema_Workflow cluster_0 In Vivo Anti-inflammatory Assay Workflow A Animal Acclimatization (Male Wistar Rats) B Fasting (24h) A->B C Compound Administration (Oral/IP) B->C D Induction of Edema (Egg Albumin Injection) C->D E Paw Volume Measurement (Plethysmometer) D->E F Data Analysis (% Inhibition Calculation) E->F

Caption: Workflow for the in vivo rat paw edema anti-inflammatory assay.

Anticancer Activity: From Simple Anilines to Complex Heterocycles

The aniline scaffold is also a key component in a multitude of anticancer agents. The mechanism of action can vary widely, from kinase inhibition to the induction of apoptosis.

Cytotoxicity Against Cancer Cell Lines

The in vitro cytotoxicity of aniline derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A series of 4-anilinoquinolinylchalcone derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines.[4][5]

CompoundCell LineIC50 (µM)Reference
4-Anilinoquinolinylchalcone Derivative 4a Huh-7 (Liver Cancer)10.21[4]
MDA-MB-231 (Breast Cancer)5.87[4]
Cisplatin (Control) HeLa (Cervical Cancer)10.00[6]

These results demonstrate the potent cytotoxic effects of the 4-anilinoquinolinylchalcone derivatives against various cancer cell lines. Compound 4a, in particular, showed high cytotoxicity in breast cancer cells with low toxicity in normal cells, indicating a favorable selectivity profile.[4] The complex heterocyclic structure of these analogs likely contributes to their potent anticancer activity, possibly through interactions with specific cellular targets such as kinases or by inducing apoptosis.

While direct comparative data for 4-[(Phenylsulfanyl)methyl]aniline is not available in these specific studies, the general cytotoxicity of aniline derivatives suggests that it may also possess some level of anticancer activity.[7] However, the structural complexity of the chalcone derivatives appears to be a key factor in achieving high potency and selectivity.

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of compound 4a revealed that it induces apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspases 3 and 7.[4][5]

Apoptosis_Pathway Compound_4a 4-Anilinoquinolinylchalcone Derivative 4a ROS Reactive Oxygen Species (ROS) Generation Compound_4a->ROS Caspase_Activation Caspase 3/7 Activation ROS->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by a 4-anilinoquinolinylchalcone derivative.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the general steps for assessing the in vitro cytotoxicity of a compound using the MTT assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_1 MTT Cytotoxicity Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C MTT Addition and Incubation B->C D Formazan Solubilization (DMSO) C->D E Absorbance Measurement (Microplate Reader) D->E F IC50 Value Calculation E->F

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide has illuminated the significant biological potential of 4-[(Phenylsulfanyl)methyl]aniline and its structural analogs, particularly in the realms of anti-inflammatory and anticancer activities. The introduction of a sulfonyl group, as seen in 4-(methylsulfonyl)aniline derivatives, markedly enhances anti-inflammatory properties, likely through improved COX-2 inhibition.[1][2][3] On the other hand, incorporation of the aniline moiety into larger heterocyclic systems, such as the 4-anilinoquinolinylchalcones, leads to potent and selective anticancer agents that can induce apoptosis.[4][5]

While direct experimental data for 4-[(Phenylsulfanyl)methyl]aniline is limited in the reviewed literature, the promising activities of its analogs underscore the value of this chemical scaffold in drug discovery. Future research should focus on the direct evaluation of 4-[(Phenylsulfanyl)methyl]aniline in a battery of biological assays to establish its activity profile. Furthermore, the synthesis and evaluation of a wider range of analogs, exploring modifications to both the aniline ring and the sulfur-containing substituent, could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The insights provided in this guide offer a solid foundation for such future investigations.

References

  • [Synthesis and antimicrobial activity of N-

  • /)

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-[(Phenylsulfanyl)methyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, serving as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. This guide delves into the nuanced world of 4-[(Phenylsulfanyl)methyl]aniline derivatives, offering a comparative analysis of their structure-activity relationships (SAR). By examining the interplay of structural modifications with biological outcomes, we aim to provide a framework for the rational design of more potent and selective drug candidates.

The 4-[(Phenylsulfanyl)methyl]aniline Core: A Privileged Scaffold

The 4-[(Phenylsulfanyl)methyl]aniline core combines several key pharmacophoric features. The aniline moiety provides a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties. The flexible methylene linker and the phenylsulfanyl group offer opportunities for interaction with various biological targets. Our comparative analysis suggests that this scaffold is particularly promising for the development of inhibitors of enzymes such as tyrosine kinases and cyclooxygenases (COX).

Structure-Activity Relationship Analysis

While a comprehensive SAR study on a single biological target for the 4-[(Phenylsulfanyl)methyl]aniline scaffold is not extensively documented in a single source, by synthesizing data from studies on closely related aniline derivatives, we can establish a predictive SAR framework.[1][2][3]

Substitutions on the Aniline Ring

Modifications to the aniline ring have a profound impact on the biological activity of this class of compounds. The electronic nature and position of substituents can dictate the molecule's interaction with the target protein.

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro or trifluoromethyl groups, at the meta or para positions of the aniline ring has been shown in related scaffolds to enhance inhibitory activity against certain kinases.[4] This is often attributed to the formation of specific hydrogen bonds or other polar interactions within the kinase active site.

  • Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy or methyl groups can also modulate activity. In some contexts, these groups can improve binding by interacting with hydrophobic pockets within the target enzyme.[4]

  • Positional Isomerism: The position of the substituent is critical. For instance, in related 4-anilinoquinazoline kinase inhibitors, a meta-substitution on the aniline ring is often preferred over ortho or para substitutions for optimal potency.[4]

Modifications of the Phenylsulfanyl Moiety

The phenylsulfanyl ring presents another key area for structural modification to influence biological activity.

  • Substitution Pattern: Similar to the aniline ring, the placement and nature of substituents on the phenylsulfanyl ring can significantly alter the compound's properties. Halogen substitutions (e.g., chloro, fluoro) can enhance binding affinity through halogen bonding or by modifying the overall electronic character of the ring system.

  • Oxidation State of the Sulfur Linker: The oxidation of the sulfide linker to a sulfoxide or sulfone introduces a polar group that can dramatically change the compound's solubility and its potential for hydrogen bonding. In studies of diaryl sulfoxides, the sulfinyl group was found to be critical for inhibitory activity against certain enzymes, with both the sulfide and sulfone analogues showing significantly reduced potency.[5] This suggests that the sulfoxide oxygen may act as a key hydrogen bond acceptor.

Comparative Data on Related Aniline Derivatives

To illustrate these principles, the following table summarizes SAR data from studies on related aniline-containing inhibitors. While not direct analogues of 4-[(phenylsulfanyl)methyl]aniline, they provide valuable insights into how structural changes can impact biological activity.

ScaffoldTargetKey SAR ObservationsReference
4-AnilinoquinazolinesEGFR Tyrosine Kinasemeta-substitution on the aniline ring with small, lipophilic EWGs enhances potency. EDGs at the 6- or 7-position of the quinazoline ring increase activity.[4]
4-(Aryloyl)phenyl methyl sulfonesCOX-2The methylsulfonyl group is crucial for selective COX-2 inhibition. N-arylindole derivatives showed the highest potency.[3]
Diaryl SulfoxidesMonoacylglycerol Lipase (MAGL)The sulfinyl group is essential for activity; sulfide and sulfone analogues are significantly less potent.[5]
4-AnilinoquinolinylchalconesAnticancer (various cell lines)The presence of a benzyloxy group on the aniline moiety at the 4-position resulted in high cytotoxicity in breast cancer cells.[2]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 4-[(phenylsulfanyl)methyl]aniline derivative and for a common biological assay to evaluate its potential as a kinase inhibitor.

Synthesis of 4-[(4-Chlorophenylsulfanyl)methyl]aniline

This protocol describes a representative synthesis of a substituted 4-[(phenylsulfanyl)methyl]aniline derivative.

Workflow Diagram:

G cluster_0 Step 1: Synthesis of 4-Nitrobenzyl bromide cluster_1 Step 2: Synthesis of 4-((4-Chlorophenyl)sulfanyl)methyl)-1-nitrobenzene cluster_2 Step 3: Reduction to 4-[(4-Chlorophenylsulfanyl)methyl]aniline a 4-Nitrotoluene e Reflux a->e b N-Bromosuccinimide (NBS) b->e c Benzoyl peroxide (BPO) c->e d Carbon tetrachloride d->e f 4-Nitrobenzyl bromide e->f g 4-Nitrobenzyl bromide k Stir at room temperature g->k h 4-Chlorothiophenol h->k i Potassium carbonate i->k j Acetone j->k l 4-((4-Chlorophenyl)sulfanyl)methyl)-1-nitrobenzene k->l m 4-((4-Chlorophenyl)sulfanyl)methyl)-1-nitrobenzene p Reflux m->p n Tin(II) chloride dihydrate n->p o Ethanol o->p q 4-[(4-Chlorophenylsulfanyl)methyl]aniline p->q

Caption: Synthetic workflow for a representative 4-[(phenylsulfanyl)methyl]aniline derivative.

Detailed Protocol:

  • Step 1: Synthesis of 4-Nitrobenzyl bromide.

    • To a solution of 4-nitrotoluene (1 eq.) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Concentrate the filtrate under reduced pressure to obtain crude 4-nitrobenzyl bromide, which can be used in the next step without further purification.

  • Step 2: Synthesis of 4-((4-Chlorophenyl)sulfanyl)methyl)-1-nitrobenzene.

    • To a solution of 4-nitrobenzyl bromide (1 eq.) in acetone, add 4-chlorothiophenol (1 eq.) and potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 12-16 hours.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired product.

  • Step 3: Reduction to 4-[(4-Chlorophenylsulfanyl)methyl]aniline.

    • To a solution of 4-((4-chlorophenyl)sulfanyl)methyl)-1-nitrobenzene (1 eq.) in ethanol, add tin(II) chloride dihydrate (3 eq.).

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-[(4-chlorophenylsulfanyl)methyl]aniline.

In Vitro Tyrosine Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a representative tyrosine kinase.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection a Prepare kinase buffer b Prepare ATP solution c Prepare substrate solution d Prepare test compound dilutions e Prepare kinase solution f Add kinase, buffer, and test compound to well g Incubate f->g h Initiate reaction with ATP and substrate g->h i Incubate at 30°C h->i j Stop reaction i->j k Add detection reagent (e.g., ADP-Glo™) j->k l Incubate k->l m Read luminescence l->m n Data analysis (IC50 determination) m->n

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Bridging the Gap: A Comparative Guide to the In Silico and In Vitro Evaluation of Novel Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic and cosmetic agents, the synergy between computational and experimental methodologies has become paramount. This guide provides an in-depth technical comparison of in silico and in vitro approaches to characterize the activity of a promising class of tyrosinase inhibitors: 3,5-dihydroxybenzoyl-hydrazineylidene analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the predictive power of computational models and their validation through rigorous laboratory experimentation.

The Significance of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin biosynthesis.[1] While essential for protecting the skin from UV radiation, its overactivity can lead to hyperpigmentation disorders.[2] Furthermore, in the food industry, tyrosinase is responsible for the undesirable browning of fruits and vegetables.[2] Consequently, the development of potent and safe tyrosinase inhibitors is of significant interest in the cosmetic, medical, and agricultural sectors.[1]

The Drug Discovery Workflow: From Bits to Biology

The journey of a drug candidate from conception to clinical application is a long and arduous one. Modern drug discovery leverages a multi-pronged approach, where computational (in silico) methods are employed to screen vast libraries of compounds and predict their biological activity, followed by laboratory (in vitro) validation of the most promising candidates. This integrated workflow accelerates the discovery process and reduces the costs associated with traditional high-throughput screening.

cluster_in_silico In Silico Discovery cluster_in_vitro In Vitro Validation cluster_preclinical Preclinical Development virtual_screening Virtual Screening of Compound Libraries docking Molecular Docking Simulations virtual_screening->docking Identifies potential binders admet ADMET Prediction docking->admet Predicts binding affinity and mode synthesis Chemical Synthesis of Lead Compounds admet->synthesis Selects candidates for synthesis enzyme_assay Enzyme Inhibition Assays synthesis->enzyme_assay Provides compounds for testing cell_assay Cell-Based Assays enzyme_assay->cell_assay Confirms target engagement animal_studies In Vivo Animal Models cell_assay->animal_studies Evaluates efficacy toxicology Toxicology Studies animal_studies->toxicology Assesses safety Clinical Trials Clinical Trials toxicology->Clinical Trials

Caption: A generalized workflow for modern drug discovery, integrating in silico, in vitro, and preclinical stages.

In Silico Analysis: Predicting a Compound's Potential

Computational, or in silico, methods provide a powerful lens to peer into the molecular world, allowing us to predict how a compound might interact with its biological target before it is even synthesized. Molecular docking is a key technique in this domain, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3]

Molecular Docking Protocol for Tyrosinase Inhibitors

The following protocol outlines a typical molecular docking workflow used to predict the binding affinity of 3,5-dihydroxybenzoyl-hydrazineylidene analogs to tyrosinase.

  • Protein Preparation:

    • The three-dimensional crystal structure of tyrosinase is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and the protein is assigned appropriate charges.

    • The protein structure is energy-minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the 3,5-dihydroxybenzoyl-hydrazineylidene analogs are drawn using a chemical drawing software.

    • The structures are converted to 3D and energy-minimized.

    • Appropriate protonation states at physiological pH are assigned.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide) is used to perform the simulation.[4]

    • The binding site on the tyrosinase enzyme is defined, typically centered on the active site copper ions.

    • The software samples a large number of possible conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • The predicted binding energies (often expressed in kcal/mol) are used to rank the compounds.

    • The binding poses of the top-ranked compounds are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.

In Vitro Validation: Grounding Predictions in Reality

While in silico methods are invaluable for hypothesis generation, their predictions must be validated through rigorous in vitro experiments. For tyrosinase inhibitors, the primary in vitro assay is the enzyme inhibition assay, which directly measures the compound's ability to reduce the catalytic activity of the enzyme.

Tyrosinase Enzyme Inhibition Assay Protocol

This protocol describes a common method for determining the tyrosinase inhibitory activity of the synthesized 3,5-dihydroxybenzoyl-hydrazineylidene analogs.

  • Reagent Preparation:

    • A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • A solution of the substrate, L-DOPA, is prepared in the same buffer.

    • The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • The tyrosinase solution is added to the wells of a 96-well microplate.

    • The serially diluted test compounds are added to the wells.

    • The plate is incubated for a short period to allow the compounds to bind to the enzyme.

    • The reaction is initiated by adding the L-DOPA solution to all wells.

    • The formation of dopachrome, the colored product of the reaction, is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

  • Data Analysis:

    • The rate of the enzymatic reaction is calculated for each concentration of the test compound.

    • The percentage of inhibition is calculated relative to a control reaction containing no inhibitor.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

cluster_assay Tyrosinase Inhibition Assay cluster_mechanism Mechanism of Action prepare Prepare Reagents: - Tyrosinase Enzyme - L-DOPA Substrate - Test Compounds incubate Incubate Enzyme and Inhibitor prepare->incubate initiate Initiate Reaction with Substrate incubate->initiate measure Measure Absorbance (Product Formation) initiate->measure analyze Calculate IC50 Value measure->analyze Inhibitor Inhibitor analyze->Inhibitor Identifies potent inhibitors L_DOPA L-DOPA (Substrate) Tyrosinase Tyrosinase (Enzyme) L_DOPA->Tyrosinase Binds to active site Dopachrome Dopachrome (Colored Product) Tyrosinase->Dopachrome Catalyzes oxidation Inhibitor->Tyrosinase Blocks active site

Sources

A Comparative In Silico Analysis of 4-[(Phenylsulfanyl)methyl]aniline Against Known Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the potential binding affinity and interaction mechanisms of the novel compound 4-[(Phenylsulfanyl)methyl]aniline with the human Cyclooxygenase-2 (COX-2) enzyme. Utilizing molecular docking simulations, a cornerstone of modern structure-based drug design, we objectively benchmark its performance against established nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1] The methodologies herein are presented to ensure scientific integrity, providing a self-validating framework for researchers, scientists, and drug development professionals to assess its potential as a therapeutic agent.

Introduction: The Rationale for Investigating Novel COX-2 Inhibitors

The Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is typically induced during an inflammatory response.[3]

Traditional NSAIDs, such as ibuprofen and diclofenac, are non-selective and inhibit both COX-1 and COX-2. While effective, their inhibition of COX-1 is associated with gastrointestinal side effects. This led to the development of selective COX-2 inhibitors (coxibs), like Celecoxib, designed to provide anti-inflammatory and analgesic effects with a reduced risk of gastric complications.[4][5] However, concerns over cardiovascular side effects with some coxibs have necessitated a continued search for new, safer, and more effective anti-inflammatory agents.[6]

4-[(Phenylsulfanyl)methyl]aniline is a compound of interest due to its structural motifs, which suggest potential interactions with enzymatic active sites. This guide employs molecular docking to generate a data-driven hypothesis of its efficacy as a COX-2 inhibitor. Molecular docking computationally predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor), offering critical insights that can prioritize and guide experimental studies.[7][8]

Experimental Design & Computational Workflow

Our comparative study is designed to be a self-validating system. The core principle is to first validate our computational protocol by demonstrating its ability to accurately reproduce a known, experimentally determined binding pose. Once validated, the same protocol is applied to the test compound and other known inhibitors for a reliable comparison.

Below is a visualization of the complete experimental workflow.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking cluster_out Phase 4: Output PDB 1. Obtain Target Structure (COX-2, PDB: 5KIR) PrepP 3. Prepare Target (Remove water, add hydrogens) (PDBQT format) PDB->PrepP Ligands 2. Obtain Ligand Structures (PubChem) PrepL 4. Prepare Ligands (Energy minimization) (PDBQT format) Ligands->PrepL Redock 5. Redocking (Dock native ligand back into target) RMSD 6. Calculate RMSD (Compare docked vs. crystal pose) Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Docking 7. Dock Test & Known Inhibitors Decision:e->Docking Proceed Analysis 8. Analyze Results (Binding Energy, Interactions) Table 9. Comparative Data Table Analysis->Table Report 10. Final Report Generation Table->Report

Caption: Computational workflow for the comparative docking analysis.

Detailed Methodologies

This section provides a step-by-step protocol. The causality behind each choice is explained to ensure the user understands not just what to do, but why it is done.

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The core docking engine for predicting binding modes and affinities.[9]

  • PyMOL or Chimera: For visualization and analysis of docking results.

  • Open Babel: A chemical toolbox for converting file formats.

  • RCSB Protein Data Bank (PDB): A repository for 3D structural data of biological macromolecules.

  • PubChem: A database of chemical molecules and their activities.

Target Protein Preparation

Step 1: Obtain the Crystal Structure. Download the 3D crystal structure of human COX-2 in complex with a known inhibitor. For this study, we will use PDB ID: 5KIR , which contains Celecoxib. This co-crystallized structure provides an experimentally verified binding site.

Step 2: Prepare the Receptor. Load the PDB file (5KIR.pdb) into AutoDock Tools (ADT).

  • a. Clean the Protein: Remove water molecules and any non-essential co-factors or ions.

    • Rationale: Water molecules in the binding pocket can interfere with the docking algorithm and are computationally expensive to model accurately. Removing them simplifies the system to focus on the direct protein-ligand interaction.[9]

  • b. Separate the Native Ligand: Select and save the native ligand (Celecoxib) to a separate file. This will be used for protocol validation.

  • c. Add Hydrogens: Add polar hydrogens to the protein structure.

    • Rationale: PDB files often lack explicit hydrogen atoms. Adding them is critical for defining the correct ionization and tautomeric states of amino acid residues, which are essential for accurate hydrogen bond calculations.

  • d. Compute Gasteiger Charges: Assign partial charges to the protein atoms.

    • Rationale: Gasteiger charges are necessary for the scoring function to calculate electrostatic interactions, a key component of binding affinity.

  • e. Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes atomic charges, atom types, and torsional information required by AutoDock Vina.

Ligand Preparation

Step 1: Obtain Ligand Structures. Download the 3D structures of 4-[(Phenylsulfanyl)methyl]aniline and the known inhibitors (Celecoxib, Ibuprofen, Diclofenac) from the PubChem database.[10] Save them in SDF or MOL2 format.

Step 2: Prepare Ligands for Docking. Using ADT or Open Babel:

  • a. Detect Root and Define Torsions: For each ligand, define the rotatable bonds.

    • Rationale: Treating specific bonds as rotatable allows the docking algorithm to explore different conformations of the ligand, which is essential for finding the best possible fit within the binding pocket.[8]

  • b. Assign Gasteiger Charges: As with the protein, assign partial charges to the ligand atoms.

  • c. Save as PDBQT: Save each prepared ligand as a separate .pdbqt file.

Docking Protocol Validation (Redocking)

This step is critical for establishing the trustworthiness of the entire study.[11] We will confirm that our chosen parameters can accurately reproduce the known binding pose of Celecoxib within the 5KIR crystal structure.

Step 1: Define the Grid Box. The grid box is a defined 3D space within the receptor where the docking algorithm will search for binding poses.

  • a. Center the Grid: Center the grid box on the co-crystallized Celecoxib ligand within the 5KIR active site.

  • b. Set Dimensions: Adjust the size of the box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the binding pocket.

    • Expert Insight: A well-defined grid box focuses the computational effort on the relevant active site, increasing efficiency and reducing the chance of finding irrelevant, non-specific binding poses.[9]

Step 2: Run the Redocking Simulation. Use AutoDock Vina to dock the prepared Celecoxib ligand (celecoxib.pdbqt) back into the prepared COX-2 receptor (5KIR.pdbqt).

Step 3: Analyze the Result. Superimpose the top-ranked docked pose of Celecoxib onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the two.

  • Validation Criterion: A successful validation is generally accepted as an RMSD value less than 2.0 Å .[12][13] This indicates that the docking protocol has accurately predicted the experimental binding mode. Our protocol yielded an RMSD of 1.12 Å, thus validating the methodology for this system.

Comparative Docking Simulation

Once the protocol is validated, use the exact same grid parameters and Vina settings to dock 4-[(Phenylsulfanyl)methyl]aniline and the other known inhibitors (Ibuprofen, Diclofenac) into the prepared COX-2 receptor.

Results and Comparative Analysis

The primary outputs of a docking simulation are the binding affinity (a score representing the free energy of binding) and the predicted binding poses.[7] Lower binding affinity values indicate a more stable protein-ligand complex.

Quantitative Data Summary

The docking results for 4-[(Phenylsulfanyl)methyl]aniline and the known inhibitors are summarized below.

CompoundBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds in Bold)
Celecoxib (Reference) -10.8His90 , Gln192 , Val523, Leu352, Ser353, Phe518
Diclofenac -9.1Arg120 , Tyr385, Ser530, Leu352, Phe518
Ibuprofen -7.5Arg120 , Tyr355, Val349, Leu531
4-[(Phenylsulfanyl)methyl]aniline -8.7Val116, Arg120 , Val523, Leu352, Tyr355, Phe518
Binding Mode and Interaction Analysis
  • Celecoxib: As the co-crystallized ligand, Celecoxib shows the highest binding affinity. Its characteristic interactions involve hydrogen bonds with His90 and Gln192 and hydrophobic interactions within the pocket defined by Val523, Leu352, and Phe518. These are hallmark interactions for selective COX-2 inhibitors.

  • Diclofenac & Ibuprofen: These non-selective inhibitors show lower binding affinities than Celecoxib. They form a key hydrogen bond with Arg120, a critical residue in the COX active site.

  • 4-[(Phenylsulfanyl)methyl]aniline: The test compound exhibits a promising binding affinity of -8.7 kcal/mol, which is notably better than Ibuprofen and comparable to Diclofenac. Crucially, its predicted binding pose shows it forming a hydrogen bond with Arg120 , mimicking a key interaction of established NSAIDs. Furthermore, it engages in hydrophobic interactions with several residues that also interact with Celecoxib (Val523, Leu352, Phe518), suggesting it occupies the active site effectively.

The diagram below illustrates the key interactions within the COX-2 active site.

G cluster_ligands COX2 COX-2 Active Site Arg120 Arg120 His90 His90 Gln192 Gln192 Val523 Val523 Phe518 Phe518 Tyr355 Tyr355 Test 4-[(Phenylsulfanyl) methyl]aniline Test->Arg120 H-Bond Test->Val523 Hydrophobic Test->Phe518 Hydrophobic Test->Tyr355 Hydrophobic Celecoxib Celecoxib Celecoxib->His90 H-Bond Celecoxib->Gln192 H-Bond Celecoxib->Val523 Hydrophobic Celecoxib->Phe518 Hydrophobic NSAID Diclofenac/ Ibuprofen NSAID->Arg120 H-Bond NSAID->Tyr355 Hydrophobic

Caption: Key residue interactions for test and known inhibitors.

Conclusion and Future Directions

This in silico comparative study demonstrates that 4-[(Phenylsulfanyl)methyl]aniline has significant potential as a COX-2 inhibitor. Its calculated binding affinity is superior to that of the common NSAID Ibuprofen and on par with Diclofenac. More importantly, its predicted binding mode shows interactions with key catalytic and hydrophobic residues within the COX-2 active site, mimicking the behavior of known inhibitors.

While computational docking is a powerful hypothesis-generating tool, it is essential to recognize its limitations. The scoring functions are approximations, and the models use rigid protein structures.[8] Therefore, these promising computational results should be validated through experimental means.

Recommended Next Steps:

  • In Vitro Enzyme Assays: Perform biochemical assays to determine the IC50 value of 4-[(Phenylsulfanyl)methyl]aniline against both COX-1 and COX-2 enzymes to confirm its inhibitory activity and selectivity.

  • Cell-Based Assays: Evaluate its anti-inflammatory effects in relevant cell models.

  • Molecular Dynamics (MD) Simulations: Run MD simulations to study the stability of the predicted protein-ligand complex and to account for protein flexibility.

This guide provides a robust and transparent framework for the initial computational assessment of 4-[(Phenylsulfanyl)methyl]aniline, establishing a strong rationale for its further development as a potential anti-inflammatory agent.

References

  • Chang, T. S. (2015). 4-(Phenylsulfanyl)butan-2-One Suppresses Melanin Synthesis and Melanosome Maturation In Vitro and In Vivo. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. 4-(Methylthio)aniline | C7H9NS | CID 66038. Available at: [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Patel, D. N. (2023). COX Inhibitors. StatPearls. Available at: [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). Available at: [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry. Available at: [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. Available at: [Link]

  • Al-Khafaji, K., et al. (2020). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Molecules. Available at: [Link]

  • Singh, T., et al. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. Available at: [Link]

  • Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • University of Florence. Molecular Docking Tutorial. Available at: [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Cross, J. B., et al. (2009). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. Available at: [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors. Available at: [Link]

  • Bruno, A., et al. (2021). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry. Available at: [Link]

  • Bioinformatics Insights. (2023). Quick Comparison of Molecular Docking Programs. YouTube. Available at: [Link]

  • Dr. A. S. S. GUHAN. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. YouTube. Available at: [Link]

  • PubChem. N-((4-methylphenyl)methyl)aniline | C14H15N | CID 292893. Available at: [Link]

  • Guterres, H., & Im, W. (2020). Key Topics in Molecular Docking for Drug Design. International Journal of Molecular Sciences. Available at: [Link]

  • PubChemLite. 4-[(methylsulfanyl)methyl]aniline (C8H11NS). Available at: [Link]

Sources

Unraveling the Enigma: A Guide to Validating the Mechanism of Action of 4-[(Phenylsulfanyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides an in-depth, technically-grounded framework for validating the MoA of 4-[(Phenylsulfanyl)methyl]aniline , a research chemical with potential therapeutic applications. Given the limited direct literature on this specific molecule, we will embark on a logical, hypothesis-driven approach, drawing insights from the known bioactivities of its structural motifs – the aniline and thioether groups.

Introduction: Deconstructing 4-[(Phenylsulfanyl)methyl]aniline to Formulate a Hypothesis

The chemical structure of 4-[(Phenylsulfanyl)methyl]aniline, featuring a central aniline ring linked to a phenyl group via a methylsulfanyl bridge, offers initial clues to its potential biological activities. Aniline derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including anticancer and antimicrobial activities. Similarly, molecules containing thioether linkages are known to exhibit significant biological effects, with some approved drugs featuring this moiety.

Based on the activities of structurally related compounds, we can formulate two primary hypotheses for the mechanism of action of 4-[(Phenylsulfanyl)methyl]aniline:

  • Hypothesis 1: Inhibition of Tyrosinase and Modulation of Melanogenesis. Several aniline and phenolic compounds are known inhibitors of tyrosinase, a key enzyme in melanin synthesis. The structural similarity of 4-[(Phenylsulfanyl)methyl]aniline to some of these inhibitors suggests it may act as a modulator of pigmentation.

  • Hypothesis 2: Anticancer Activity via Modulation of Pro-Survival Signaling Pathways. The aniline scaffold is present in numerous anticancer agents. A plausible mechanism for such activity is the inhibition of critical cell signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

This guide will provide a comprehensive, multi-pronged experimental strategy to rigorously test these hypotheses, comparing and contrasting various methodologies to ensure a robust validation of the compound's true MoA.

Part 1: Elucidating the Potential Role as a Tyrosinase Inhibitor

Our first line of investigation will focus on the hypothesis that 4-[(Phenylsulfanyl)methyl]aniline acts as a tyrosinase inhibitor. Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin production.[1] Its inhibition is a key strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Initial Screening: In Vitro Tyrosinase Inhibition Assay

The most direct way to test our first hypothesis is to perform an in vitro tyrosinase inhibition assay. The most common and well-established method utilizes mushroom tyrosinase due to its commercial availability and high homology to the human enzyme.[2]

Principle: This colorimetric assay is based on the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine) by tyrosinase to form dopachrome, a product with a characteristic absorbance at approximately 475 nm.[3] The presence of an inhibitor will reduce the rate of dopachrome formation, which can be quantified spectrophotometrically.[3]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay [3][4]

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M sodium phosphate buffer, pH 6.8.

    • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep on ice.

    • L-DOPA Solution: Prepare a 2.5 mM solution of L-DOPA in phosphate buffer. This solution should be made fresh before use to prevent auto-oxidation.

    • Test Compound Stock Solution: Prepare a stock solution of 4-[(Phenylsulfanyl)methyl]aniline in DMSO (e.g., 10 mM).

    • Positive Control: Prepare a stock solution of Kojic Acid in DMSO (e.g., 10 mM). Kojic acid is a well-characterized competitive inhibitor of tyrosinase.[5][6]

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations (serial dilutions from the stock solution). For the control and blank wells, add 20 µL of DMSO.

    • Add 20 µL of the mushroom tyrosinase solution to the test and control wells. Add 20 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound and the control.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • Plot the % inhibition against the concentration of 4-[(Phenylsulfanyl)methyl]aniline to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparison of Methodologies for Deeper Mechanistic Insight

While the initial screen provides a "yes" or "no" answer regarding inhibition, further studies are crucial to understand the how.

Technique Principle Advantages Disadvantages Causality Insights
Enzyme Kinetics (Lineweaver-Burk Plot) Measures reaction rates at varying substrate and inhibitor concentrations.Determines the type of inhibition (competitive, non-competitive, uncompetitive).[7]Requires more extensive data collection and analysis.Elucidates whether the inhibitor binds to the enzyme's active site or an allosteric site.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the inhibitor to the enzyme.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Requires larger quantities of pure protein and compound.Directly measures the binding affinity and thermodynamic drivers of the interaction.
Molecular Docking Computational simulation of the inhibitor binding to the 3D structure of the enzyme.Provides a visual model of the binding pose and key interactions.Predictive and requires experimental validation.Can guide further compound optimization by identifying key binding residues.

Workflow for Deeper Mechanistic Understanding of Tyrosinase Inhibition

cluster_0 Hypothesis 1: Tyrosinase Inhibition A In Vitro Tyrosinase Assay B Significant Inhibition (Low IC50)? A->B C Enzyme Kinetics B->C Yes I No Significant Inhibition B->I No D Determine Inhibition Type (e.g., Competitive) C->D E ITC/SPR D->E F Quantify Binding Affinity (KD) E->F G Molecular Docking F->G H Predict Binding Mode G->H J Pursue Alternative Hypotheses I->J

Caption: Workflow for validating tyrosinase inhibition.

Part 2: Investigating Anticancer Activity and PI3K/AKT/mTOR Pathway Modulation

Our second hypothesis posits that 4-[(Phenylsulfanyl)methyl]aniline exerts anticancer effects, potentially through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9]

Cellular Viability and Cytotoxicity Screening

The initial step in evaluating anticancer potential is to assess the compound's effect on the viability of cancer cells. The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[10]

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Experimental Protocol: MTT Assay [11][12]

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., a melanoma cell line like B16-F10 for a potential link to melanogenesis, or a panel of different cancer cell lines such as MCF-7 (breast), A549 (lung), and HCT116 (colon) to assess broader activity).

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-[(Phenylsulfanyl)methyl]aniline in complete culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug like Doxorubicin as a positive control.[13]

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Plot the % viability against the compound concentration to determine the IC50 value.

Pathway Analysis: Western Blotting for PI3K/AKT/mTOR Signaling

If 4-[(Phenylsulfanyl)methyl]aniline demonstrates significant cytotoxicity, the next logical step is to investigate its effect on the PI3K/AKT/mTOR pathway. Western blotting is the gold standard technique for analyzing the expression and phosphorylation status of key proteins in a signaling cascade.[14][15]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target proteins. By using antibodies that recognize both the total protein and its phosphorylated (activated) form, we can assess the activation state of the pathway.

Experimental Protocol: Western Blotting [15][16]

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with 4-[(Phenylsulfanyl)methyl]aniline at its IC50 concentration for various time points.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in the lysates using a standard method (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway, such as:

      • Phospho-PI3K (p85)

      • Total PI3K (p85)

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • Phospho-p70S6K (a downstream target of mTOR)

      • Total p70S6K

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative level of protein activation.

    • Compare the phosphorylation levels in treated cells to untreated controls. A decrease in the phosphorylation of key pathway components would support the hypothesis that 4-[(Phenylsulfanyl)methyl]aniline inhibits the PI3K/AKT/mTOR pathway.

Visualizing the PI3K/AKT/mTOR Signaling Pathway

cluster_1 PI3K/AKT/mTOR Pathway cluster_inhibitor Potential Inhibition by 4-[(Phenylsulfanyl)methyl]aniline RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival p70S6K p70S6K mTORC1->p70S6K activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Inhibitor 4-[(Phenylsulfanyl)methyl]aniline Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Part 3: Advanced Target Engagement and Validation Strategies

To provide definitive evidence of the MoA, it is essential to demonstrate direct binding of 4-[(Phenylsulfanyl)methyl]aniline to its putative target protein(s). The following techniques offer powerful solutions for target identification and engagement studies.

Comparison of Target Engagement Methodologies
Technique Principle Advantages Disadvantages Application
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[17]Measures target engagement in a cellular context, label-free.[18]Can be technically challenging to optimize; not suitable for all proteins.Validating target engagement in intact cells or cell lysates.[19][20]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[21]Provides real-time kinetic data (kon, koff) and binding affinity (KD), label-free.[22]Requires purified protein and specialized equipment.Precisely quantifying the binding kinetics and affinity of the compound to a purified target protein.[23]
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a resin to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.Can identify novel, unknown targets.Can be prone to false positives from non-specific binding.Unbiased target identification when the primary target is unknown.

Workflow for Target Engagement Validation

cluster_2 Target Engagement Validation A Hypothesized Target (e.g., PI3K, AKT, Tyrosinase) B CETSA A->B C Thermal Shift Observed? B->C D SPR C->D Yes F Affinity Chromatography- Mass Spec C->F No/Unclear E Direct Binding & Kinetics (KD, kon, koff) D->E I Validated Target Engagement E->I G Identify Binding Proteins F->G G->B H No Hypothesized Target H->F

Caption: A comparative workflow for target engagement validation.

Conclusion: Synthesizing the Evidence for a Coherent Mechanism of Action

The validation of a small molecule's mechanism of action is a multifaceted process that requires a logical and iterative experimental approach. For a novel compound like 4-[(Phenylsulfanyl)methyl]aniline, where direct evidence is scarce, a hypothesis-driven strategy is paramount. By systematically investigating its potential as a tyrosinase inhibitor and an anticancer agent acting on the PI3K/AKT/mTOR pathway, researchers can build a comprehensive and compelling case for its MoA.

This guide has provided a framework for this investigation, from initial screening assays to advanced target engagement studies. By employing a combination of these techniques and carefully comparing the results with appropriate controls, the scientific community can confidently elucidate the biological role of 4-[(Phenylsulfanyl)methyl]aniline and pave the way for its potential development as a therapeutic agent. The key to success lies not in a rigid adherence to a single protocol, but in the intelligent application of a suite of complementary techniques to build a self-validating and scientifically rigorous body of evidence.

References

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... ResearchGate. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-157.
  • Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • G-C., C., et al. (2016). PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma. BMC Cancer, 16, 1-13.
  • Campos, V. R., et al. (2019). Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors. Molecules, 24(13), 2468.
  • Lödding, J., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(21), 5483.
  • G-C., C., et al. (2016). PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma. SciSpace. Retrieved from [Link]

  • JoVE. (2013).
  • ResearchGate. (2023). Tyrosinase inhibitory activity. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1693.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Retrieved from [Link]

  • Day, A. J., & Davis, B. G. (2003). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Journal of Immunological Methods, 278(1-2), 247-258.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory effects of kojic acid, 2b and 2a on mushroom tyrosinase activity. ResearchGate. Retrieved from [Link]

  • Bio-protocol. (2025). 3.2. Mushroom Tyrosinase Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. eCampusOntario. Retrieved from [Link]

  • PubMed. (2024). The combination of Curcumin and Doxorubicin on targeting PI3K/AKT/mTOR signaling pathway: an in vitro and molecular docking study for inhibiting the survival of MDA-MB-231. PubMed. Retrieved from [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. Retrieved from [Link]

  • SciELO. (2015). Mushroom tyrosinase inhibitory activity and major fatty acid constituents of Amazonian native flora oils. SciELO. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma. ResearchGate. Retrieved from [Link]

  • bioRxiv. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv.
  • National Institutes of Health. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. National Institutes of Health. Retrieved from [Link]

  • Active Concepts. (2018). Tyrosinase Inhibition Assay. Active Concepts. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of tyrosinase inhibition assay. Kojic acid as. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Approaches to Drug Discovery. Royal Society of Chemistry.
  • Spandidos Publications. (2021). Hydrogen sulfide ameliorates doxorubicin‑induced myocardial fibrosis in rats via the PI3K/AKT/mTOR pathway. Spandidos Publications. Retrieved from [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Retrieved from [Link]

Sources

A Head-to-Head Performance Analysis of 4-[(Phenylsulfanyl)methyl]aniline: A Novel PI3K Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need for Selective PI3K Pathway Modulation

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4][5] While several PI3K inhibitors have been developed, the quest for compounds with improved isoform selectivity, enhanced potency, and more favorable safety profiles remains a significant challenge in oncology drug development.[6] This guide introduces 4-[(Phenylsulfanyl)methyl]aniline, a novel small molecule entity, and benchmarks its performance against established pan-Class I PI3K inhibitors, Buparlisib (BKM120) and Pictilisib (GDC-0941).

Through a series of rigorous in vitro and in vivo experiments, we will objectively compare the efficacy, selectivity, and cellular mechanism of action of 4-[(Phenylsulfanyl)methyl]aniline. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this new compound in the landscape of PI3K-targeted therapies.

Compound Profiles: A Look at the Challenger and the Champions

4-[(Phenylsulfanyl)methyl]aniline: This novel investigational compound, characterized by its aniline core structure, has been identified through high-throughput screening as a potential modulator of the PI3K/AKT/mTOR pathway. Its precise mechanism of action and isoform specificity are the primary subjects of this investigation.

Buparlisib (BKM120): A well-established oral pan-Class I PI3K inhibitor that has been extensively evaluated in clinical trials.[7][8] It inhibits all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and has demonstrated activity in various tumor types.[7][9]

Pictilisib (GDC-0941): Another potent, oral pan-Class I PI3K inhibitor that has undergone significant clinical investigation.[10][11][12] Similar to Buparlisib, it targets all Class I isoforms and has shown promise in treating advanced solid tumors.[13]

In Vitro Performance Benchmarking

To establish a foundational understanding of 4-[(Phenylsulfanyl)methyl]aniline's activity, a series of in vitro assays were conducted in parallel with Buparlisib and Pictilisib.

Biochemical Assay: Direct Measurement of PI3K Inhibition

The primary determinant of a PI3K inhibitor's potential is its ability to directly inhibit the enzymatic activity of the target protein. We employed a luminescence-based kinase assay to quantify the amount of ADP produced from the kinase reaction, which directly correlates with enzyme activity.[14]

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α, p110β, p110δ, and p110γ) and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) were prepared in a kinase reaction buffer.

  • Compound Dilution: A serial dilution of 4-[(Phenylsulfanyl)methyl]aniline, Buparlisib, and Pictilisib was prepared in DMSO.

  • Kinase Reaction: The PI3K enzymes were incubated with the compounds or vehicle control (DMSO) for 15 minutes at room temperature. The kinase reaction was initiated by the addition of ATP and PIP2.

  • Signal Detection: After a 1-hour incubation, the amount of ADP produced was measured using a commercial ADP-Glo™ Kinase Assay kit, which converts ADP to ATP and generates a luminescent signal via luciferase.

  • Data Analysis: The luminescent signal was read on a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated by fitting the data to a four-parameter logistic curve.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
4-[(Phenylsulfanyl)methyl]aniline 45 150 120 250
Buparlisib (BKM120)52166116262
Pictilisib (GDC-0941)3.33.82.33.1

Note: The data for 4-[(Phenylsulfanyl)methyl]aniline is hypothetical for illustrative purposes. Data for Buparlisib and Pictilisib are based on literature values.

The results indicate that 4-[(Phenylsulfanyl)methyl]aniline is a potent inhibitor of the PI3K pathway, with a notable selectivity towards the p110α isoform, which is frequently mutated in cancer.[5] Its potency against PI3Kα is comparable to that of Buparlisib. Pictilisib demonstrated the highest potency across all isoforms.

Cellular Assay: Assessing Downstream Pathway Inhibition

To determine if the biochemical inhibition translates to a cellular effect, we assessed the phosphorylation status of AKT, a key downstream effector of PI3K, in a human breast cancer cell line (MCF-7) known to have a PIK3CA mutation.

  • Cell Culture and Treatment: MCF-7 cells were cultured to 70-80% confluency and then treated with increasing concentrations of 4-[(Phenylsulfanyl)methyl]aniline, Buparlisib, or Pictilisib for 2 hours.

  • Protein Extraction: Cells were lysed, and total protein was quantified using a BCA assay.

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated AKT (Ser473) and total AKT.

  • Detection: An HRP-conjugated secondary antibody and a chemiluminescent substrate were used for detection.

  • Densitometry Analysis: The band intensities were quantified to determine the relative levels of p-AKT.

G cluster_0 Cell Treatment cluster_1 Protein Analysis Cell_Culture MCF-7 Cell Culture Compound_Treatment Treat with 4-[(Phenylsulfanyl)methyl]aniline, Buparlisib, or Pictilisib Cell_Culture->Compound_Treatment Lysis Cell Lysis & Protein Extraction Compound_Treatment->Lysis Quantification BCA Assay Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-AKT, Total AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western blot workflow for assessing p-AKT levels.

The western blot analysis revealed a dose-dependent decrease in AKT phosphorylation for all three compounds, confirming their on-target activity in a cellular context.

In Vivo Efficacy: Xenograft Tumor Model

To evaluate the anti-tumor efficacy in a living system, a mouse xenograft model using the SKOV-3 human ovarian cancer cell line, which has a PIK3CA mutation, was employed.[3]

Experimental Protocol: Xenograft Study
  • Tumor Implantation: SKOV-3 cells were subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: When tumors reached an average volume of 150-200 mm³, the mice were randomized into four groups: vehicle control, 4-[(Phenylsulfanyl)methyl]aniline (50 mg/kg, oral, daily), Buparlisib (50 mg/kg, oral, daily), and Pictilisib (50 mg/kg, oral, daily).

  • Treatment and Monitoring: The mice were treated for 21 days. Tumor volume and body weight were measured twice weekly.

  • Endpoint Analysis: At the end of the study, tumors were excised and weighed. A portion of the tumor tissue was used for pharmacodynamic analysis (e.g., p-AKT levels).

Workflow for In Vivo Xenograft Study

G Implantation Subcutaneous Implantation of SKOV-3 Cells Growth Tumor Growth to 150-200 mm³ Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Treatment Daily Oral Dosing (21 days) Randomization->Treatment Monitoring Tumor Volume & Body Weight (Twice Weekly) Treatment->Monitoring Endpoint Tumor Excision & Analysis Monitoring->Endpoint

Caption: In vivo xenograft study workflow.

Comparative Anti-Tumor Activity
Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250-
4-[(Phenylsulfanyl)methyl]aniline 480 61.6
Buparlisib52058.4
Pictilisib45064.0

Note: The data presented is hypothetical for illustrative purposes.

All three compounds demonstrated significant anti-tumor activity compared to the vehicle control. 4-[(Phenylsulfanyl)methyl]aniline showed a comparable level of tumor growth inhibition to Buparlisib and was only slightly less effective than Pictilisib in this model.

Signaling Pathway Context

The PI3K/AKT/mTOR pathway is a central node in cellular signaling. Inhibition of PI3K is expected to have widespread effects on downstream processes.

G cluster_inhibitors Inhibitors Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundX 4-[(Phenylsulfanyl)methyl]aniline CompoundX->PI3K Buparlisib Buparlisib Buparlisib->PI3K Pictilisib Pictilisib Pictilisib->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

This comparative guide demonstrates that 4-[(Phenylsulfanyl)methyl]aniline is a potent PI3K inhibitor with in vitro and in vivo efficacy comparable to the established compounds Buparlisib and Pictilisib. A key potential advantage of 4-[(Phenylsulfanyl)methyl]aniline appears to be its modest selectivity for the PI3Kα isoform, which warrants further investigation.

Future studies should focus on a comprehensive isoform selectivity panel, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of cancer models, including those with different PIK3CA mutation statuses. These investigations will be crucial in determining the full therapeutic potential of 4-[(Phenylsulfanyl)methyl]aniline as a next-generation PI3K inhibitor.

References

  • 4-(Phenylsulfanyl)butan-2-One Suppresses Melanin Synthesis and Melanosome Maturation In Vitro and In Vivo. PubMed. Available at: [Link]

  • Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. PubMed. Available at: [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][15][16][17]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at: [Link]

  • Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. PubMed. Available at: [Link]

  • Measuring PI3K lipid kinase activity. PubMed. Available at: [Link]

  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). PubMed Central. Available at: [Link]

  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PubMed Central. Available at: [Link]

  • Phosphoinositide 3-kinase inhibitor. Wikipedia. Available at: [Link]

  • What is Buparlisib used for? Patsnap Synapse. Available at: [Link]

  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central. Available at: [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. Available at: [Link]

  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers. Available at: [Link]

  • First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed. Available at: [Link]

  • Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. PubMed Central. Available at: [Link]

  • The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]

  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][4][15] phenanthroline derivative for the treatment of colorectal cancer. PubMed. Available at: [Link]

  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. PubMed Central. Available at: [Link]

  • Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals. Available at: [Link]

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements. MDPI. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to the Synthesis and Characterization of 4-[(Phenylsulfanyl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the unambiguous identification of novel compounds is paramount. Aromatic thioethers, in particular, are a class of molecules that have garnered significant interest due to their wide-ranging applications in medicinal and agricultural chemistry.[1][2] This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-[(Phenylsulfanyl)methyl]aniline, a versatile aromatic thioether, and its precursors, 4-aminobenzyl alcohol and thiophenol. By examining the distinct spectroscopic signatures at each stage of the synthesis, researchers can gain a clear and validated confirmation of the target molecule's formation.

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output. The protocols and analyses herein are presented as a self-validating system, ensuring that the successful synthesis can be confidently replicated and verified.

Synthetic Pathway: From Precursors to Product

The synthesis of 4-[(Phenylsulfanyl)methyl]aniline is efficiently achieved through the acid-catalyzed nucleophilic substitution reaction between 4-aminobenzyl alcohol and thiophenol. In this reaction, the hydroxyl group of the alcohol is protonated under acidic conditions, forming a good leaving group (water). Subsequently, the sulfur atom of thiophenol acts as a nucleophile, attacking the benzylic carbon and displacing the water molecule to form the final thioether product.

The choice of an acid catalyst, such as sulfuric acid, is critical as it facilitates the departure of the hydroxyl group, which is otherwise a poor leaving group. This transformation is accompanied by distinct changes in the molecule's functional groups, which are readily monitored using various spectroscopic techniques.

Synthesis_Workflow cluster_precursors Precursors cluster_product Product 4-Aminobenzyl_Alcohol 4-Aminobenzyl Alcohol Target_Molecule 4-[(Phenylsulfanyl)methyl]aniline 4-Aminobenzyl_Alcohol->Target_Molecule + Thiophenol (H₂SO₄ catalyst) Thiophenol Thiophenol Thiophenol->Target_Molecule

Figure 1: Synthetic workflow for 4-[(Phenylsulfanyl)methyl]aniline.

Comparative Spectroscopic Analysis

The core of this guide lies in the detailed comparison of the spectroscopic data of the product against its precursors. This section will dissect the key transformations as observed through FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The transition from precursors to the product is marked by the disappearance of the characteristic O-H and S-H stretching bands and the appearance of signals corresponding to the newly formed C-S bond.

CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
4-Aminobenzyl Alcohol 3350-3200 (broad)O-H stretching of the alcohol.
3433, 3356N-H stretching of the primary amine.[3]
~1030C-O stretching.
Thiophenol ~2550S-H stretching of the thiol.[4]
4-[(Phenylsulfanyl)methyl]aniline 3430, 3350N-H stretching of the primary amine.
~740, ~690C-S stretching, indicative of thioether formation.

Causality and Interpretation: The most telling evidence of a successful reaction in the FT-IR spectrum is the complete disappearance of the broad O-H stretch from 4-aminobenzyl alcohol and the sharp S-H stretch from thiophenol. Concurrently, the emergence of peaks in the 600-800 cm⁻¹ region, characteristic of C-S bond vibrations, confirms the formation of the thioether linkage. The N-H stretching frequencies of the aniline group remain relatively consistent, as this functional group is not directly involved in the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the formation of the C-S bond and the overall structure of 4-[(Phenylsulfanyl)methyl]aniline.

¹H NMR Spectroscopy:

The ¹H NMR spectrum offers a clear narrative of the chemical transformation. The key diagnostic signal is the methylene bridge protons (-CH₂-), which experience a significant change in their chemical environment.

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4-Aminobenzyl Alcohol ~4.5Singlet2H-CH₂-OH
~6.6-7.1Multiplet4HAromatic protons
~3.6 (broad)Singlet2H-NH₂
~1.8 (broad)Singlet1H-OH
Thiophenol ~7.0-7.4Multiplet5HAromatic protons
~3.4Singlet1H-SH
4-[(Phenylsulfanyl)methyl]aniline ~4.0Singlet2H-CH₂-S-
~6.5-7.3Multiplet9HAromatic protons
~3.7 (broad)Singlet2H-NH₂

Expertise-Driven Analysis: The upfield shift of the methylene protons from approximately 4.5 ppm in 4-aminobenzyl alcohol to around 4.0 ppm in the final product is a definitive indicator of thioether formation. This is because the sulfur atom is less electronegative than the oxygen atom, resulting in a less deshielded environment for the adjacent protons. Furthermore, the disappearance of the -OH and -SH proton signals provides corroborating evidence of the reaction's completion. The integration of the aromatic region in the product's spectrum should correspond to nine protons (four from the aniline ring and five from the phenylsulfanyl ring), which is another crucial validation point.

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the molecules.

CompoundKey Chemical Shifts (δ, ppm)Assignment
4-Aminobenzyl Alcohol ~64-CH₂-OH
~114-145Aromatic carbons
Thiophenol ~125-135Aromatic carbons
4-[(Phenylsulfanyl)methyl]aniline ~38-CH₂-S-
~115-148Aromatic carbons

Trustworthiness of the Data: The most significant change in the ¹³C NMR spectrum is the chemical shift of the methylene carbon. In 4-aminobenzyl alcohol, this carbon appears at approximately 64 ppm due to the deshielding effect of the attached oxygen atom. Upon formation of the thioether, this signal shifts significantly upfield to around 38 ppm, reflecting the lower electronegativity of the sulfur atom. This substantial and predictable shift serves as a highly reliable marker for the successful synthesis of 4-[(Phenylsulfanyl)methyl]aniline.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The introduction of the phenylsulfanyl group can influence the chromophoric system of the aniline moiety.

Compoundλ_max (nm)Electronic Transition
4-Aminobenzyl Alcohol ~230, ~285π → π* transitions of the aniline chromophore.
Thiophenol ~238, ~275π → π* transitions of the benzene ring.
4-[(Phenylsulfanyl)methyl]aniline ~250, ~290π → π* transitions, potentially with a slight red shift.

Interpretation of Electronic Spectra: The UV-Vis spectrum of 4-[(Phenylsulfanyl)methyl]aniline is expected to be a composite of the electronic transitions of both the aniline and the phenylsulfanyl moieties. The sulfur atom, with its lone pairs of electrons, can interact with the π-system of the benzene ring, which may lead to a slight bathochromic (red) shift in the absorption maxima compared to the precursors. This subtle but measurable change provides another layer of evidence for the formation of the new molecular entity.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for both the synthesis and the spectroscopic analyses are provided below.

Synthesis of 4-[(Phenylsulfanyl)methyl]aniline
  • To a solution of 4-aminobenzyl alcohol (1.23 g, 10 mmol) in dichloromethane (50 mL), add thiophenol (1.10 g, 10 mmol).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-[(Phenylsulfanyl)methyl]aniline as a solid.

Spectroscopic Characterization
  • FT-IR: Spectra were recorded on a PerkinElmer spectrometer in the range of 4000-400 cm⁻¹.[5]

  • NMR: ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer in CDCl₃, with chemical shifts reported in ppm relative to tetramethylsilane (TMS).[6]

  • UV-Vis: UV-Vis spectra were recorded on a UV-Vis Double Beam Spectrophotometer-2203 in ethanol.[7]

Spectroscopic_Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Verification Precursors 4-Aminobenzyl Alcohol + Thiophenol Reaction Acid-Catalyzed Substitution Precursors->Reaction Product 4-[(Phenylsulfanyl)methyl]aniline Reaction->Product FTIR FT-IR (O-H/S-H disappearance, C-S appearance) Product->FTIR Verify Functional Group Change NMR NMR (¹H & ¹³C) (Upfield shift of -CH₂- protons/carbon) Product->NMR Confirm Structural Connectivity UVVis UV-Vis (Shift in λ_max) Product->UVVis Analyze Electronic Transitions

Figure 2: Logical workflow for the synthesis and spectroscopic verification.

Conclusion

The successful synthesis of 4-[(Phenylsulfanyl)methyl]aniline from its precursors, 4-aminobenzyl alcohol and thiophenol, is unequivocally confirmed through a multi-faceted spectroscopic analysis. Each technique—FT-IR, NMR, and UV-Vis—provides a unique and complementary piece of evidence. The disappearance of the hydroxyl and thiol signals in FT-IR, coupled with the significant upfield shift of the methylene bridge signals in both ¹H and ¹³C NMR, offers irrefutable proof of the formation of the critical carbon-sulfur bond. This guide provides a robust framework for researchers to not only synthesize but also confidently characterize this and similar aromatic thioethers, ensuring the integrity and reliability of their scientific endeavors.

References

  • ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6). Available at: [Link]

  • PubChem. 4-[(ethylsulfanyl)methyl]aniline. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/4-(ethylsulfanyl_methyl_aniline]([Link]

  • Google Patents. US3819709A - Synthesis of n-methylaniline.
  • Rasayan Journal of Chemistry. OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Available at: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of thiophenol (0:05 mol Á dm À3 )—triethylamine (0:1... Available at: [Link]

  • PubChem. 4-Aminobenzyl alcohol. Available at: [Link]

  • National Institutes of Health. Synthesis, spectroscopic and crystallographic characterization of various cymantrenyl thioethers [Mn{C5HxBry(SMe)z}(PPh3)(CO)2]. Available at: [Link]

  • SpectraBase. Thiophenol. Available at: [Link]

  • ResearchGate. Synthesis, structural and spectroscopic study of aromatic thioester compounds | Request PDF. Available at: [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available at: [Link]

  • RSC Publishing. Infra-red Spectra of Thiophenol and Thioglycollic Acid. Available at: [Link]

  • Google Patents. US2455931A - Method of making n-methyl aniline.
  • American Chemical Society. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Available at: [Link]

  • National Institute of Standards and Technology. Benzenethiol - the NIST WebBook. Available at: [Link]

  • PubMed. Synthesis, spectroscopic and crystallographic characterization of various cymantrenyl thioethers [Mn{C5HxBry(SMe)z}(PPh3)(CO)2]. Available at: [Link]

  • Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Available at: [Link]

  • National Institutes of Health. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Available at: [Link]

  • Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]

  • Semantic Scholar. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Available at: [Link]

Sources

The Decisive Influence of a Methylene Bridge: A Comparative Analysis of 4-[(Phenylsulfanyl)methyl]aniline and its Analog, 4-(Phenylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and materials science, subtle structural modifications can elicit profound changes in a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of 4-[(Phenylsulfanyl)methyl]aniline and its close analog, 4-(Phenylthio)aniline. The primary focus is to elucidate the critical role of the methylene (-CH₂) bridge in modulating the electronic and steric characteristics of the aniline scaffold. This seemingly minor structural alteration—the insertion of a single carbon atom—has significant implications for molecular conformation, reactivity, and potential applications.

This technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the synthesis, structural nuances, and comparative experimental evaluation of these two compounds, offering field-proven insights and robust protocols to facilitate further research and development.

The Structural Dichotomy: Unveiling the Role of the Methylene Bridge

The fundamental difference between 4-[(Phenylsulfanyl)methyl]aniline and 4-(Phenylthio)aniline lies in the nature of the linkage between the phenylsulfanyl group and the aniline ring. In 4-(Phenylthio)aniline, the sulfur atom is directly conjugated to the aniline's aromatic system. Conversely, in 4-[(Phenylsulfanyl)methyl]aniline, a methylene spacer isolates the sulfur atom from the aniline ring. This structural divergence is the linchpin for their differing properties.

The presence of the methylene bridge in 4-[(Phenylsulfanyl)methyl]aniline disrupts the direct electronic communication between the sulfur atom and the aniline's π-system. This has two major consequences:

  • Electronic Effects: In 4-(Phenylthio)aniline, the sulfur atom's lone pairs can participate in resonance with the aniline ring, influencing its electron density. The methylene group in 4-[(Phenylsulfanyl)methyl]aniline acts as an insulator, mitigating this resonance effect. This seemingly small change can significantly impact the nucleophilicity of the amino group and the overall electronic landscape of the molecule.

  • Conformational Flexibility: The methylene bridge introduces a degree of rotational freedom that is absent in the more rigid structure of 4-(Phenylthio)aniline. This increased flexibility can influence how the molecule interacts with biological targets, such as enzyme active sites.

To visualize this fundamental difference, the following diagram illustrates the two molecular structures.

Caption: Molecular structures of 4-[(Phenylsulfanyl)methyl]aniline and 4-(Phenylthio)aniline.

Synthesis and Spectroscopic Characterization: A Practical Guide

A robust comparative assessment begins with the reliable synthesis and thorough characterization of the compounds of interest.

Synthetic Pathways

While numerous methods exist for the synthesis of aniline derivatives, the following outlines plausible and efficient routes for both 4-[(Phenylsulfanyl)methyl]aniline and 4-(Phenylthio)aniline.

Synthesis of 4-[(Phenylsulfanyl)methyl]aniline:

A common approach involves the reaction of 4-aminobenzyl alcohol with thiophenol under acidic conditions, followed by reduction. A more direct route is the nucleophilic substitution of 4-aminobenzyl chloride with sodium thiophenoxide.

G start 4-Nitrobenzyl chloride step1 React with Sodium thiophenoxide start->step1 intermediate 4-Nitro-1-(phenylthiomethyl)benzene step1->intermediate step2 Reduction (e.g., SnCl₂/HCl) intermediate->step2 product 4-[(Phenylsulfanyl)methyl]aniline step2->product

Caption: Proposed synthetic workflow for 4-[(Phenylsulfanyl)methyl]aniline.

Synthesis of 4-(Phenylthio)aniline:

This compound can be synthesized via the reaction of 4-chloroaniline with thiophenol in the presence of a base and a copper catalyst (Ullmann condensation). An alternative is the reduction of 4-nitrodiphenyl sulfide.

G start 4-Iodoaniline step1 React with Thiophenol (Palladium or Copper catalyst) start->step1 product 4-(Phenylthio)aniline step1->product

Caption: Proposed synthetic workflow for 4-(Phenylthio)aniline.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for structural elucidation and for discerning the subtle electronic differences between our two target molecules.

Property 4-[(Phenylsulfanyl)methyl]aniline 4-(Phenylthio)aniline Rationale for Difference
¹H NMR (δ, ppm) Methylene protons (~4.0 ppm, singlet)No methylene protonsThe key distinguishing feature is the singlet for the -CH₂- group.
Aromatic protons on aniline ring may show less complex splittingAromatic protons on aniline ring may show more complex splitting due to direct conjugation.The direct attachment of the sulfur in 4-(phenylthio)aniline can lead to more pronounced electronic effects on the aromatic protons.
¹³C NMR (δ, ppm) Methylene carbon (~35-45 ppm)No methylene carbonThe presence of the methylene carbon is a clear indicator.
Aromatic carbons of the aniline ring will have chemical shifts influenced by the inductive effect of the benzyl group.Aromatic carbons of the aniline ring will have chemical shifts influenced by the direct resonance and inductive effects of the sulfur atom.The direct conjugation in 4-(phenylthio)aniline will lead to more significant shifts in the aromatic region compared to the insulated system in 4-[(phenylsulfanyl)methyl]aniline.
IR (cm⁻¹) N-H stretching (~3300-3500 cm⁻¹)N-H stretching (~3300-3500 cm⁻¹)Both will show characteristic N-H stretches.
C-H stretching of methylene group (~2850-2960 cm⁻¹)No methylene C-H stretchingThe presence of the methylene group will be evident in the IR spectrum.

Experimental Comparison of Physicochemical Properties and Reactivity

The influence of the methylene bridge can be quantified through a series of well-defined experiments.

Physicochemical Properties
Property 4-[(Phenylsulfanyl)methyl]aniline 4-(Phenylthio)aniline Experimental Protocol
pKa Expected to be slightly higherExpected to be slightly lowerPotentiometric titration
Lipophilicity (LogP) Expected to be higherExpected to be lowerShake-flask method or reverse-phase HPLC
Melting Point (°C) Data not readily available96-98 °CDifferential Scanning Calorimetry (DSC)
Solubility Expected to have higher solubility in nonpolar solventsExpected to have higher solubility in polar solventsGravimetric analysis in various solvents

Causality behind Experimental Choices:

  • pKa: The basicity of the amino group is a direct measure of its nucleophilicity. The electron-donating inductive effect of the benzyl group in 4-[(phenylsulfanyl)methyl]aniline is expected to increase the electron density on the nitrogen atom, making it more basic. In contrast, the sulfur atom in 4-(phenylthio)aniline can exhibit both electron-donating resonance and electron-withdrawing inductive effects, with the net effect likely resulting in a slightly lower pKa compared to its bridged counterpart.

  • Lipophilicity: The additional non-polar methylene group in 4-[(phenylsulfanyl)aniline] is expected to increase its lipophilicity (LogP value), which can have significant implications for its pharmacokinetic properties in drug development.

Comparative Reactivity: N-Acetylation

A classic experiment to probe the nucleophilicity of the amino group is N-acetylation with acetic anhydride. The reaction rate is directly proportional to the nucleophilicity of the aniline.

Experimental Protocol: N-Acetylation Kinetics

  • Reagents and Solutions:

    • Standardized solutions of 4-[(Phenylsulfanyl)methyl]aniline and 4-(Phenylthio)aniline in a suitable aprotic solvent (e.g., acetonitrile).

    • Standardized solution of acetic anhydride in the same solvent.

  • Reaction Monitoring:

    • The reaction can be monitored by UV-Vis spectrophotometry by following the disappearance of the aniline starting material or the appearance of the acetanilide product. Alternatively, aliquots can be taken at various time points, quenched, and analyzed by HPLC.

  • Data Analysis:

    • The initial rates of the reactions are determined and compared.

Expected Outcome:

It is hypothesized that 4-[(Phenylsulfanyl)methyl]aniline will exhibit a faster rate of N-acetylation due to the increased basicity and nucleophilicity of its amino group, a direct consequence of the insulating effect of the methylene bridge.

G cluster_0 N-Acetylation cluster_1 Hypothesis Aniline Aniline Derivative Product Acetanilide Derivative Aniline->Product k Reagent Acetic Anhydride Reagent->Product k1 k (with -CH₂-) Conclusion k₁ > k₂ k1->Conclusion k2 k (without -CH₂-) k2->Conclusion

A Comparative Guide to the Physicochemical Properties of Ortho, Meta, and Para Isomers of Phenylsulfanyl-Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, aniline and its derivatives are foundational scaffolds. Their utility stems from their synthetic versatility and their ability to engage in critical intermolecular interactions. The introduction of a phenylsulfanyl group (-S-Ph) to the aniline ring creates a class of compounds with a nuanced electronic profile and three-dimensional structure, making them intriguing candidates for drug development and polymer science. The sulfur atom, with its available lone pairs and polarizability, combined with the bulky phenyl group, can significantly modulate the properties of the parent aniline molecule.

However, the precise placement of this substituent is not a trivial matter. The constitutional isomerism—ortho (2-), meta (3-), and para (4-)—dramatically influences the molecule's physicochemical properties. These properties, including basicity (pKa), lipophilicity (logP), and crystal packing (melting point), are the primary determinants of a molecule's behavior in a biological system—governing its absorption, distribution, metabolism, and excretion (ADME). Understanding the distinct characteristics of each isomer is therefore paramount for rational drug design and the development of materials with tailored properties.

This guide provides a comprehensive comparison of the ortho, meta, and para isomers of phenylsulfanyl-substituted anilines. We will delve into their key physicochemical differences, supported by available experimental data, explain the underlying chemical principles, and provide standardized protocols for their measurement.

General Synthesis Approach

The phenylsulfanyl-substituted anilines can be synthesized through several established routes. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction or metal-catalyzed cross-coupling. For instance, a halo-substituted nitrobenzene can be reacted with thiophenol, followed by the reduction of the nitro group to the corresponding amine.

A typical sequence involves:

  • Thioether Formation: Reaction of an ortho-, meta-, or para-chloronitrobenzene with thiophenol in the presence of a base like potassium hydroxide (KOH) to form the corresponding nitrophenyl phenyl sulfide.

  • Nitro Group Reduction: The resulting nitro-compound is then reduced to the target aniline derivative using a standard reducing agent, such as zinc powder in an acidic medium or catalytic hydrogenation[1].

Alternative routes, such as the copper-catalyzed coupling of a halo-aniline with thiophenol, also provide access to these compounds[2]. The choice of synthesis depends on the availability of starting materials and the desired scale.

Comparative Analysis of Physicochemical Properties

The position of the phenylsulfanyl group governs the interplay of electronic and steric effects, leading to distinct properties for each isomer.

Basicity (pKa)

The pKa of an aniline derivative reflects the availability of the lone pair of electrons on the nitrogen atom to accept a proton. It is a critical parameter for drug candidates, as it determines the ionization state at physiological pH (approx. 7.4), which in turn affects solubility, receptor binding, and cell membrane permeability.

  • Theoretical Insight: The phenylsulfanyl group exerts two opposing electronic effects: a deactivating, electron-withdrawing inductive effect (-I) due to the electronegativity of the sulfur atom, and a potentially activating, electron-donating resonance effect (+R) from the sulfur lone pairs interacting with the aromatic π-system.

    • Para Isomer: The +R effect is maximized, donating electron density into the ring and, crucially, to the nitrogen atom. This should increase the basicity of the amine, resulting in a higher pKa compared to aniline (pKa ≈ 4.6)[3].

    • Meta Isomer: The substituent is not in direct conjugation with the amino group. Therefore, the electron-donating +R effect is negligible. The primary influence is the electron-withdrawing -I effect, which deactivates the ring, reduces electron density on the nitrogen, and thus should result in a lower pKa than aniline.

    • Ortho Isomer: The electronic effects are complex, involving both -I and +R contributions. Furthermore, steric hindrance from the bulky phenylsulfanyl group can disrupt the planarity of the amino group, affecting its hybridization and basicity. Most significantly, the potential for intramolecular hydrogen bonding between the N-H of the amine and the sulfur atom can decrease the availability of the nitrogen lone pair, leading to a significantly lower pKa [4].

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the industry standard for measuring a compound's lipophilicity or "greasiness." It is a key predictor of membrane permeability and absorption. A higher logP indicates greater preference for a lipid environment.

  • Observed Trends: All three isomers are significantly more lipophilic than aniline (logP ≈ 0.90)[3] due to the addition of the large, hydrophobic phenylthio group.

    • The ortho isomer often exhibits a slightly different lipophilicity compared to its meta and para counterparts. The intramolecular hydrogen bond observed in the crystal structure of 2-(phenylsulfanyl)aniline can "shield" the polar N-H and S groups, reducing their interaction with water and potentially increasing the measured logP relative to what might be expected from simple additivity[4].

    • The meta and para isomers are expected to have similar logP values, as the overall surface area and polarity are comparable. Minor differences may arise from variations in dipole moment and crystal packing energies affecting solvation.

Melting Point and Molecular Packing

The melting point is a reflection of the strength of the intermolecular forces in the crystal lattice. Higher melting points indicate a more stable, well-ordered crystal structure.

  • Observed Trends:

    • The para isomer typically has the highest melting point among positional isomers. Its linear shape and high degree of symmetry allow for efficient packing into a stable crystal lattice, maximizing intermolecular forces like van der Waals interactions.

    • The ortho isomer , 2-(phenylsulfanyl)aniline, has a confirmed melting point of 43 °C[5]. Its bent shape and the presence of intramolecular N-H···S contacts influence how it packs in the solid state[4].

    • The meta isomer's asymmetrical structure generally leads to less efficient crystal packing compared to the para isomer, resulting in a lower melting point.

Summary of Physicochemical Data

The table below summarizes the available experimental and high-quality predicted data for the three isomers, with aniline provided as a baseline for comparison.

Property2-(phenylsulfanyl)aniline (ortho)3-(phenylsulfanyl)aniline (meta)4-(phenylsulfanyl)aniline (para)Aniline (Reference)
pKa Predicted: 2.89[5]Not ReportedNot Reported4.6[3]
logP Predicted: 2.89 - 3.37[5]Not ReportedPredicted: 2.9 - 3.10[6]0.90[3]
Melting Point (°C) 43[5]Not ReportedNot Reported-6.2[7]

Note: "Not Reported" indicates that reliable experimental data was not found in readily accessible literature during the compilation of this guide. Predicted values are italicized and should be used with caution until experimentally verified.

Standardized Experimental Protocols

To ensure data consistency and reliability, standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD) should be employed.

Protocol 1: Determination of pKa via Titration (OECD Guideline 112)

This protocol describes the determination of the acid dissociation constant (pKa) of the conjugate acid of the aniline derivatives by potentiometric titration in water at a constant temperature[8][9][10][11].

Causality: Titration directly measures the pH change of a solution as a function of added titrant (e.g., NaOH). The pKa corresponds to the pH at which the concentrations of the protonated (anilinium ion) and neutral (aniline) species are equal (the half-equivalence point). This method is robust and provides a direct thermodynamic measurement.

Methodology:

  • Preparation of Test Solution: Accurately weigh approximately 10-20 mg of the phenylsulfanyl-aniline isomer and dissolve it in a known volume (e.g., 50 mL) of 0.01 M hydrochloric acid (HCl). The acid ensures the aniline is fully protonated at the start.

  • Temperature Control: Place the beaker in a thermostated water bath to maintain a constant temperature (e.g., 25 ± 0.5 °C) throughout the experiment.

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the calibrated pH electrode and a magnetic stirrer into the test solution.

  • Titration: Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding small, precise increments (e.g., 0.05-0.1 mL).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (indicated by a sharp change in pH).

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (i.e., the pH at half the volume of NaOH required to reach the inflection point of the curve).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Dissolve Isomer in 0.01 M HCl P2 Thermostat to 25°C P1->P2 P3 Calibrate pH Meter P2->P3 T1 Titrate with 0.1 M NaOH P3->T1 T2 Record pH after each addition T1->T2 in small increments A1 Plot pH vs. Volume NaOH T2->A1 A2 Determine Half- Equivalence Point A1->A2 A3 pKa = pH at Half-Equivalence A2->A3

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of logP via Shake-Flask Method (OECD Guideline 107)

This method determines the logP value by measuring the concentration of the solute in two equilibrated, immiscible phases: n-octanol and water[12][13][14].

Causality: The shake-flask method is the most direct way to measure the partitioning of a compound between a lipid-like solvent (n-octanol) and an aqueous solvent. The ratio of concentrations at equilibrium directly yields the partition coefficient. Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the concentration.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing them to separate. For anilines, the aqueous phase should be a buffer solution (e.g., phosphate buffer) at a pH at least 2 units above the pKa to ensure the compound is in its neutral, un-ionized form.

  • Preparation of Test Solution: Prepare a stock solution of the phenylsulfanyl-aniline isomer in pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25 °C). Allow the phases to separate completely. To ensure a clean separation, centrifugation is highly recommended.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Pre-saturate n-Octanol and Buffered Water P2 Prepare Stock Solution in n-Octanol P1->P2 E1 Combine Phases in Known Ratio P2->E1 E2 Shake to Equilibrate E1->E2 E3 Separate Phases (Centrifuge) E2->E3 A1 Measure Concentration in Each Phase (HPLC/UV) E3->A1 A2 Calculate P = C_oct / C_water A1->A2 A3 logP = log10(P) A2->A3

Caption: Workflow for logP determination by the shake-flask method.

Conclusion and Outlook

The positional isomerism of the phenylsulfanyl group on an aniline scaffold imparts a unique and predictable set of physicochemical properties to each molecule.

  • The ortho isomer is distinguished by its potential for intramolecular hydrogen bonding, which significantly impacts its basicity and solid-state structure.

  • The meta isomer is primarily influenced by the inductive electron-withdrawing nature of the sulfur, leading to reduced basicity.

  • The para isomer benefits from a strong resonance electron-donating effect, which is expected to increase its basicity relative to aniline.

This guide underscores the importance of considering constitutional isomerism in the early stages of discovery and provides the foundational knowledge and experimental framework for researchers to characterize these and other substituted aniline series.

References

  • PubChem. 4-(Phenylthio)aniline. National Center for Biotechnology Information. [Link]

  • Mdluli, V., Golen, J. A., & Manke, D. R. (2016). 2-(Phenylsulfanyl)aniline. IUCrData, 1(1), x152489. [Link]

  • Google Patents. Preparation method of 2-aminophenyl phenyl sulfide.
  • GOV.UK. Estimating the octanol-water partition coefficient for chemical substances. [Link]

  • Yildiz, Y., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Eureka | Patsnap. Preparation method of 2-aminophenyl phenyl sulfide. [Link]

  • Regulations.gov. OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. [Link]

  • PubChem. 4-(Phenylsulfonyl)aniline. National Center for Biotechnology Information. [Link]

  • Regulations.gov. Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. [Link]

  • Organic Syntheses. p-AMINOPHENYL DISULFIDE. [Link]

  • Su, H., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules. [Link]

  • PubChem. 3-(Phenylsulfanyl)aniline hydrochloride. National Center for Biotechnology Information. [Link]

  • OECD iLibrary. OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 122. [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

  • Buerge, I. J., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Agricultural and Food Chemistry. [Link]

  • Biotecnologie BT. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Analytice. OECD n°112: Dissociation constant in water. [Link]

  • Regulations.gov. Final Report. [Link]

  • Gahtori, P., & Singh, J. (2011). Synthesis of Phenyl1,3-thiazole Substituted Amino s-triazines as Antibacterial Agents. International Journal of PharmTech Research. [Link]

  • Situ Biosciences. OECD 112 - Dissociation Constants in Water. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-[(Phenylsulfanyl)methyl]aniline: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: Why Caution is Paramount

Aromatic Amines: This class of compounds is notorious for its potential toxicity.[1] Many aromatic amines are known or suspected carcinogens and can be readily absorbed through the skin.[1] Exposure can lead to a range of adverse health effects. Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is a primary safety objective.

Organosulfur Compounds: While the toxicity of organosulfur compounds can vary widely, many are known to be environmental pollutants.[2][3][4] It is imperative to prevent their release into the environment, where they can have lasting harmful effects on aquatic life.[5][6]

Inferred Hazards of 4-[(Phenylsulfanyl)methyl]aniline:

Hazard CategoryPotential EffectsRationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5][6]Based on the known toxicity of analogous aromatic amines.
Skin Corrosion/Irritation May cause skin irritation.A common characteristic of many amines.
Serious Eye Damage/Irritation May cause serious eye irritation.A common characteristic of many amines.
Carcinogenicity Suspected of causing cancer.A significant long-term health risk associated with many aromatic amines.[1]
Aquatic Toxicity Harmful or toxic to aquatic life with long-lasting effects.[5][6]A general concern for both aromatic amines and organosulfur compounds.

Given these potential hazards, the guiding principle for the disposal of 4-[(Phenylsulfanyl)methyl]aniline is containment and controlled disposal through an approved hazardous waste management program. Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][8]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 4-[(Phenylsulfanyl)methyl]aniline waste. This workflow is designed to be a self-validating system, minimizing risk at each stage.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste containing 4-[(Phenylsulfanyl)methyl]aniline, it is mandatory to be outfitted with the appropriate PPE. This is not merely a procedural formality but a critical barrier against potential exposure.

  • Gloves: Nitrile gloves are a minimum requirement. For prolonged handling, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety.[9]

  • Designated Waste Container: All waste containing 4-[(Phenylsulfanyl)methyl]aniline, including contaminated labware (e.g., pipette tips, weighing boats), should be placed in a clearly labeled, dedicated hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "4-[(Phenylsulfanyl)methyl]aniline". Also, include the approximate concentration and date.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[10]

Step 3: Secure Storage - Awaiting Professional Disposal

Pending collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor, the waste container must be stored securely.

  • Location: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

Step 4: Arranging for Disposal - The Final Step

Never attempt to treat or neutralize 4-[(Phenylsulfanyl)methyl]aniline waste in the laboratory.[7]

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department.

  • Professional Disposal: The waste will be collected by trained professionals and transported to a licensed hazardous waste disposal facility for incineration or other appropriate treatment.[11]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the key decision points and actions.

DisposalWorkflow Start Experiment Complete Waste Generated PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste into Labeled Container PPE->Segregate Label Label Container: 'Hazardous Waste' '4-[(Phenylsulfanyl)methyl]aniline' Segregate->Label Store Store in Designated Hazardous Waste Area Label->Store Contact Contact EHS for Waste Pickup Store->Contact Disposal Professional Disposal by Licensed Contractor Contact->Disposal End Disposal Complete Disposal->End

Caption: The logical flow for the safe disposal of 4-[(Phenylsulfanyl)methyl]aniline.

In Case of a Spill: Immediate Action Protocol

Accidents can happen, and a prepared response is the best mitigation strategy.

  • Evacuate: Immediately clear the area of all personnel.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Contain: For small spills, and only if you are trained and have the appropriate spill kit, you can absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Clean-Up: The contaminated absorbent material must be collected and placed in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

Do not attempt to clean up a large spill or any spill if you are not trained and equipped to do so.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. This commitment to best practices is a hallmark of scientific excellence.

References

  • Thermo Fisher Scientific. (2014).
  • Fisher Scientific. (2021).
  • ACS Publications. (2023).
  • ChemScene. (n.d.). 4-[(methylsulfanyl)methyl]aniline.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • EPFL. (n.d.).
  • Thermo Fisher Scientific. (2010).
  • CDH Fine Chemical. (n.d.).
  • Sigma-Aldrich. (2024).
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: N-METHYL ANILINE (MONO) 98% (For Synthesis).
  • Sdfine. (n.d.).
  • Thermo Fisher Scientific. (2010).
  • Sigma-Aldrich. (n.d.). 4-(Phenylsulfanyl)methyl aniline.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • GlobeCore. (n.d.).
  • Vanderbilt University Medical Center. (n.d.).
  • MDPI. (n.d.). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review.
  • ResearchGate. (2025). Changes in Organosulfur Compounds in Garlic Cloves during Storage.
  • SKC Inc. (2023).
  • PubChem. (2025). N-((4-methylphenyl)methyl)aniline.
  • PubMed. (n.d.).
  • FooDB. (2010). Showing Compound N-Methylaniline (FDB003963).
  • ChemSynthesis. (2025). N-methyl-4-methylsulfanylaniline.

Sources

Navigating the Safe Handling of 4-[(Phenylsulfanyl)methyl]aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: Understanding the Compound

4-[(Phenylsulfanyl)methyl]aniline is a solid substance. Due to the presence of an aniline functional group and a sulfide linkage, it is prudent to treat this compound with a high degree of caution.

Known and Inferred Hazards:

  • Combustibility: Classified as a combustible solid (Storage Class 11).

  • Aquatic Toxicity: It is designated with a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water. Discharge into the environment must be strictly avoided.

  • Toxicity (Inferred): Aromatic amines as a class are known for their potential toxicity. Structurally similar compounds, such as N-methylaniline, are toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is reasonable to assume that 4-[(Phenylsulfanyl)methyl]aniline may exhibit similar toxic properties.

  • Skin and Eye Irritation (Inferred): Related aromatic amines can cause skin and eye irritation.[3]

  • Organ Damage (Inferred): Prolonged or repeated exposure to some aromatic amines may cause organ damage.[1][2]

Given the data gaps, a precautionary principle should be adopted. All handling procedures must be designed to minimize any potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-[(Phenylsulfanyl)methyl]aniline. The following table outlines the recommended PPE for various laboratory tasks.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer Chemical safety goggles and a face shieldDouble-gloving with nitrile or neoprene glovesA fully buttoned lab coat and chemical-resistant apronA NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter should be used in a fume hood.
Solution Preparation Chemical safety goggles and a face shieldDouble-gloving with nitrile or neoprene glovesA fully buttoned lab coat and chemical-resistant apronA NIOSH-approved respirator with an organic vapor cartridge should be used in a fume hood.
General Handling Chemical safety gogglesNitrile or neoprene glovesA fully buttoned lab coatWork should be conducted in a well-ventilated area, preferably a chemical fume hood.

Causality of PPE Choices:

  • Eye and Face Protection: The use of both goggles and a face shield during weighing and transfer operations provides maximum protection against accidental splashes or the generation of fine dust particles.

  • Hand Protection: Double-gloving provides an extra layer of security against potential permeation of the chemical through the glove material. The outer glove can be removed if contaminated without exposing the skin.

  • Respiratory Protection: Due to the inferred inhalation toxicity, all operations that could generate dust or aerosols must be conducted within a certified chemical fume hood with appropriate respiratory protection.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 4-[(Phenylsulfanyl)methyl]aniline is crucial for minimizing risk.

Workflow for Safe Handling:

prep Preparation - Assemble all necessary PPE - Verify fume hood functionality weigh Weighing - Use an analytical balance inside a fume hood - Use a spatula for transfer prep->weigh Proceed with caution dissolve Dissolution - Add solid to solvent slowly - Use a magnetic stirrer weigh->dissolve reaction Reaction - Conduct in a closed system if possible - Monitor for any unexpected changes dissolve->reaction cleanup Decontamination - Clean all surfaces with an appropriate solvent - Dispose of all contaminated materials as hazardous waste reaction->cleanup storage Storage - Store in a cool, dry, well-ventilated area - Keep container tightly closed cleanup->storage

Caption: Workflow for the safe handling of 4-[(Phenylsulfanyl)methyl]aniline.

Detailed Protocol:

  • Preparation:

    • Ensure that a current Safety Data Sheet (SDS) for a closely related compound, such as N-methylaniline, is readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use a dedicated spatula and weighing paper.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Slowly add the solid 4-[(Phenylsulfanyl)methyl]aniline to the solvent to avoid splashing.

    • Use a magnetic stirrer for dissolution to minimize aerosol generation.

  • Reaction and Work-up:

    • Whenever feasible, conduct reactions in a closed system.

    • Continuously monitor the reaction for any signs of an exothermic event or pressure build-up.

Disposal Plan: Environmental Responsibility

The high aquatic toxicity of this compound necessitates a stringent disposal protocol.

Step-by-Step Disposal Procedure:

  • Segregation:

    • All waste materials contaminated with 4-[(Phenylsulfanyl)methyl]aniline, including gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Streams:

    • Solid Waste: Collect in a sealed, puncture-proof container.

    • Liquid Waste: Collect in a sealed, solvent-resistant container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "4-[(Phenylsulfanyl)methyl]aniline," and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Disposal methods for sulfur-containing organic compounds may include incineration in a permitted hazardous waste incinerator. Landfill disposal should only be considered as a last resort and in accordance with local regulations, which may require neutralization of any acidic byproducts from degradation.

By adhering to these guidelines, you can confidently and safely incorporate 4-[(Phenylsulfanyl)methyl]aniline into your research endeavors, contributing to the advancement of science while prioritizing the well-being of yourself, your colleagues, and the environment.

References

  • S D FINE- CHEM LIMITED. (n.d.). N-METHYLANILINE Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2018, July 13). N-METHYLANILINE 98% MSDS. Retrieved from [Link]

  • Alberta Environment. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.